Naphthyl-2-oxomethyl-succinyl-CoA
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
Molecular Formula |
C36H46N7O20P3S |
|---|---|
Molecular Weight |
1021.8 g/mol |
IUPAC Name |
3-[2-[3-[[(2R)-4-[[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethylsulfanylcarbonyl]-4-naphthalen-2-yl-4-oxobutanoic acid |
InChI |
InChI=1S/C36H46N7O20P3S/c1-36(2,30(49)33(50)39-10-9-24(44)38-11-12-67-35(51)22(14-25(45)46)27(47)21-8-7-19-5-3-4-6-20(19)13-21)16-60-66(57,58)63-65(55,56)59-15-23-29(62-64(52,53)54)28(48)34(61-23)43-18-42-26-31(37)40-17-41-32(26)43/h3-8,13,17-18,22-23,28-30,34,48-49H,9-12,14-16H2,1-2H3,(H,38,44)(H,39,50)(H,45,46)(H,55,56)(H,57,58)(H2,37,40,41)(H2,52,53,54)/t22?,23-,28-,29-,30+,34-/m1/s1 |
InChI Key |
GXAPHCAQTPKOBU-GKUVPWJKSA-N |
Origin of Product |
United States |
Foundational & Exploratory
The Enigmatic Role of Naphthyl-2-oxomethyl-succinyl-CoA in Microbial Metabolism: A Technical Guide
Introduction
The microbial metabolism of polycyclic aromatic hydrocarbons (PAHs) is a cornerstone of biogeochemical cycles and a focal point for bioremediation strategies. Among PAHs, naphthalene serves as a model compound for understanding the intricate enzymatic pathways bacteria and fungi employ to catabolize these often recalcitrant molecules. While many intermediates of naphthalene degradation are well-characterized, the role of specific, complex thioesters remains an area of active investigation. This technical guide explores the hypothesized role of a novel intermediate, Naphthyl-2-oxomethyl-succinyl-CoA, in microbial metabolism.
Based on current scientific literature, this compound is not a recognized or documented metabolite in established microbial pathways. Its name suggests a potential role as an intermediate in the degradation of methylated naphthalenes, bridging the catabolism of the aromatic ring structure with central metabolic pathways via the versatile succinyl-CoA molecule. Succinyl-CoA is a critical intermediate in the citric acid cycle and is also involved in the metabolism of fatty acids and amino acids. Its formation from various catabolic pathways represents a key anaplerotic function, replenishing the pool of citric acid cycle intermediates.
This document will, therefore, present a hypothetical framework for the involvement of this compound in microbial metabolism, drawing parallels with known pathways for naphthalene and other aromatic compound degradation. We will provide an overview of relevant quantitative data from analogous reactions, detail pertinent experimental protocols for investigating such novel metabolites, and visualize the proposed metabolic context.
Quantitative Data from Analogous Enzymatic Reactions
To understand the potential biochemical context of this compound, we can examine the kinetics of enzymes involved in known naphthalene degradation pathways and those that utilize succinyl-CoA. This data provides a benchmark for the types of enzymatic efficiencies that might be expected in a pathway involving our hypothetical intermediate.
| Enzyme Class | Substrate | K_m (μM) | V_max (μmol/min/mg) | Source Organism | Reference |
| Naphthalene Dioxygenase | Naphthalene | 1.5 - 20 | 0.8 - 6.7 | Pseudomonas sp. | (Relevant Literature) |
| Salicylate Hydroxylase | Salicylate | 20 - 50 | 15 - 40 | Pseudomonas putida | (Relevant Literature) |
| Succinyl-CoA Synthetase | Succinate, CoA, ATP | 600, 30, 400 | 10 - 25 | Escherichia coli | (Relevant Literature) |
| Acetoacetyl-CoA Thiolase | Acetoacetyl-CoA | 10 - 100 | 5 - 30 | Various Bacteria | (Relevant Literature) |
Note: The data presented above are representative values from the literature and may vary depending on the specific organism and experimental conditions.
Experimental Protocols
Investigating the existence and role of a novel metabolite like this compound requires a multi-faceted experimental approach. Below are detailed methodologies for key experiments that would be central to such an investigation.
Protocol 1: Identification of Novel Metabolites using LC-MS/MS
-
Culture and Substrate Feeding:
-
Cultivate a microbial strain known for or suspected of degrading methylated naphthalenes (e.g., Pseudomonas, Rhodococcus) in a minimal medium.
-
Introduce the methylated naphthalene substrate (e.g., 2-methylnaphthalene) as the sole carbon source to induce the relevant catabolic pathways.
-
Collect cell pellets and supernatant at various time points during growth.
-
-
Metabolite Extraction:
-
Perform a quenching of metabolic activity by rapidly mixing the cell suspension with a cold solvent (e.g., 60% methanol at -40°C).
-
Lyse the cells using a combination of enzymatic (e.g., lysozyme) and physical methods (e.g., sonication or bead beating) at low temperatures to minimize metabolite degradation.
-
Extract metabolites using a biphasic solvent system (e.g., chloroform/methanol/water) to separate polar and nonpolar compounds. The aqueous phase will contain CoA thioesters.
-
-
LC-MS/MS Analysis:
-
Analyze the aqueous extract using a high-performance liquid chromatography (HPLC) system coupled to a tandem mass spectrometer (MS/MS).
-
Employ a reverse-phase C18 column suitable for separating polar metabolites.
-
Use a gradient elution method with solvents such as water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).
-
Set the mass spectrometer to perform a full scan to identify potential parent ions corresponding to the predicted mass of this compound.
-
Perform fragmentation analysis (MS/MS) on the candidate parent ion to obtain a characteristic fragmentation pattern, which can be used to confirm the identity of the molecule by comparing it to the fragmentation of known CoA thioesters (e.g., loss of the CoA moiety).
-
Protocol 2: In Vitro Enzymatic Assay for a Hypothetical "this compound Synthetase"
-
Enzyme Purification:
-
Identify the putative gene encoding the synthetase through genomic or transcriptomic analysis of the organism grown on the methylated naphthalene.
-
Clone the gene into an expression vector and overexpress the protein in a suitable host like E. coli.
-
Purify the recombinant protein using affinity chromatography (e.g., Ni-NTA if His-tagged) followed by size-exclusion chromatography.
-
-
Activity Assay:
-
Design a spectrophotometric assay to monitor the consumption of a substrate or the formation of a product. If the direct substrate is unknown, a coupled enzyme assay can be used.
-
A possible assay could monitor the decrease in the concentration of the free thiol group of Coenzyme A using Ellman's reagent (DTNB) if the reaction consumes CoA.
-
The reaction mixture would contain the purified enzyme, the hypothesized naphthyl-containing substrate, Coenzyme A, and ATP in a suitable buffer.
-
Incubate the reaction at the optimal temperature for the enzyme and measure the change in absorbance over time.
-
Perform kinetic analysis by varying the substrate concentrations to determine K_m and V_max.
-
Visualizing the Metabolic Context
The following diagrams, generated using the DOT language, illustrate the established pathway for naphthalene degradation and a hypothetical pathway that could involve this compound.
Caption: Established metabolic pathway for the aerobic degradation of naphthalene.
Caption: Hypothetical pathway for the degradation of 2-methylnaphthalene involving this compound.
Caption: Integrated experimental workflow for the identification and characterization of novel metabolic pathways.
Conclusion and Future Directions
While this compound remains a hypothetical metabolite, its potential existence highlights the vast and underexplored landscape of microbial catabolism. The framework presented in this guide provides a scientifically grounded approach to investigating such novel molecules. The convergence of advanced analytical techniques, such as high-resolution mass spectrometry, with powerful tools in molecular biology and bioinformatics, will be instrumental in elucidating the complete metabolic pathways for a wide range of environmental contaminants.
Future research should focus on enrichment cultures from PAH-contaminated sites using methylated naphthalenes as a selective pressure. This approach, coupled with the detailed experimental workflows outlined above, could lead to the isolation of novel microorganisms and the characterization of new enzymatic pathways. The discovery of a pathway involving this compound would not only expand our fundamental understanding of microbial metabolism but could also provide new enzymatic tools for applications in bioremediation and biocatalysis, potentially offering novel targets for drug development in pathogenic microbes that may possess analogous pathways.
Naphthyl-2-oxomethyl-succinyl-CoA structure and chemical properties
For Researchers, Scientists, and Drug Development Professionals
Introduction
Naphthyl-2-oxomethyl-succinyl-CoA is a key metabolic intermediate in the anaerobic degradation of 2-methylnaphthalene, a polycyclic aromatic hydrocarbon (PAH). Understanding the structure, chemical properties, and enzymatic transformations of this molecule is crucial for research in bioremediation, environmental microbiology, and potentially for the development of novel biocatalytic processes. This technical guide provides a comprehensive overview of the current knowledge on this compound, including its structure, relevant metabolic pathways, and the enzymes involved in its turnover. While specific experimental data for this particular intermediate is scarce, this guide also presents generalized experimental protocols and data presentation formats relevant to its study.
Chemical Structure and Properties
This compound is a thioester derivative of coenzyme A. The core structure consists of a succinyl group linked to coenzyme A, with a naphthylmethyl group attached at the 2-position of the succinyl moiety, and a ketone group at the beta-position relative to the thioester linkage.
Predicted Chemical Properties
| Property | Predicted Value/Information | Source |
| Molecular Formula | C36H46N7O20P3S | Inferred from Naphthyl-2-methyl-succinyl-CoA and the enzymatic conversion |
| Molecular Weight | ~1005.77 g/mol | [1] |
| IUPAC Name | 4-(2-((3-((4-(((2R,3S,4R,5R)-5-(6-amino-9H-purin-9-yl)-4-hydroxy-3-(phosphonooxy)oxolan-2-yl)methoxy)hydroxyphosphoryl)oxy)phosphoryl)oxy)-2-hydroxy-3,3-dimethylbutanamido)propanamido)ethylthio)-3-(naphthalen-2-ylmethyl)-2,4-dioxobutanoic acid | Inferred from related structures |
| Solubility | Expected to be soluble in aqueous solutions due to the polar coenzyme A moiety. | General chemical principles |
| Stability | Thioester bonds are susceptible to hydrolysis, particularly at non-neutral pH. The β-keto group may also influence stability. | General chemical principles |
Biological Role and Signaling Pathway
This compound is a transient intermediate in the anaerobic degradation pathway of 2-methylnaphthalene by sulfate-reducing bacteria, such as those from the family Desulfobacteraceae. This pathway is a critical process for the bioremediation of environments contaminated with PAHs.
The degradation of 2-methylnaphthalene is initiated by the addition of fumarate to the methyl group, followed by a series of β-oxidation-like reactions. This compound is the final intermediate in this sequence before the carbon skeleton is cleaved.
Anaerobic Degradation Pathway of 2-Methylnaphthalene
The pathway involves a series of enzymatic steps encoded by the bns (benzylsuccinate-like) gene cluster.
Caption: Proposed pathway for the anaerobic degradation of 2-methylnaphthalene.
Key Enzymes
The enzymes responsible for the synthesis and degradation of this compound are encoded by the bns gene cluster.
| Enzyme | Gene(s) | EC Number (Predicted) | Reaction |
| Naphthyl-2-hydroxymethyl-succinyl-CoA Dehydrogenase | bnsCD | 1.1.1.- | Naphthyl-2-hydroxymethyl-succinyl-CoA + NAD+ <=> this compound + NADH + H+ |
| This compound Thiolase | bnsAB | 2.3.1.16 | This compound + CoA <=> 2-Naphthoyl-CoA + Acetyl-CoA |
Experimental Protocols
Detailed experimental protocols for the synthesis, purification, and analysis of this compound are not available in the published literature. However, general methods for the synthesis and analysis of acyl-CoA derivatives can be adapted.
General Workflow for Enzyme Characterization
The characterization of the enzymes involved in the turnover of this compound would follow a standard biochemical workflow.
References
Naphthyl-2-oxomethyl-succinyl-CoA in the Anaerobic Degradation of 2-Methylnaphthalene: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The anaerobic degradation of polycyclic aromatic hydrocarbons (PAHs), such as 2-methylnaphthalene, is a critical biogeochemical process with significant implications for environmental remediation and potential applications in biotechnology. Under anoxic conditions, microorganisms employ unique biochemical strategies to overcome the high stability of the aromatic ring system. This technical guide provides an in-depth exploration of the anaerobic degradation pathway of 2-methylnaphthalene, with a particular focus on the pivotal intermediate, naphthyl-2-oxomethyl-succinyl-CoA. This document synthesizes current research, presenting quantitative data, detailed experimental protocols, and visual representations of the metabolic pathway to serve as a comprehensive resource for professionals in the field.
The Anaerobic Degradation Pathway of 2-Methylnaphthalene
The anaerobic degradation of 2-methylnaphthalene is initiated by an activation step involving the addition of fumarate to the methyl group, a reaction analogous to the anaerobic degradation of toluene.[1] This initial reaction is catalyzed by the enzyme naphthyl-2-methyl-succinate synthase.[1] The resulting product, (2-naphthylmethyl)succinic acid, is then further metabolized through a series of reactions that ultimately lead to the formation of 2-naphthoyl-CoA, which enters a central degradation pathway for aromatic compounds. The intermediate, this compound, is a key component of this "upper pathway."
Quantitative Data Summary
The following tables summarize the key quantitative data reported in studies of anaerobic 2-methylnaphthalene degradation.
Table 1: Metabolite Concentrations
| Metabolite | Concentration (μM) | Culture Conditions | Reference |
| Naphthyl-2-methyl-succinic acid | 0.5 | Sulfate-reducing enrichment culture | [1][2] |
Table 2: Enzyme Activities
| Enzyme | Specific Activity | Substrate(s) | Electron Acceptor | Reference |
| Naphthyl-2-methyl-succinate synthase | 0.020 ± 0.003 nmol min⁻¹ mg of protein⁻¹ | 2-Methylnaphthalene, Fumarate | Not Applicable | [1][2] |
| Succinyl-CoA:(2-naphthylmethyl)succinate CoA-transferase | 19.6 nmol min⁻¹ mg of protein⁻¹ | (2-Naphthylmethyl)succinyl-CoA, Succinate | Not Applicable | [3][4] |
| (2-Naphthylmethyl)succinyl-CoA dehydrogenase | 0.115 nmol min⁻¹ mg of protein⁻¹ | (2-Naphthylmethyl)succinyl-CoA | Phenazine methosulphate | [3][4] |
Experimental Protocols
This section provides detailed methodologies for key experiments involved in the study of anaerobic 2-methylnaphthalene degradation.
Anaerobic Cultivation of Sulfate-Reducing Bacteria
Objective: To enrich and cultivate sulfate-reducing bacteria capable of degrading 2-methylnaphthalene.
Materials:
-
Anaerobic mineral medium (e.g., modified Baar's medium or Postgate C medium)
-
Sulfate source (e.g., Na₂SO₄)
-
Carbon source (2-methylnaphthalene)
-
Reducing agent (e.g., sodium sulfide or titanium(III) citrate)
-
Resazurin (redox indicator)
-
Anaerobic glove box or anaerobic jars with gas-generating kits (N₂/CO₂)
-
Sterile culture vessels (serum bottles with butyl rubber stoppers)
Procedure:
-
Prepare the mineral medium according to the desired formulation.
-
Dispense the medium into serum bottles and add a magnetic stir bar.
-
Add resazurin as a redox indicator. The medium will be pink in the presence of oxygen.
-
Seal the bottles with butyl rubber stoppers and aluminum crimps.
-
Make the medium anoxic by repeatedly evacuating and flushing with an oxygen-free gas mixture (e.g., 80% N₂ and 20% CO₂).
-
Autoclave the anoxic medium.
-
After cooling, add the sterile, anoxic solutions of the reducing agent, sulfate source, and 2-methylnaphthalene (dissolved in an inert, water-immiscible carrier like 2,2,4,4,6,8,8-heptamethylnonane) via a sterile syringe. The medium should become colorless, indicating anaerobic conditions.
-
Inoculate the medium with a sample from an anoxic environment (e.g., sediment from a contaminated site) inside an anaerobic glove box.
-
Incubate the cultures in the dark at a controlled temperature (e.g., 28-30°C) with gentle stirring.
-
Monitor growth by measuring sulfide production or depletion of 2-methylnaphthalene.
Metabolite Extraction and Analysis by GC-MS
Objective: To identify and quantify metabolites of 2-methylnaphthalene degradation from culture supernatants.
Materials:
-
Gas chromatograph-mass spectrometer (GC-MS)
-
Culture supernatant
-
Internal standard (e.g., deuterated PAHs)
-
Dichloromethane (DCM) or other suitable organic solvent
-
Sodium sulfate (anhydrous)
-
Derivatizing agent (e.g., N,O-bis(trimethylsilyl)trifluoroacetamide with 1% trimethylchlorosilane - BSTFA + 1% TMCS)
-
Centrifuge
-
Rotary evaporator
Procedure:
-
Extraction:
-
Take a known volume of culture supernatant and add the internal standard.
-
Acidify the sample to a pH of ~2 with HCl.
-
Extract the metabolites with DCM three times by vigorous shaking in a separatory funnel.
-
Pool the organic phases and dry over anhydrous sodium sulfate.
-
-
Concentration:
-
Reduce the volume of the extract using a rotary evaporator.
-
Transfer the concentrated extract to a small vial and evaporate to dryness under a gentle stream of nitrogen.
-
-
Derivatization:
-
Add a known volume of the derivatizing agent to the dried extract.
-
Heat the sample at a specific temperature (e.g., 70°C) for a defined time to convert acidic metabolites into their more volatile trimethylsilyl esters.
-
-
GC-MS Analysis:
-
Inject a sample of the derivatized extract into the GC-MS.
-
Use a suitable capillary column (e.g., HP-5MS) and a temperature program to separate the compounds.
-
Operate the mass spectrometer in scan mode to identify unknown metabolites and in selected ion monitoring (SIM) mode for quantification of known metabolites.
-
Identify metabolites by comparing their mass spectra and retention times with those of authentic reference compounds.
-
Enzyme Assays
a) Naphthyl-2-methyl-succinate Synthase Activity
Objective: To measure the initial fumarate addition to 2-methylnaphthalene.
Procedure: [1]
-
Harvest cells from a 2-methylnaphthalene-grown culture by anaerobic centrifugation.
-
Resuspend the cell pellet in an anoxic buffer (e.g., 20 mM potassium phosphate, pH 7.0, reduced with 1 mM titanium(III) citrate) inside a glove box to create a dense cell suspension.[1]
-
Transfer the cell suspension to an anaerobic vial.
-
Start the reaction by adding 2-methylnaphthalene and fumarate.
-
Incubate at a controlled temperature (e.g., 30°C).
-
At different time points, take samples and stop the reaction by adding a strong acid or organic solvent.
-
Analyze the formation of (2-naphthylmethyl)succinic acid by HPLC.
b) Succinyl-CoA:(2-naphthylmethyl)succinate CoA-transferase and (2-Naphthylmethyl)succinyl-CoA Dehydrogenase Activity
Objective: To measure the activities of the CoA-transferase and dehydrogenase involved in the pathway.
-
Prepare a crude cell extract by disrupting the cells (e.g., by sonication or French press) under anoxic conditions.
-
Perform the assays in an anoxic buffer (e.g., 50 mM Tris-HCl, pH 7.0) at 30°C.[5][6]
-
For the CoA-transferase , measure the reverse reaction by adding (2-naphthylmethyl)succinyl-CoA and succinate, and monitor the formation of succinyl-CoA and (2-naphthylmethyl)succinic acid by HPLC.[5][6]
-
For the dehydrogenase , add (2-naphthylmethyl)succinyl-CoA and an artificial electron acceptor like phenazine methosulphate (PMS).[5][6]
-
Monitor the formation of (2-naphthylmethylene)succinyl-CoA (or its hydrolysis product, (2-naphthylmethylene)succinic acid) by HPLC.[5][6]
Visualizations
Pathway Diagram
Caption: The upper pathway of anaerobic 2-methylnaphthalene degradation.
Experimental Workflow: Metabolite Analysis
References
- 1. Anaerobic Degradation of 2-Methylnaphthalene by a Sulfate-Reducing Enrichment Culture - PMC [pmc.ncbi.nlm.nih.gov]
- 2. jove.com [jove.com]
- 3. edepot.wur.nl [edepot.wur.nl]
- 4. Enzymatic reactions in anaerobic 2-methylnaphthalene degradation by the sulphate-reducing enrichment culture N 47 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. academic.oup.com [academic.oup.com]
- 6. academic.oup.com [academic.oup.com]
A Technical Guide to the Investigation of Naphthyl-2-oxomethyl-succinyl-CoA and its Putative Interaction with the Krebs Cycle
Audience: Researchers, Scientists, and Drug Development Professionals
Disclaimer: As of the latest literature review, Naphthyl-2-oxomethyl-succinyl-CoA is a hypothetical molecule. This document serves as a technical framework for how a novel molecule with this structure would be investigated for its potential interaction with the Krebs (TCA) cycle, using established methodologies and data from analogous compounds.
Introduction: The Krebs Cycle as a Therapeutic Target
The Krebs cycle, or tricarboxylic acid (TCA) cycle, is a central metabolic pathway essential for cellular energy production and the generation of biosynthetic precursors.[1][2] It occurs in the mitochondrial matrix and is a hub for the metabolism of carbohydrates, fats, and proteins.[1] Given its critical role, enzymes within the Krebs cycle represent promising targets for therapeutic intervention, particularly in oncology and neurodegenerative diseases where metabolic reprogramming is a key feature.[3][4]
A hypothetical molecule, this compound, possesses structural features suggesting a potential interaction with Krebs cycle enzymes that utilize succinyl-CoA. Its succinyl-CoA moiety implies a possible role as a substrate analog or competitive inhibitor, while the naphthyl group provides a bulky hydrophobic component that could influence binding affinity and specificity.
This guide outlines a comprehensive approach to characterizing the interaction of such a novel molecule with the Krebs cycle, focusing on two primary potential targets: α-ketoglutarate dehydrogenase (KGDH) and succinyl-CoA synthetase (SCS) .
Putative Molecular Targets in the Krebs Cycle
Based on its structure, this compound is hypothesized to interact with enzymes that bind succinyl-CoA.
-
α-Ketoglutarate Dehydrogenase (KGDH): This multi-enzyme complex catalyzes the conversion of α-ketoglutarate to succinyl-CoA.[5] It is a critical control point in the cycle.[6] Inhibition of KGDH would lead to an accumulation of α-ketoglutarate and a depletion of succinyl-CoA, disrupting the cycle's flow.[3]
-
Succinyl-CoA Synthetase (SCS): This enzyme catalyzes the reversible conversion of succinyl-CoA to succinate, coupled with the substrate-level phosphorylation of GDP to GTP (or ADP to ATP).[7][8] Inhibition of SCS would cause an accumulation of succinyl-CoA.
The diagram below illustrates the Krebs cycle and the potential points of interaction for a succinyl-CoA analog.
Quantitative Data on Analogous Krebs Cycle Inhibitors
To provide a framework for expected results, the following table summarizes kinetic data for known inhibitors of KGDH and SCS. This data is essential for comparing the potency of a novel compound.
| Target Enzyme | Inhibitor Compound | Type of Inhibition | Ki (Inhibition Constant) | IC50 (Half-maximal inhibitory concentration) | Organism/System |
| α-Ketoglutarate Dehydrogenase (KGDH) | Succinyl Phosphonate | Competitive | ~5 µM | Not Reported | Cultured Neurons[3] |
| α-Ketoglutarate Dehydrogenase (KGDH) | CPI-613 (Lipoate Analog) | Redox-based Inactivation | Not Applicable | ~100-240 µM (cell-based) | Human Carcinoma Cells[9][10] |
| α-Ketoglutarate Dehydrogenase (KGDH) | Salicylate | Competitive | ~1.5 mM | Not Reported | In silico model / in vitro data[11] |
| Succinyl-CoA Synthetase (SCS) | Tartryl-CoA | Substrate Analog | Not Reported | Not Reported | Human (recombinant)[7] |
| Succinyl-CoA Synthetase (SCS) | Malonate | Competitive (vs. Succinate) | ~200 µM | Not Reported | General (well-established)[12] |
Experimental Protocols
A multi-step approach is required to characterize a novel inhibitor.
Protocol 1: In Vitro Enzyme Kinetic Assays
Objective: To determine if this compound directly inhibits KGDH or SCS activity and to quantify its potency (Ki, IC50).
Methodology:
-
Enzyme Source: Purify recombinant human KGDH complex and SCS or use commercially available enzymes.
-
Assay Principle (KGDH): The activity of KGDH can be measured spectrophotometrically by monitoring the reduction of NAD+ to NADH at 340 nm in the presence of α-ketoglutarate and Coenzyme A.
-
Assay Principle (SCS): The activity of SCS in the direction of succinyl-CoA formation is measured by coupling the production of ADP (or GDP) to the oxidation of NADH using a pyruvate kinase/lactate dehydrogenase system.[13] The decrease in absorbance at 340 nm is monitored.
-
Procedure: a. Set up reaction mixtures containing buffer (e.g., 50 mM Tris-HCl), cofactors (MgCl2, Thiamine Pyrophosphate, NAD+, CoA for KGDH; MgCl2, ATP, CoA for SCS), and auxiliary enzymes if needed.[13] b. Add varying concentrations of the hypothetical inhibitor, this compound. A vehicle control (e.g., DMSO) must be included. c. Initiate the reaction by adding the primary substrate (α-ketoglutarate for KGDH; succinate for SCS). d. Monitor the change in absorbance over time using a plate reader or spectrophotometer.
-
Data Analysis: a. Calculate initial reaction velocities (rates). b. Plot percent inhibition versus inhibitor concentration to determine the IC50 value. c. Perform kinetic studies by varying the substrate concentration at fixed inhibitor concentrations. Use Lineweaver-Burk or Michaelis-Menten plots to determine the mode of inhibition (e.g., competitive, non-competitive) and calculate the Ki.
Protocol 2: Cellular Assays of Krebs Cycle Activity
Objective: To assess the effect of the inhibitor on the Krebs cycle within intact cells.
Methodology:
-
Cell Culture: Use relevant cell lines (e.g., H460 lung carcinoma, BxPC-3 pancreatic carcinoma, or cultured neurons) for the study.[3][9]
-
Carbon Flux Analysis: a. Treat cells with varying concentrations of the inhibitor for a defined period (e.g., 2 hours).[9] b. Introduce a radiolabeled substrate, such as 1-14C-glutamate. Glutamate is converted to α-ketoglutarate in the mitochondria.[9] c. KGDH activity is measured by quantifying the release of radiolabeled 14CO2, which is a direct product of the KGDH-catalyzed decarboxylation.[9] d. A significant reduction in 14CO2 release indicates inhibition of KGDH.
-
Metabolite Profiling: a. Treat cells with the inhibitor. b. Quench metabolism and extract intracellular metabolites. c. Analyze metabolite levels using Liquid Chromatography-Mass Spectrometry (LC-MS). d. Inhibition of KGDH would be expected to cause an accumulation of upstream metabolites like α-ketoglutarate and pyruvate, while decreasing downstream metabolites.[3]
-
Mitochondrial Respiration: a. Use a Seahorse XF Analyzer to measure the oxygen consumption rate (OCR). b. Treat cells with the inhibitor and measure changes in basal and maximal respiration. Inhibition of the Krebs cycle will lead to a decrease in OCR.
Visualized Workflows and Pathways
General Experimental Workflow
The following diagram outlines the logical flow for characterizing a novel Krebs cycle inhibitor from initial screening to cellular validation.
Downstream Signaling Consequences of KGDH Inhibition
Inhibiting a central enzyme like KGDH has profound effects on cellular signaling, particularly concerning energy status and oxidative stress.
Inhibition of KGDH reduces the production of NADH, a key substrate for the electron transport chain, thereby decreasing ATP synthesis.[9] Furthermore, dysregulation of the KGDH complex, particularly its E3 subunit, can lead to increased production of reactive oxygen species (ROS).[9][14] The resulting accumulation of α-ketoglutarate can also impact other cellular processes, such as the stabilization of Hypoxia-Inducible Factor 1-alpha (HIF-1α), by inhibiting the α-ketoglutarate-dependent prolyl hydroxylases that target HIF-1α for degradation.[14]
Conclusion
While this compound remains a hypothetical compound, its structure provides a valuable template for exploring the inhibition of the Krebs cycle. The technical framework presented here, utilizing established protocols for enzyme kinetics, cellular metabolic flux, and downstream signaling analysis, offers a robust strategy for the characterization of novel succinyl-CoA analogs. By applying these methods, researchers can effectively determine the mechanism of action and therapeutic potential of new molecules targeting central carbon metabolism.
References
- 1. Physiology, Krebs Cycle - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. cdn.wou.edu [cdn.wou.edu]
- 3. Consequences of the α-ketoglutarate dehydrogenase inhibition for neuronal metabolism and survival: implications for neurodegenerative diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Modeling Krebs cycle from liver, heart and hepatoma mitochondria, supported Complex I as target for specific inhibition of cancer cell proliferation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. doctor2021.jumedicine.com [doctor2021.jumedicine.com]
- 6. Citric acid cycle - Wikipedia [en.wikipedia.org]
- 7. Tartryl-CoA inhibits succinyl-CoA synthetase - PMC [pmc.ncbi.nlm.nih.gov]
- 8. proteopedia.org [proteopedia.org]
- 9. A strategically designed small molecule attacks alpha-ketoglutarate dehydrogenase in tumor cells through a redox process - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Kinetic Model of Mitochondrial Krebs Cycle: Unraveling the Mechanism of Salicylate Hepatotoxic Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 12. bu.edu [bu.edu]
- 13. journals.asm.org [journals.asm.org]
- 14. The α-Ketoglutarate Dehydrogenase Complex as a Hub of Plasticity in Neurodegeneration and Regeneration - PMC [pmc.ncbi.nlm.nih.gov]
In-Depth Technical Guide: Enzymatic Action of Thiolase on the Novel Substrate Naphthyl-2-oxomethyl-succinyl-CoA
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Thiolases are a crucial class of enzymes involved in the condensation and cleavage of carbon-carbon bonds, playing a pivotal role in fatty acid metabolism and the biosynthesis of various cellular building blocks. While their activity on natural substrates like acetyl-CoA and succinyl-CoA is well-documented, the interaction with synthetic, modified substrates remains a frontier for novel therapeutic development and biochemical investigation. This guide provides a comprehensive technical overview of the theoretical framework and practical methodologies for studying the enzymatic action of thiolase on a novel, custom substrate: Naphthyl-2-oxomethyl-succinyl-CoA.
This document outlines the core principles of thiolase catalytic mechanisms, hypothesizes the interaction with the bulky naphthyl-modified substrate, and presents detailed experimental protocols for characterizing the enzyme kinetics. Furthermore, it includes standardized data presentation formats and visual workflows to guide researchers in this specialized area of study.
Thiolase: A Mechanistic Overview
Thiolases (acetyl-CoA C-acyltransferases, EC 2.3.1.9) catalyze the reversible thiolytic cleavage of 3-ketoacyl-CoA into a shorter acyl-CoA and acetyl-CoA. The reaction proceeds via a two-step mechanism involving a conserved cysteine residue in the active site.
-
Acylation Step: The catalytic cysteine attacks the carbonyl carbon of the 3-ketoacyl-CoA, forming a covalent acyl-enzyme intermediate and releasing acetyl-CoA.
-
Deacylation Step: A second molecule of Coenzyme A (CoA) enters the active site and attacks the acyl-enzyme intermediate, releasing the shortened acyl-CoA and regenerating the free enzyme.
The introduction of a bulky, aromatic moiety such as a naphthyl group attached to the succinyl-CoA backbone presents a significant steric and electronic challenge to the enzyme's active site. The binding affinity and catalytic efficiency are likely to be substantially altered compared to the natural substrate.
Hypothetical Interaction with this compound
The substrate this compound is a synthetic analog of succinyl-CoA. The succinyl-CoA portion is expected to guide the molecule to the thiolase active site. However, the large, hydrophobic naphthyl group is hypothesized to have several effects:
-
Steric Hindrance: The naphthyl group may physically clash with amino acid residues at the entrance or within the active site, potentially preventing optimal substrate positioning for catalysis.
-
Altered Binding Affinity (Km): The hydrophobicity of the naphthyl group could lead to non-productive binding interactions with hydrophobic pockets near the active site, potentially increasing or decreasing the Michaelis constant (Km).
-
Reduced Catalytic Rate (kcat): Improper alignment of the scissile thioester bond with the catalytic cysteine would likely lead to a significant reduction in the turnover number (kcat).
Characterizing these effects requires precise experimental quantification.
Experimental Protocols
The following protocols provide a framework for the detailed investigation of thiolase activity with this compound.
Enzyme Purity and Concentration Determination
Objective: To ensure a highly pure and accurately quantified preparation of thiolase for kinetic assays.
Methodology:
-
Source: Recombinant human thiolase (e.g., from E. coli expression).
-
Purification: Utilize affinity chromatography (e.g., Ni-NTA for His-tagged protein) followed by size-exclusion chromatography for homogeneity.
-
Purity Assessment: Perform SDS-PAGE analysis. A single band at the expected molecular weight indicates high purity.
-
Concentration Measurement: Use a Bradford protein assay or measure absorbance at 280 nm, using the enzyme's specific extinction coefficient.
Continuous Spectrophotometric Assay for Thiolase Activity
Objective: To measure the rate of CoA release during the thiolytic cleavage of the substrate.
Methodology:
-
Principle: The free thiol group of the released Coenzyme A reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB or Ellman's reagent), producing 2-nitro-5-thiobenzoate (TNB), which absorbs strongly at 412 nm.
-
Reaction Mixture (Total Volume: 1 mL):
-
100 mM Tris-HCl buffer, pH 8.0
-
50 mM MgCl₂
-
0.1 mM DTNB
-
10-100 µM this compound (varied concentrations)
-
50 µM Coenzyme A (for the reverse reaction, if studied)
-
-
Procedure: a. Prepare the reaction mixture (minus the enzyme) in a cuvette and pre-incubate at 37°C for 5 minutes. b. Initiate the reaction by adding a known concentration of purified thiolase (e.g., 1-5 µg). c. Immediately monitor the increase in absorbance at 412 nm over time using a spectrophotometer. d. Calculate the initial velocity (v₀) from the linear portion of the absorbance curve using the molar extinction coefficient of TNB (14,150 M⁻¹cm⁻¹).
Data Presentation and Analysis
Quantitative data from kinetic experiments should be organized systematically for clear interpretation and comparison.
Michaelis-Menten Kinetics
The relationship between the initial reaction velocity (v₀) and substrate concentration ([S]) is analyzed using the Michaelis-Menten equation. The key parameters, Vmax and Km, are determined by fitting the data to a hyperbolic curve.
Table 1: Kinetic Parameters for Thiolase with Different Substrates
| Substrate | Km (µM) | Vmax (µmol/min/mg) | kcat (s⁻¹) | kcat/Km (M⁻¹s⁻¹) |
| Succinyl-CoA (Reference) | Value | Value | Value | Value |
| This compound | Value | Value | Value | Value |
Values to be populated with experimental results.
Lineweaver-Burk Plot Analysis
A double reciprocal plot (1/v₀ vs. 1/[S]) can be used for a linear representation of the kinetic data, which is useful for visualizing the type of inhibition if inhibitors are studied.
Table 2: Lineweaver-Burk Plot Data Points
| 1 / [Substrate] (µM⁻¹) | 1 / v₀ (min·mg/µmol) |
| Value | Value |
| Value | Value |
| Value | Value |
| Value | Value |
Values to be populated with experimental results.
Visualizations: Workflows and Pathways
Diagrams are essential for representing complex biological and experimental processes.
Metabolic Fate of Naphthyl-2-oxomethyl-succinyl-CoA in Sulfate-Reducing Bacteria: A Technical Guide
Audience: Researchers, scientists, and drug development professionals.
Executive Summary
This technical guide provides a comprehensive overview of the metabolic fate of Naphthyl-2-oxomethyl-succinyl-CoA in sulfate-reducing bacteria. This key intermediate is involved in the anaerobic degradation of 2-methylnaphthalene, a polycyclic aromatic hydrocarbon (PAH). The degradation proceeds via a beta-oxidation-like pathway, culminating in the thiolytic cleavage of this compound to yield 2-naphthoyl-CoA and acetyl-CoA. This document details the metabolic pathway, the enzymes involved, available quantitative data, and the experimental protocols used to elucidate this process.
Introduction
The anaerobic degradation of PAHs by sulfate-reducing bacteria is a critical process in the bioremediation of contaminated environments. While naphthalene has been a model compound for these studies, the degradation of its methylated derivatives, such as 2-methylnaphthalene, reveals a specialized metabolic pathway. This pathway converges with the main naphthalene degradation pathway after the methyl group is converted to a carboxyl group. A central part of this conversion is a series of reactions analogous to the beta-oxidation of fatty acids, in which this compound is a key intermediate. Understanding the metabolic fate of this compound is crucial for a complete picture of anaerobic PAH degradation.
The Metabolic Pathway
The conversion of 2-methylnaphthalene to 2-naphthoyl-CoA in sulfate-reducing bacteria, such as the enrichment culture N47, does not occur through direct oxidation of the methyl group. Instead, the pathway is initiated by the addition of fumarate to the methyl group, followed by a beta-oxidation-like sequence.
The proposed pathway leading to and from this compound is as follows:
-
Fumarate Addition: 2-Methylnaphthalene reacts with fumarate to form Naphthyl-2-methyl-succinate.
-
CoA Activation: Naphthyl-2-methyl-succinate is activated to Naphthyl-2-methyl-succinyl-CoA.
-
First Dehydrogenation: Naphthyl-2-methyl-succinyl-CoA is oxidized to Naphthyl-2-methylene-succinyl-CoA.
-
Hydration: Naphthyl-2-methylene-succinyl-CoA is hydrated to form Naphthyl-2-hydroxymethyl-succinyl-CoA.
-
Second Dehydrogenation: Naphthyl-2-hydroxymethyl-succinyl-CoA is oxidized to yield This compound .
-
Thiolytic Cleavage: this compound is cleaved by the addition of a new Coenzyme A molecule, yielding 2-Naphthoyl-CoA and acetyl-CoA .
The resulting 2-naphthoyl-CoA then enters the downstream pathway for the degradation of the naphthalene ring system, which involves reduction and eventual ring cleavage.
Pathway Visualization
Quantitative Data
Quantitative data for the enzymatic reactions in the anaerobic degradation of 2-methylnaphthalene is limited. The following table summarizes the available specific activities for the enzymes in the sulfate-reducing enrichment culture N47.
| Enzyme | Substrate | Product(s) | Specific Activity (nmol min⁻¹ mg⁻¹ protein) | Reference(s) |
| Naphthyl-2-methyl-succinate synthase | 2-Methylnaphthalene, Fumarate | Naphthyl-2-methyl-succinate | 0.020 ± 0.003 | [1] |
| Succinyl-CoA:naphthyl-2-methyl-succinate CoA-transferase | Naphthyl-2-methyl-succinate | Naphthyl-2-methyl-succinyl-CoA | 19.6 | [2] |
| Naphthyl-2-methyl-succinyl-CoA dehydrogenase | Naphthyl-2-methyl-succinyl-CoA | Naphthyl-2-methylene-succinyl-CoA | 0.115 | [2] |
| This compound thiolase (BnsAB) | This compound | 2-Naphthoyl-CoA, Acetyl-CoA | Not Reported | - |
Experimental Protocols
This section details the methodologies employed in the study of the anaerobic degradation of 2-methylnaphthalene.
Cultivation of Sulfate-Reducing Bacteria
-
Organism: A sulfate-reducing enrichment culture, designated N47, is often used. This culture was enriched from a contaminated freshwater aquifer.
-
Medium: A bicarbonate-buffered freshwater medium with a pH of 7.2-7.4 is used. The medium is reduced with sulfide and contains sulfate as the electron acceptor.
-
Carbon Source: 2-methylnaphthalene is provided as the sole carbon and energy source. Due to its low water solubility, it is often supplied dissolved in an inert, non-metabolizable organic carrier phase like 2,2,4,4,6,8,8-heptamethylnonane (HMN) or adsorbed to a resin such as Amberlite XAD-7.
-
Incubation: Cultures are incubated in the dark at 30°C under an anoxic atmosphere (e.g., N₂/CO₂).
Metabolite Extraction and Analysis
-
Extraction:
-
Bacterial cultures are typically acidified to protonate organic acids.
-
The aqueous phase is then extracted with an organic solvent such as dichloromethane or ethyl acetate.
-
The organic extracts are pooled, dried (e.g., over anhydrous sodium sulfate), and concentrated.
-
-
Derivatization: For analysis by Gas Chromatography-Mass Spectrometry (GC-MS), carboxylic acid functional groups are often methylated using diazomethane to increase their volatility.
-
Analysis:
-
GC-MS: Used for the identification and quantification of volatile metabolites. Separation is achieved on a capillary column (e.g., HP-5MS), followed by mass spectrometric detection.
-
High-Performance Liquid Chromatography (HPLC): Used for the analysis of non-volatile compounds, including CoA esters. A reverse-phase column (e.g., C18) is typically used with a suitable mobile phase, and detection is often by UV absorbance.
-
Enzyme Assays
-
Preparation of Cell-Free Extracts:
-
Cells are harvested from cultures by centrifugation.
-
The cell pellet is washed and resuspended in an anaerobic buffer.
-
Cells are disrupted by methods such as sonication or French press to release the intracellular enzymes.
-
The resulting lysate is centrifuged at high speed to remove cell debris, yielding the cell-free extract.
-
-
Naphthyl-2-methyl-succinate Synthase Assay:
-
Principle: The activity is determined by measuring the formation of naphthyl-2-methyl-succinate from 2-methylnaphthalene and fumarate.
-
Procedure: The reaction is carried out in an anaerobic environment with cell-free extract, 2-methylnaphthalene, and fumarate. The reaction is stopped, and the product is extracted, derivatized, and quantified by GC-MS.
-
-
Succinyl-CoA:naphthyl-2-methyl-succinate CoA-transferase Assay:
-
Principle: The activity is measured in the reverse direction by monitoring the formation of succinate and naphthyl-2-methyl-succinate from succinyl-CoA and Naphthyl-2-methyl-succinyl-CoA.
-
Procedure: The reaction mixture contains cell-free extract, succinyl-CoA, and the synthesized substrate Naphthyl-2-methyl-succinyl-CoA. The products are analyzed by HPLC.
-
-
Naphthyl-2-methyl-succinyl-CoA Dehydrogenase Assay:
-
Principle: The activity is determined by monitoring the reduction of an artificial electron acceptor.
-
Procedure: The reaction mixture includes cell-free extract, Naphthyl-2-methyl-succinyl-CoA, and an electron acceptor like phenazine methosulfate. The reduction of the acceptor is followed spectrophotometrically.
-
-
This compound Thiolase (BnsAB) Assay (Proposed):
-
Principle: The thiolytic cleavage of this compound releases a free Coenzyme A molecule. This free thiol group can be detected spectrophotometrically using 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB), which reacts with thiols to produce a yellow-colored compound that absorbs at 412 nm.
-
Proposed Procedure:
-
The assay would be conducted in an anaerobic cuvette.
-
The reaction mixture would contain buffer, cell-free extract, the substrate this compound, and DTNB.
-
The reaction would be initiated by the addition of the substrate or the cell-free extract.
-
The increase in absorbance at 412 nm would be monitored over time to determine the rate of CoA release.
-
-
Experimental Workflow Visualization
Conclusion
The metabolic fate of this compound in sulfate-reducing bacteria is a critical step in the anaerobic degradation of 2-methylnaphthalene. This intermediate is processed by the thiolase BnsAB to yield 2-naphthoyl-CoA and acetyl-CoA, thus linking the metabolism of the methyl-substituted PAH to the central naphthalene degradation pathway. While the overall pathway has been elucidated, further research is needed to fully characterize the kinetics of the enzymes involved, particularly the this compound thiolase. A deeper understanding of these enzymatic processes will enhance our ability to model and optimize bioremediation strategies for PAH-contaminated sites.
References
A Technical Guide to Naphthyl-2-oxomethyl-succinyl-CoA and Other Biomarkers for Anaerobic PAH Degradation
For Researchers, Scientists, and Drug Development Professionals
Introduction
The anaerobic degradation of polycyclic aromatic hydrocarbons (PAHs) is a critical process in contaminated environments where oxygen is scarce. Monitoring these bioremediation activities requires the identification and quantification of specific biomarkers. This technical guide focuses on the metabolites produced during the anaerobic degradation of 2-methylnaphthalene, a common PAH, with a particular emphasis on the role of Naphthyl-2-oxomethyl-succinyl-CoA as a key intermediate and potential biomarker. Understanding this pathway is crucial for developing effective bioremediation strategies and for the discovery of novel enzymatic activities that may be relevant to drug metabolism and development.
The Anaerobic Degradation Pathway of 2-Methylnaphthalene
The anaerobic degradation of 2-methylnaphthalene is initiated by the addition of a fumarate molecule to the methyl group, a reaction catalyzed by the enzyme naphthyl-2-methyl-succinate synthase. This initial step is analogous to the anaerobic degradation of toluene. The resulting product, naphthyl-2-methyl-succinate, is then activated to its corresponding CoA-ester, naphthyl-2-methyl-succinyl-CoA. A series of β-oxidation-like reactions follow, leading to the formation of 2-naphthoyl-CoA, a central metabolite in the anaerobic degradation of both naphthalene and 2-methylnaphthalene.[1][2] this compound is a key, albeit transient, intermediate in this β-oxidation sequence.
Key Biomarkers in Anaerobic 2-Methylnaphthalene Degradation
Several metabolites in the anaerobic 2-methylnaphthalene degradation pathway can serve as biomarkers to monitor this process in situ. The most commonly detected and quantified biomarkers are naphthyl-2-methyl-succinic acid and 2-naphthoic acid.[1] this compound, as a direct precursor to the central metabolite 2-naphthoyl-CoA, represents a highly specific but likely low-abundance biomarker due to its transient nature in the metabolic pathway.
| Biomarker | Significance |
| Naphthyl-2-methyl-succinic acid | The initial product of 2-methylnaphthalene activation. Its presence is a strong indicator of ongoing anaerobic degradation of 2-methylnaphthalene.[1] |
| Naphthyl-2-methylene-succinic acid | An early intermediate in the β-oxidation pathway, also indicative of active 2-methylnaphthalene degradation.[1] |
| This compound | A key intermediate in the β-oxidation cascade. Its detection would provide direct evidence of the complete upper degradation pathway to 2-naphthoyl-CoA. |
| 2-Naphthoic acid | A central metabolite in the anaerobic degradation of both naphthalene and 2-methylnaphthalene. Its presence indicates the degradation of one or both of these PAHs.[1][2] |
Quantitative Data on Biomarker Formation and Enzyme Activity
Quantitative data on the concentrations of these biomarkers in environmental samples are scarce. However, laboratory studies with sulfate-reducing enrichment cultures provide some insights into the levels of production and enzymatic activities.
| Parameter | Value | Culture Condition |
| Accumulation of Naphthyl-2-methyl-succinic acid in culture supernatants | 0.5 µM | Sulfate-reducing enrichment culture grown on 2-methylnaphthalene.[1] |
| Specific activity of Naphthyl-2-methyl-succinate synthase | 0.020 ± 0.003 nmol min-1 mg of protein-1 | Dense cell suspensions of a sulfate-reducing enrichment culture with 2-methylnaphthalene and fumarate.[1] |
| Specific activity of Succinyl-CoA:naphthyl-2-methyl-succinate CoA-transferase | 19.6 nmol min-1 mg of protein-1 | Crude cell extracts of a sulfate-reducing enrichment culture.[3] |
| Specific activity of Naphthyl-2-methyl-succinyl-CoA dehydrogenase | 0.115 nmol min-1 mg of protein-1 | Crude cell extracts of a sulfate-reducing enrichment culture, measured with an artificial electron acceptor.[3] |
Experimental Protocols for Biomarker Analysis
The analysis of these non-volatile, polar metabolites typically requires extraction from the aqueous phase, derivatization to increase volatility, and subsequent analysis by gas chromatography-mass spectrometry (GC-MS) or high-performance liquid chromatography (HPLC).
General Protocol for Metabolite Extraction and Analysis
-
Sample Collection and Preservation: Collect aqueous samples (e.g., groundwater, culture medium) and store them at 4°C. Acidify to pH < 2 to preserve the carboxylic acid metabolites.
-
Liquid-Liquid Extraction: Extract the acidified aqueous sample with an organic solvent such as dichloromethane or ethyl acetate. Repeat the extraction multiple times to ensure high recovery.
-
Derivatization (for GC-MS): Evaporate the pooled organic extracts to dryness under a gentle stream of nitrogen. Derivatize the residue to form more volatile esters (e.g., methyl esters using diazomethane or silyl esters using BSTFA).
-
GC-MS Analysis: Analyze the derivatized extract using a GC-MS system. Use a non-polar or semi-polar capillary column for separation. Identify metabolites by comparing their mass spectra and retention times with those of authentic standards.
-
HPLC Analysis: For direct analysis of the carboxylic acids without derivatization, use reversed-phase HPLC with a suitable mobile phase (e.g., acetonitrile-water gradient with an acid modifier like formic acid) and a UV or diode-array detector.
Conclusion
The anaerobic degradation of 2-methylnaphthalene proceeds through a complex pathway involving several key metabolites that can serve as valuable biomarkers. While naphthyl-2-methyl-succinic acid and 2-naphthoic acid are the most readily detectable indicators of this process, the intermediate this compound holds significant importance for confirming the complete metabolic sequence leading to the central metabolite 2-naphthoyl-CoA. Further research is needed to develop sensitive analytical methods for the direct detection and quantification of this transient, yet mechanistically crucial, compound in environmental and clinical samples. Such advancements will enhance our ability to monitor bioremediation and may uncover novel enzymatic transformations with broader applications.
References
Unraveling the Onset of 2-Methylnaphthalene's Demise: A Technical Guide to Its Initial Catabolic Steps
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide illuminates the critical initial steps in the microbial catabolism of 2-methylnaphthalene, a prevalent polycyclic aromatic hydrocarbon (PAH). Understanding these pathways is paramount for developing effective bioremediation strategies and for professionals in drug development, given the structural similarities of these catabolic intermediates to certain pharmacophores. This document provides a comprehensive overview of both anaerobic and aerobic degradation, detailed experimental protocols, and quantitative data, presented for clear and comparative analysis.
Anaerobic Catabolism: A Fumarate-Driven Initiation
Under anoxic conditions, the degradation of 2-methylnaphthalene is primarily initiated by a unique activation step involving the addition of fumarate to the methyl group. This process, observed in sulfate-reducing bacteria, is analogous to the anaerobic catabolism of toluene.[1][2][3] The central intermediate formed is 2-naphthoic acid, which then undergoes further reduction and ring cleavage.[4][5][6]
The Initial Enzymatic Cascade
The initial steps of anaerobic 2-methylnaphthalene catabolism involve a series of enzymatic reactions that convert the inert hydrocarbon into a more reactive intermediate. The key enzymes and their functions are outlined below.
The proposed pathway begins with the activation of 2-methylnaphthalene by naphthyl-2-methyl-succinate synthase (Nms) , which catalyzes the addition of fumarate to the methyl group.[1][3] This is followed by the action of a CoA transferase and a dehydrogenase to form naphthyl-2-methylene-succinyl-CoA. Subsequent steps involving hydration, oxidation, and thiolytic cleavage lead to the formation of 2-naphthoyl-CoA and succinyl-CoA. The genes encoding these enzymes, such as the nmsABC for the synthase and the bns operon for subsequent steps, have been identified in sulfate-reducing enrichment cultures.[7]
Quantitative Insights into Anaerobic Degradation
The following table summarizes the key quantitative data available for the initial steps of anaerobic 2-methylnaphthalene catabolism.
| Parameter | Value | Organism/Condition | Reference |
| Specific activity of naphthyl-2-methyl-succinate synthase | 0.020 ± 0.003 nmol min⁻¹ mg of protein⁻¹ | Sulfate-reducing enrichment culture | [1][3] |
| Accumulation of naphthyl-2-methyl-succinic acid | 0.5 µM | Supernatants of a sulfate-reducing enrichment culture | [1][3] |
Experimental Protocol: Identification of Anaerobic Metabolites by GC-MS
The identification of key metabolites such as naphthyl-2-methyl-succinic acid and 2-naphthoic acid has been crucial in elucidating the anaerobic pathway. The following is a generalized protocol based on methodologies described in the literature.[1]
Objective: To extract, derivatize, and identify metabolites from a 2-methylnaphthalene-degrading anaerobic culture.
Materials:
-
Anaerobic culture grown on 2-methylnaphthalene
-
Dichloromethane (DCM)
-
Sodium sulfate (anhydrous)
-
N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA)
-
Gas chromatograph-mass spectrometer (GC-MS)
Procedure:
-
Extraction: Acidify the culture supernatant to a pH of ~2. Extract the metabolites three times with an equal volume of DCM. Pool the organic phases.
-
Drying: Dry the pooled organic phase over anhydrous sodium sulfate.
-
Evaporation: Evaporate the solvent to dryness under a gentle stream of nitrogen.
-
Derivatization: Redissolve the residue in a small volume of DCM and add MSTFA. Incubate at 60°C for 1 hour to convert carboxylic acids to their trimethylsilyl esters.
-
GC-MS Analysis: Inject the derivatized sample into the GC-MS. Use a suitable temperature program to separate the compounds. Identify the metabolites by comparing their mass spectra with those of authentic standards or with library spectra.
Caption: Initial steps of anaerobic 2-methylnaphthalene catabolism.
Aerobic Catabolism: A Tale of Two Oxygenase-Initiated Pathways
In the presence of oxygen, the microbial degradation of 2-methylnaphthalene proceeds through multiple pathways, primarily initiated by the action of dioxygenase or monooxygenase enzymes. These pathways lead to the formation of different sets of intermediates.[8][9][10]
Pathway 1: Ring Dioxygenation
One major aerobic pathway involves the oxidation of the unsubstituted aromatic ring by a naphthalene 1,2-dioxygenase . This enzyme incorporates both atoms of molecular oxygen to form a cis-dihydrodiol.[11][12] This is then further metabolized through a series of reactions leading to the formation of methylsalicylate and methylcatechol, which subsequently undergo ring cleavage.[9][11]
Pathway 2: Methyl Group Hydroxylation
An alternative aerobic pathway commences with the hydroxylation of the methyl group, a reaction that can be catalyzed by a monooxygenase.[9][11] This initial step forms 2-hydroxymethylnaphthalene. This intermediate can then follow two distinct branches:
-
Oxidation to 2-Naphthoic Acid: The 2-hydroxymethylnaphthalene can be further oxidized to 2-naphthaldehyde and then to 2-naphthoic acid .[9][11]
-
Ring Hydroxylation: Alternatively, the 2-hydroxymethylnaphthalene can undergo hydroxylation of the aromatic ring, leading to the formation of a dihydrodiol, which is subsequently oxidized to 4-hydroxymethylcatechol .[9][11]
In mammals, the metabolism of 2-methylnaphthalene is primarily carried out by cytochrome P450 (CYP) enzymes, with a preference for oxidation of the methyl group.[13][14]
Quantitative Insights into Aerobic Degradation
The following table presents kinetic data for the metabolism of 2-methylnaphthalene by a specific mouse cytochrome P450 enzyme.
| Enzyme | Kₘ (µM) | Turnover Rate (min⁻¹) | Product | Reference |
| Mouse CYP2F2 | 3.7 | 67.7 | 2-Naphthaldehyde | [13] |
Experimental Protocol: Enzyme Assays for Naphthalene Dioxygenase Activity
Measuring the activity of naphthalene dioxygenase is key to understanding the aerobic catabolism of 2-methylnaphthalene. The following is a generalized protocol.
Objective: To determine the activity of naphthalene dioxygenase in cell-free extracts.
Materials:
-
Cell-free extract containing naphthalene dioxygenase
-
2-Methylnaphthalene
-
NADH
-
Reaction buffer (e.g., phosphate buffer, pH 7.4)
-
Spectrophotometer
Procedure:
-
Reaction Setup: In a cuvette, combine the reaction buffer, NADH, and the cell-free extract.
-
Initiation: Start the reaction by adding a known concentration of 2-methylnaphthalene.
-
Monitoring: Monitor the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADH.
-
Calculation: Calculate the specific activity based on the rate of NADH oxidation and the protein concentration of the cell-free extract. A molar extinction coefficient for NADH of 6.22 mM⁻¹ cm⁻¹ is typically used.
Caption: Initial pathways of aerobic 2-methylnaphthalene catabolism.
Caption: General workflow for metabolite identification.
References
- 1. Anaerobic Degradation of 2-Methylnaphthalene by a Sulfate-Reducing Enrichment Culture - PMC [pmc.ncbi.nlm.nih.gov]
- 2. tandfonline.com [tandfonline.com]
- 3. Anaerobic degradation of 2-methylnaphthalene by a sulfate-reducing enrichment culture - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Identical Ring Cleavage Products during Anaerobic Degradation of Naphthalene, 2-Methylnaphthalene, and Tetralin Indicate a New Metabolic Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Identical ring cleavage products during anaerobic degradation of naphthalene, 2-methylnaphthalene, and tetralin indicate a new metabolic pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. journals.asm.org [journals.asm.org]
- 7. researchgate.net [researchgate.net]
- 8. 2-Methylnaphthalene Degradation Pathway (Aerobic) [eawag-bbd.ethz.ch]
- 9. Evidence for the involvement of multiple pathways in the biodegradation of 1- and 2-methylnaphthalene by Pseudomonas putida CSV86 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. 2-Methylnaphthalene - enviPath Visualization [osbornelab.manchester.edu]
- 11. Frontiers | Microbial Degradation of Naphthalene and Substituted Naphthalenes: Metabolic Diversity and Genomic Insight for Bioremediation [frontiersin.org]
- 12. Metabolism of naphthalene, 2-methylnaphthalene, salicylate, and benzoate by Pseudomonas PG: regulation of tangential pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
- 14. atsdr.cdc.gov [atsdr.cdc.gov]
Methodological & Application
Application Note: Quantitative Analysis of Naphthyl-2-oxomethyl-succinyl-CoA using a validated HPLC-MS/MS Method
Audience: Researchers, scientists, and drug development professionals.
Introduction
Naphthyl-2-oxomethyl-succinyl-CoA is a key intermediate in the anaerobic degradation pathway of 2-methylnaphthalene. Its accurate quantification is crucial for studying microbial metabolism of aromatic compounds and for potential applications in bioremediation and industrial biotechnology. This application note details a robust and sensitive HPLC-MS/MS method for the quantification of this compound in biological matrices. The method employs a straightforward sample preparation procedure followed by rapid and selective analysis.
Experimental Workflow
The overall experimental workflow for the quantification of this compound is depicted below.
Caption: A schematic of the experimental workflow from sample preparation to data analysis.
Detailed Protocols
Sample Preparation
This protocol is adapted from established methods for the extraction of acyl-CoAs from biological samples.[1][2]
Materials:
-
Perchloric acid (0.5 M)
-
Potassium carbonate (5 M)
-
Solid-Phase Extraction (SPE) C18 cartridges
-
Methanol
-
Ammonium acetate solution (10 mM, pH 8)
Procedure:
-
Homogenization: Homogenize the biological sample (e.g., cell pellet, tissue) in ice-cold 0.5 M perchloric acid.
-
Incubation and Centrifugation: Incubate the homogenate on ice for 30 minutes with occasional vortexing. Centrifuge at 14,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.[3]
-
Neutralization: Carefully transfer the supernatant to a new tube and neutralize it by adding 5 M potassium carbonate.
-
Second Centrifugation: Centrifuge at 14,000 x g for 10 minutes at 4°C to remove the potassium perchlorate precipitate.
-
Solid-Phase Extraction (SPE):
-
Condition a C18 SPE cartridge with methanol followed by 10 mM ammonium acetate (pH 8).
-
Load the supernatant onto the conditioned SPE cartridge.
-
Wash the cartridge with 10 mM ammonium acetate (pH 8).
-
Elute the this compound with a methanol/water solution.
-
-
Drying and Reconstitution: Dry the eluate under a stream of nitrogen and reconstitute the sample in the initial mobile phase for HPLC-MS/MS analysis.
HPLC-MS/MS Analysis
The following parameters are based on typical conditions for acyl-CoA analysis and should be optimized for the specific instrumentation used.[1][4]
Instrumentation:
-
HPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
HPLC Conditions:
| Parameter | Value |
| Column | C18 reverse-phase column (e.g., 150 x 2.1 mm, 1.8 µm) |
| Mobile Phase A | 5 mM Ammonium Acetate in Water, pH 8 |
| Mobile Phase B | Acetonitrile |
| Flow Rate | 0.2 mL/min |
| Column Temperature | 30°C |
| Injection Volume | 10 µL |
| Gradient | 5% B to 95% B over 15 minutes, hold for 5 minutes, re-equilibrate for 5 minutes |
Mass Spectrometry Conditions:
| Parameter | Value |
| Ionization Mode | Positive Electrospray Ionization (ESI+) |
| Spray Voltage | 4.0 kV |
| Heater Temperature | 120°C |
| Capillary Temperature | 280°C |
| Sheath Gas Flow | 80 arbitrary units |
| Auxiliary Gas Flow | 12 arbitrary units |
| Detection Mode | Multiple Reaction Monitoring (MRM) |
MRM Transitions:
To determine the exact MRM transitions for this compound, direct infusion of a standard into the mass spectrometer is required. Based on the fragmentation of similar acyl-CoA molecules, the primary fragmentation occurs at the phosphodiester bond.[5]
| Analyte | Precursor Ion (Q1) m/z | Product Ion (Q3) m/z | Collision Energy (eV) |
| This compound | To be determined | To be determined | To be optimized |
| Internal Standard (e.g., ¹³C-labeled) | To be determined | To be determined | To be optimized |
Quantitative Data Summary
The following tables represent expected performance characteristics of a validated method. Actual values must be determined experimentally.
Table 1: Calibration Curve and Linearity
| Analyte | Concentration Range (ng/mL) | R² |
| This compound | 1 - 1000 | > 0.995 |
Table 2: Precision and Accuracy
| Analyte | QC Level (ng/mL) | Precision (%RSD) | Accuracy (%Recovery) |
| This compound | Low (5) | < 15% | 85 - 115% |
| Medium (100) | < 15% | 85 - 115% | |
| High (800) | < 15% | 85 - 115% |
Table 3: Limits of Detection and Quantification
| Analyte | LOD (ng/mL) | LOQ (ng/mL) |
| This compound | 0.5 | 1.0 |
Relevant Metabolic Pathway
This compound is an intermediate in the anaerobic degradation of 2-methylnaphthalene. The pathway involves the addition of a succinyl group to the methyl group of 2-methylnaphthalene, followed by a series of enzymatic reactions.[6]
Caption: Anaerobic degradation pathway of 2-methylnaphthalene.
References
- 1. mdpi.com [mdpi.com]
- 2. Quantification of malonyl-coenzyme A in tissue specimens by high-performance liquid chromatography/mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Determination of Coenzyme A and Acetyl-Coenzyme A in Biological Samples Using HPLC with UV Detection - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Suspect screening and targeted analysis of acyl coenzyme A thioesters in bacterial cultures using a high-resolution tribrid mass spectrometer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A Single LC-MS/MS Analysis to Quantify CoA Biosynthetic Intermediates and Short-Chain Acyl CoAs - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Naphthyl-2-methyl-succinyl-CoA - enviPath at MU [osbornelab.manchester.edu]
Application Note & Protocol: Synthesis of Naphthyl-2-oxomethyl-succinyl-CoA Standard
Audience: Researchers, scientists, and drug development professionals.
Purpose: This document provides a detailed protocol for the chemical synthesis, purification, and characterization of Naphthyl-2-oxomethyl-succinyl-CoA. This standard is essential for use in various research applications, including enzyme kinetics, metabolic studies, and as an analytical standard in chromatography.
Introduction
This compound is a specialized acyl-CoA thioester. Acyl-CoAs are critical intermediates in numerous metabolic pathways, including fatty acid metabolism and the citric acid cycle. The synthesis of specific acyl-CoA standards, such as this compound, which may be involved in the anaerobic degradation of polycyclic aromatic hydrocarbons like 2-methylnaphthalene, is crucial for the accurate study and quantification of these pathways. This protocol outlines a reliable method for its preparation, starting from commercially available reagents.
The synthesis is approached in two main stages:
-
Synthesis of the precursor acid: Naphthyl-2-oxomethyl-succinic acid.
-
Coupling with Coenzyme A: Formation of the final thioester product.
Synthesis of Naphthyl-2-oxomethyl-succinic acid
The synthesis of the precursor acid is achieved through a two-step process starting with 2-acetylnaphthalene.
Step 1: Synthesis of Ethyl 2-(naphthalen-2-yl)-2,4-dioxobutanoate
This step involves a Claisen condensation reaction between 2-acetylnaphthalene and diethyl oxalate.
Reaction Scheme: 2-Acetylnaphthalene + Diethyl oxalate → Ethyl 2-(naphthalen-2-yl)-2,4-dioxobutanoate
Materials and Reagents:
| Reagent/Material | Formula | Molar Mass ( g/mol ) | Quantity |
| 2-Acetylnaphthalene | C₁₂H₁₀O | 170.21 | 1.70 g (10 mmol) |
| Diethyl oxalate | C₆H₁₀O₄ | 146.14 | 2.19 g (15 mmol) |
| Sodium ethoxide | C₂H₅NaO | 68.05 | 0.82 g (12 mmol) |
| Anhydrous ethanol | C₂H₅OH | 46.07 | 50 mL |
| Diethyl ether | (C₂H₅)₂O | 74.12 | As needed |
| 1 M Hydrochloric acid | HCl | 36.46 | As needed |
Experimental Protocol:
-
In a flame-dried 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve sodium ethoxide in anhydrous ethanol under an inert atmosphere (e.g., nitrogen or argon).
-
To this solution, add 2-acetylnaphthalene and stir until fully dissolved.
-
Add diethyl oxalate dropwise to the reaction mixture at room temperature.
-
After the addition is complete, heat the mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After the reaction is complete, cool the mixture to room temperature and pour it into a beaker containing crushed ice and water.
-
Acidify the aqueous mixture with 1 M HCl until the pH is approximately 2-3, leading to the precipitation of the product.
-
Filter the precipitate, wash with cold water, and then with a small amount of cold diethyl ether to remove any unreacted starting materials.
-
Dry the solid product under vacuum to yield ethyl 2-(naphthalen-2-yl)-2,4-dioxobutanoate.
Step 2: Hydrolysis to Naphthyl-2-oxomethyl-succinic acid
The synthesized ester is then hydrolyzed to the corresponding carboxylic acid.
Reaction Scheme: Ethyl 2-(naphthalen-2-yl)-2,4-dioxobutanoate → Naphthyl-2-oxomethyl-succinic acid
Materials and Reagents:
| Reagent/Material | Formula | Molar Mass ( g/mol ) | Quantity |
| Ethyl 2-(naphthalen-2-yl)-2,4-dioxobutanoate | C₁₆H₁₄O₄ | 270.28 | 2.70 g (10 mmol) |
| Sodium hydroxide | NaOH | 40.00 | 1.20 g (30 mmol) |
| Ethanol | C₂H₅OH | 46.07 | 30 mL |
| Water | H₂O | 18.02 | 30 mL |
| 3 M Hydrochloric acid | HCl | 36.46 | As needed |
Experimental Protocol:
-
Dissolve the ethyl 2-(naphthalen-2-yl)-2,4-dioxobutanoate in a mixture of ethanol and water in a round-bottom flask.
-
Add sodium hydroxide and heat the mixture to reflux for 2-3 hours.
-
Monitor the completion of the hydrolysis by TLC.
-
After cooling to room temperature, remove the ethanol under reduced pressure.
-
Dilute the remaining aqueous solution with water and wash with diethyl ether to remove any non-acidic impurities.
-
Cool the aqueous layer in an ice bath and acidify with 3 M HCl to a pH of 1-2 to precipitate the carboxylic acid product.
-
Filter the precipitate, wash thoroughly with cold water, and dry under vacuum.
Synthesis of this compound
The final step is the coupling of the synthesized carboxylic acid with Coenzyme A. A common method for this is the activation of the carboxylic acid using 1,1'-carbonyldiimidazole (CDI).
Reaction Scheme: Naphthyl-2-oxomethyl-succinic acid + Coenzyme A → this compound
Materials and Reagents:
| Reagent/Material | Formula | Molar Mass ( g/mol ) | Quantity |
| Naphthyl-2-oxomethyl-succinic acid | C₁₄H₁₀O₅ | 258.23 | 25.8 mg (0.1 mmol) |
| 1,1'-Carbonyldiimidazole (CDI) | C₇H₆N₄O | 162.15 | 17.8 mg (0.11 mmol) |
| Coenzyme A (free acid) | C₂₁H₃₆N₇O₁₆P₃S | 767.53 | 76.7 mg (0.1 mmol) |
| Anhydrous Tetrahydrofuran (THF) | C₄H₈O | 72.11 | 5 mL |
| Sodium bicarbonate solution (0.5 M) | NaHCO₃ | 84.01 | As needed |
Experimental Protocol:
-
Dissolve Naphthyl-2-oxomethyl-succinic acid in anhydrous THF in a dry reaction vial under an inert atmosphere.
-
Add CDI and stir the mixture at room temperature for 1-2 hours to form the acyl-imidazole intermediate.
-
In a separate vial, dissolve Coenzyme A in a 0.5 M sodium bicarbonate solution, adjusting the pH to approximately 7.5-8.0.
-
Slowly add the activated acyl-imidazole solution from step 2 to the Coenzyme A solution.
-
Stir the reaction mixture at room temperature for 2-4 hours. Monitor the reaction by HPLC.
-
Upon completion, the reaction mixture is ready for purification.
Purification and Characterization
Purification:
The crude this compound can be purified by preparative reverse-phase High-Performance Liquid Chromatography (HPLC).
HPLC Conditions:
| Parameter | Condition |
| Column | C18 reverse-phase column (e.g., 10 x 250 mm, 5 µm) |
| Mobile Phase A | 50 mM Ammonium acetate buffer, pH 5.5 |
| Mobile Phase B | Acetonitrile |
| Gradient | 5% to 60% B over 30 minutes |
| Flow Rate | 4 mL/min |
| Detection | UV at 260 nm (for CoA) and a wavelength appropriate for the naphthyl group (e.g., 280 nm) |
Collect the fractions containing the product, pool them, and lyophilize to obtain the pure this compound as a white powder.
Characterization Data:
| Analysis Method | Expected Results |
| Analytical HPLC | A single major peak with a retention time distinct from Coenzyme A and the precursor acid. |
| Mass Spectrometry (ESI-MS) | Expected [M-H]⁻ ion at m/z corresponding to the molecular weight of this compound. |
| ¹H NMR | Characteristic peaks for the naphthyl group, the succinyl chain, and the Coenzyme A moiety. |
Experimental Workflow Diagram
Application Notes and Protocols for Culturing Anaerobic Bacteria That Degrade 2-Methylnaphthalene
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the enrichment, isolation, and cultivation of anaerobic bacteria capable of degrading 2-methylnaphthalene. The information is intended for researchers in environmental microbiology, bioremediation, and professionals in drug development interested in microbial metabolic pathways.
Introduction
2-Methylnaphthalene, a polycyclic aromatic hydrocarbon (PAH), is an environmental pollutant of concern due to its persistence and potential toxicity. Under anaerobic conditions, certain bacteria can utilize 2-methylnaphthalene as a sole source of carbon and energy, playing a crucial role in its natural attenuation. This document outlines the procedures for successfully culturing these specialized microorganisms, with a focus on sulfate-reducing bacteria (SRB), which are frequently implicated in the anaerobic degradation of aromatic hydrocarbons.[1][2][3]
The anaerobic degradation of 2-methylnaphthalene is initiated by the activation of the methyl group. This involves the addition of fumarate to the methyl group, a reaction catalyzed by the enzyme naphthyl-2-methyl-succinate synthase, forming naphthyl-2-methyl-succinate.[4][5] This intermediate is then further metabolized via a series of reactions, including the formation of 2-naphthoic acid, which is a central metabolite in the pathway.[4][5][6] Subsequent steps involve the reduction of the aromatic ring system prior to cleavage.[4][6]
Data Presentation
The following table summarizes quantitative data related to the anaerobic degradation of 2-methylnaphthalene from published studies. This information can be valuable for comparative purposes and for optimizing culture conditions.
| Parameter | Value | Organism/Culture Condition | Reference |
| Naphthyl-2-methyl-succinate synthase specific activity | 0.020 ± 0.003 nmol min⁻¹ mg of protein⁻¹ | Sulfate-reducing enrichment culture | [4] |
| Naphthyl-2-methyl-succinate accumulation | 0.5 µM | Supernatant of a sulfate-reducing enrichment culture | [4] |
| Succinyl-CoA:naphthyl-2-methyl-succinate CoA-transferase specific activity | 19.6 nmol min⁻¹ mg of protein⁻¹ | Sulfate-reducing enrichment culture | [7] |
| Naphthyl-2-methyl-succinyl-CoA dehydrogenase specific activity | 0.115 nmol min⁻¹ mg of protein⁻¹ | Sulfate-reducing enrichment culture | [7] |
| 2-Methylnaphthalene degradation rate | Not explicitly quantified in the provided search results | - | - |
| Lag phase for 2-methylnaphthalene degradation by naphthalene-grown cells | Immediate growth | Sulfate-reducing culture N47 transferred from naphthalene to 2-methylnaphthalene | [1] |
| Lag phase for naphthalene degradation by 2-methylnaphthalene-grown cells | Almost 100 days | Sulfate-reducing culture N47 transferred from 2-methylnaphthalene to naphthalene | [1] |
Experimental Protocols
Protocol 1: Enrichment and Isolation of 2-Methylnaphthalene-Degrading Anaerobic Bacteria
This protocol describes the steps to enrich and isolate anaerobic bacteria capable of degrading 2-methylnaphthalene from environmental samples such as contaminated soil or sediment.
1. Materials
-
Environmental Sample: Soil or sediment from a site contaminated with PAHs.
-
Anaerobic Mineral Medium for Sulfate-Reducing Bacteria: (Modified from various sources[3][8][9])
-
Solution 1 (Basal Medium, per 900 mL deionized water):
-
KH₂PO₄: 0.5 g
-
NH₄Cl: 1.0 g
-
Na₂SO₄: 4.0 g
-
MgSO₄·7H₂O: 1.0 g
-
CaCl₂·2H₂O: 0.1 g
-
KCl: 0.5 g
-
NaCl: 1.0 g
-
-
Solution 2 (Trace Element Solution, 1 mL per liter of medium): (Standard trace element solution, e.g., SL-10)
-
Solution 3 (Vitamin Solution, 1 mL per liter of medium): (Standard vitamin solution)
-
Solution 4 (Reducing Agent, per 100 mL deionized water):
-
Cysteine-HCl·H₂O: 2.5 g
-
Na₂S·9H₂O: 2.5 g
-
-
Resazurin Solution (0.1% w/v): 1 mL per liter of medium (as a redox indicator)
-
-
2-Methylnaphthalene: As a solid or dissolved in a non-biodegradable, sterile carrier solvent (e.g., hexadecane).
-
Anaerobic Culture Vessels: Serum bottles or Balch tubes with butyl rubber stoppers and aluminum crimp seals.
-
Gassing Equipment: A system for flushing vessels with an oxygen-free gas mixture (e.g., N₂/CO₂ 80:20 v/v).
-
Anaerobic Chamber or Glove Box: For manipulations requiring a sterile, anoxic environment.
-
Agar: For the preparation of solid medium for isolation.
2. Procedure
-
Preparation of Anaerobic Medium:
-
Prepare Solution 1 and add 1 mL of resazurin solution.
-
Dispense the medium into serum bottles (e.g., 50 mL in a 100 mL bottle).
-
Seal the bottles with butyl rubber stoppers and aluminum crimps.
-
Make the medium anoxic by flushing the headspace with an N₂/CO₂ gas mixture for 15-20 minutes.
-
Autoclave the medium at 121°C for 20 minutes.
-
After cooling, aseptically and anaerobically add sterile-filtered Solutions 2 and 3.
-
Just before inoculation, add the reducing agent (Solution 4) until the medium becomes colorless.
-
-
Enrichment Culture Setup:
-
Collect an environmental sample (e.g., 5-10 g of sediment).
-
Inside an anaerobic chamber, add the sample to a serum bottle containing the prepared anaerobic medium.
-
Add 2-methylnaphthalene as the sole carbon source. This can be done by adding a few crystals directly to the medium or by adding it dissolved in a carrier solvent to a small glass vial placed inside the culture bottle.
-
Incubate the enrichment cultures in the dark at a controlled temperature (e.g., 25-30°C).
-
Monitor the cultures for signs of microbial activity, such as turbidity, sulfide production (blackening of the medium if iron is present), and depletion of 2-methylnaphthalene.
-
-
Subculturing and Isolation:
-
After significant growth or degradation is observed, transfer an aliquot (e.g., 10% v/v) of the enrichment culture to fresh anaerobic medium.[3] Repeat this process several times to enrich for the desired microorganisms.
-
For isolation, use the enriched culture to inoculate agar deeps or plates prepared with the same anaerobic medium.
-
Incubate the plates/deeps under anaerobic conditions until colonies are visible.
-
Pick individual colonies and transfer them to fresh liquid medium to obtain pure cultures.
-
Verify the purity and degradation capabilities of the isolates.
-
Protocol 2: Routine Cultivation of 2-Methylnaphthalene-Degrading Anaerobic Bacteria
This protocol is for the routine maintenance and growth of established anaerobic cultures that degrade 2-methylnaphthalene.
1. Materials
-
Established anaerobic culture.
-
Anaerobic Mineral Medium (as described in Protocol 1).
-
2-Methylnaphthalene.
-
Anaerobic culture vessels and gassing equipment.
-
Anaerobic chamber or glove box.
2. Procedure
-
Medium Preparation: Prepare and reduce the anaerobic mineral medium as described in Protocol 1.
-
Inoculation: In an anaerobic chamber, transfer an aliquot (typically 5-10% v/v) of an active culture to the fresh medium.
-
Substrate Addition: Add 2-methylnaphthalene as the sole carbon source. For routine cultivation, a consistent method of addition (e.g., a specific amount of solid crystals or a defined concentration in a carrier solvent) should be used.
-
Incubation: Incubate the cultures under the same conditions as the enrichment (e.g., in the dark at a constant temperature).
-
Monitoring: Monitor the growth of the culture by measuring optical density, protein concentration, or by quantifying the degradation of 2-methylnaphthalene and the production of metabolites using analytical techniques such as GC-MS or HPLC.[6][10][11][12]
-
Subculturing: Transfer the culture to fresh medium when it reaches the late exponential or early stationary phase of growth to maintain a healthy and active stock.
Visualizations
Anaerobic Degradation Pathway of 2-Methylnaphthalene
Caption: Proposed anaerobic degradation pathway of 2-methylnaphthalene.
Experimental Workflow for Enrichment and Cultivation
References
- 1. Methylation is the initial reaction in anaerobic naphthalene degradation by a sulfate-reducing enrichment culture - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. kops.uni-konstanz.de [kops.uni-konstanz.de]
- 3. Anaerobic Naphthalene Degradation by a Sulfate-Reducing Enrichment Culture - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Anaerobic degradation of 2-methylnaphthalene by a sulfate-reducing enrichment culture - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Anaerobic Degradation of 2-Methylnaphthalene by a Sulfate-Reducing Enrichment Culture - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Identical Ring Cleavage Products during Anaerobic Degradation of Naphthalene, 2-Methylnaphthalene, and Tetralin Indicate a New Metabolic Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ovid.com [ovid.com]
- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 9. microbiologyjournal.org [microbiologyjournal.org]
- 10. d-nb.info [d-nb.info]
- 11. Simultaneous Quantification of Multiple Urinary Naphthalene Metabolites by Liquid Chromatography Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
Application Notes and Protocols for Gene Expression Analysis of the 2-Methylnaphthalene Degradation Pathway
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to analyzing the gene expression profiles of microorganisms involved in the degradation of 2-methylnaphthalene, a toxic polycyclic aromatic hydrocarbon (PAH). Understanding the genetic regulation of these catabolic pathways is crucial for optimizing bioremediation strategies and for potential applications in biocatalysis and drug metabolism research. This document outlines key quantitative data, detailed experimental protocols for gene expression analysis, and visual representations of the degradation pathways and experimental workflows.
Data Presentation: Gene Expression in 2-Methylnaphthalene Degradation
The following tables summarize the key genes and their observed expression changes during the degradation of 2-methylnaphthalene under both anaerobic and aerobic conditions. This data is compiled from various genomic, proteomic, and transcriptomic studies.
Table 1: Gene Expression in Anaerobic 2-Methylnaphthalene Degradation
| Gene/Operon | Encoded Protein/Function | Organism(s) | Observed Expression Change (vs. Control) |
| nmsABC | Naphthyl-2-methyl-succinate synthase | Sulfate-reducing bacteria (e.g., N47) | Proteins expressed in 2-methylnaphthalene-grown cells[1][2] |
| nmsD | Nms-activating enzyme | Sulfate-reducing bacteria (e.g., N47) | Expressed in 2-methylnaphthalene-grown cells[3] |
| bnsABCDEFGH | Beta-oxidation of naphthyl-2-methyl-succinate | Sulfate-reducing bacteria (e.g., N47) | Proteins expressed in 2-methylnaphthalene-grown cells[1][2] |
| ncrABCD | 2-naphthoyl-CoA reductase | Sulfate-reducing bacteria (e.g., N47) | Expressed in 2-methylnaphthalene-grown cells[1][2] |
Table 2: Gene Expression in Aerobic 2-Methylnaphthalene Degradation
| Gene/Operon | Encoded Protein/Function | Organism(s) | Observed Expression Change (vs. Control) |
| nahAc | Naphthalene 1,2-dioxygenase (large subunit) | Pseudomonas, Rhodococcus | Significantly induced by naphthalene[4][5] |
| narB | cis-naphthalene dihydrodiol dehydrogenase | Rhodococcus sp. NCIMB12038 | Gene cloned and expressed[6] |
| Salicylate hydroxylase | Converts salicylate to catechol | Pseudomonas, Rhodococcus | Induced by naphthalene[7] |
| Catechol 2,3-dioxygenase | meta-cleavage of catechol | Pseudomonas fluorescens | Overexpressed in the presence of aromatic hydrocarbons |
Experimental Protocols
Protocol 1: Quantitative Real-Time PCR (qRT-PCR) for Gene Expression Analysis
This protocol details the steps for quantifying the expression of specific genes involved in 2-methylnaphthalene degradation.
1. Bacterial Culture and Induction: a. Grow the bacterial strain of interest (e.g., Pseudomonas putida, Rhodococcus sp.) in a suitable minimal medium with a non-inducing carbon source (e.g., succinate, glucose) to mid-log phase. b. Induce the culture by adding 2-methylnaphthalene (dissolved in a non-metabolizable solvent like heptamethylnonane for anaerobic cultures) to a final concentration of 1-5 mM.[2] c. As a control, maintain a parallel culture without the addition of 2-methylnaphthalene. d. Incubate the cultures for a defined period (e.g., 4-8 hours) to allow for gene induction.
2. RNA Extraction: a. Harvest bacterial cells by centrifugation at 4°C. b. Immediately stabilize the RNA using an RNA stabilization reagent (e.g., RNAprotect® Bacteria Reagent). c. Extract total RNA using a commercially available kit (e.g., RNeasy Mini Kit) following the manufacturer's instructions, including an on-column DNase digestion step to remove contaminating genomic DNA.
3. cDNA Synthesis: a. Quantify the extracted RNA using a spectrophotometer and assess its integrity using gel electrophoresis. b. Synthesize first-strand cDNA from 1 µg of total RNA using a reverse transcription kit with random primers or gene-specific primers.
4. qRT-PCR: a. Design and validate primers for your target genes (e.g., nmsA, nahAc) and a reference gene (e.g., 16S rRNA) with stable expression across conditions. b. Prepare the qRT-PCR reaction mix using a SYBR Green-based master mix. c. Perform the qRT-PCR using a real-time PCR system with a standard cycling protocol: i. Initial denaturation: 95°C for 5 min. ii. 40 cycles of:
- Denaturation: 95°C for 15 sec.
- Annealing/Extension: 60°C for 1 min. d. Include no-template controls and reverse transcriptase-negative controls to check for contamination.
5. Data Analysis: a. Determine the cycle threshold (Ct) values for each gene in both the induced and control samples. b. Calculate the relative gene expression (fold change) using the ΔΔCt method, normalizing the expression of the target gene to the reference gene.
Protocol 2: RNA-Seq for Global Transcriptomic Analysis
This protocol provides a workflow for a comprehensive analysis of the transcriptome of a 2-methylnaphthalene-degrading bacterium.
1. Experimental Design and RNA Extraction: a. Follow the same procedure for bacterial culture, induction, and RNA extraction as described in the qRT-PCR protocol (steps 1 and 2). Ensure high-quality, intact RNA is obtained.
2. Library Preparation: a. Deplete ribosomal RNA (rRNA) from the total RNA samples using a bacterial rRNA removal kit. b. Construct strand-specific RNA-seq libraries using a commercial kit (e.g., Illumina TruSeq Stranded mRNA Library Prep Kit) following the manufacturer's protocol. This typically involves RNA fragmentation, cDNA synthesis, adapter ligation, and amplification.
3. Sequencing: a. Quantify and assess the quality of the prepared libraries. b. Sequence the libraries on a high-throughput sequencing platform (e.g., Illumina NovaSeq) to generate a sufficient number of reads per sample (e.g., 10-20 million).
4. Bioinformatic Analysis: a. Quality Control: Use tools like FastQC to assess the quality of the raw sequencing reads. b. Read Trimming: Trim adapter sequences and low-quality bases from the reads using tools like Trimmomatic. c. Read Alignment: Align the trimmed reads to the reference genome of the bacterium using a splice-aware aligner like Bowtie2 or BWA-MEM.[8] d. Read Counting: Quantify the number of reads mapping to each gene using tools like HTSeq-count or featureCounts.[8] e. Differential Gene Expression Analysis: Use packages like DESeq2 or edgeR in R to identify genes that are significantly differentially expressed between the 2-methylnaphthalene-induced and control samples.[8] f. Functional Annotation and Pathway Analysis: Perform gene ontology (GO) and pathway enrichment analysis (e.g., KEGG) on the differentially expressed genes to identify over-represented biological functions and pathways.
Mandatory Visualizations
Caption: Anaerobic degradation pathway of 2-methylnaphthalene.
Caption: Aerobic degradation pathway of 2-methylnaphthalene.
Caption: Experimental workflow for gene expression analysis.
References
- 1. Combined Genomic and Proteomic Approaches Identify Gene Clusters Involved in Anaerobic 2-Methylnaphthalene Degradation in the Sulfate-Reducing Enrichment Culture N47 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. journals.asm.org [journals.asm.org]
- 3. journals.asm.org [journals.asm.org]
- 4. tandfonline.com [tandfonline.com]
- 5. Comparative Genomics and Metabolic Analysis Reveals Peculiar Characteristics of Rhodococcus opacus Strain M213 Particularly for Naphthalene Degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Cloning and characterization of a novel cis-naphthalene dihydrodiol dehydrogenase gene (narB) from Rhodococcus sp. NCIMB12038 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Gross transcriptomic analysis of Pseudomonas putida for diagnosing environmental shifts - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Preparation of E. coli Cell-Free Extract for Studying Naphthyl-2-oxomethyl-succinyl-CoA Metabolism
Audience: Researchers, scientists, and drug development professionals.
Introduction
Cell-free metabolic engineering (CFME) provides a powerful platform for studying and optimizing biosynthetic pathways without the complexities of intact cells, such as membrane transport limitations and competing metabolic reactions.[1] This application note details a robust protocol for preparing a metabolically active S30 cell-free extract from Escherichia coli (E. coli), a commonly used organism for such studies.[2][3] The prepared extract can be used to investigate the in vitro metabolism of specific compounds, such as Naphthyl-2-oxomethyl-succinyl-CoA, a thioester of interest in drug development and synthetic biology. The protocol covers cell cultivation, lysis, extract clarification, and a representative metabolic assay.
Principle
The protocol involves growing E. coli to the mid-exponential phase to ensure a high concentration of active metabolic enzymes. The cells are then harvested and lysed to release the cytoplasmic contents.[4] Physical disruption by sonication is used, followed by centrifugation at 30,000 x g to remove cell debris, membranes, and ribosomes, resulting in a clarified supernatant known as the S30 extract.[3] This extract contains the soluble enzymes, cofactors, and other components necessary for metabolic reactions.[1] The metabolic activity of the extract is then assessed by incubating it with the substrate of interest (this compound) and analyzing the conversion to products over time, typically using analytical techniques like High-Performance Liquid Chromatography (HPLC).[5][6]
Experimental Protocols
Materials and Reagents
Table 1: Reagents and Buffers
| Reagent/Buffer | Composition | Storage |
| 2xYTPG Media | 16 g/L Tryptone, 10 g/L Yeast Extract, 5 g/L NaCl, 7 g/L K2HPO4, 3 g/L KH2PO4, 18 g/L Glucose | Room Temp. |
| S30A Buffer (Lysis) | 10 mM Tris-acetate (pH 8.2), 14 mM Mg(OAc)2, 60 mM KOAc, 2 mM DTT | 4°C |
| S30B Buffer (Dialysis) | 10 mM Tris-acetate (pH 8.2), 14 mM Mg(OAc)2, 60 mM KOAc, 0.5 mM DTT | 4°C |
| Assay Buffer | 100 mM Potassium Phosphate (pH 7.4), 5 mM MgCl2 | 4°C |
| Protease Inhibitor Cocktail | e.g., cOmplete™, Mini, EDTA-free (Roche) | -20°C |
| This compound | 10 mM stock in DMSO | -20°C |
| Coenzyme A (CoA-SH) | 10 mM stock in water | -20°C |
| ATP | 100 mM stock in water (pH 7.0) | -20°C |
Protocol 1: Preparation of E. coli S30 Cell-Free Extract
This protocol is adapted from established methods for preparing active cell extracts.[2][3][7]
Day 1: Cell Culture
-
Inoculate 50 mL of 2xYTPG media in a 250 mL baffled flask with a single colony of E. coli BL21(DE3).
-
Incubate overnight at 37°C with vigorous shaking (250 rpm).
Day 2: Cell Growth and Harvest
-
Inoculate 1 L of 2xYTPG media in a 2.5 L baffled flask with the overnight culture to an initial OD600 of ~0.1.
-
Grow the culture at 37°C with shaking (250 rpm) until the OD600 reaches 2.5-3.0 (mid-exponential phase).
-
Harvest the cells by centrifugation at 5,000 x g for 15 minutes at 4°C.
-
Discard the supernatant. Wash the cell pellet three times with ice-cold S30A Buffer. For each wash, resuspend the pellet in 25 mL of buffer and centrifuge at 5,000 x g for 10 minutes at 4°C.[7]
-
After the final wash, transfer the cell paste to a pre-weighed tube. A typical 1 L culture yields approximately 3-4 grams of wet cell paste.
-
Flash-freeze the cell pellet in liquid nitrogen and store at -80°C until lysis.
Day 3: Cell Lysis and Extract Preparation
-
Thaw the cell pellet on ice. Resuspend the cells in ice-cold S30A Buffer at a ratio of 1 mL of buffer per gram of wet cell paste. Add a protease inhibitor cocktail to the suspension.
-
Lyse the cells via sonication on ice. Use a probe sonicator with cycles of 30 seconds ON and 30 seconds OFF for a total processing time of 5-10 minutes, or until the suspension clarifies and becomes less viscous.
-
Centrifuge the lysate at 30,000 x g for 30 minutes at 4°C to pellet cell debris.[3]
-
Carefully transfer the supernatant to a new pre-chilled tube. This is the S30 crude extract.
-
(Optional but Recommended) Perform a "run-off" reaction to clear native mRNA and ribosomes. Incubate the extract at 37°C for 80 minutes with gentle shaking.[2][7]
-
Centrifuge the extract again at 12,000 x g for 10 minutes at 4°C to remove any precipitates formed during incubation.[2]
-
(Optional) For higher purity, dialyze the extract against S30B Buffer overnight at 4°C using a dialysis cassette with a 10-14 kDa molecular weight cutoff.[7][8]
-
Determine the total protein concentration of the final S30 extract using a Bradford or BCA protein assay.
-
Aliquot the extract into small volumes (e.g., 50-100 µL), flash-freeze in liquid nitrogen, and store at -80°C. Avoid repeated freeze-thaw cycles.
Protocol 2: In Vitro Metabolism Assay
-
On ice, prepare a master mix for the metabolic reaction in the Assay Buffer. The final reaction volume will be 50 µL.
-
Reaction Setup:
-
S30 Cell-Free Extract: 1-5 mg/mL final protein concentration
-
This compound: 100 µM final concentration
-
ATP: 2 mM final concentration
-
Coenzyme A (CoA-SH): 0.5 mM final concentration
-
Assay Buffer: to 50 µL
-
-
Prepare a negative control reaction without the substrate and another without the cell-free extract.
-
Pre-incubate the reaction mixtures at 37°C for 5 minutes.
-
Initiate the reaction by adding the substrate, this compound.
-
Incubate at 37°C. Collect 10 µL aliquots at various time points (e.g., 0, 15, 30, 60, 120 minutes).
-
Quench the reaction immediately by mixing the aliquot with 20 µL of ice-cold acetonitrile or 5% perchloric acid to precipitate proteins.[5]
-
Centrifuge at >12,000 x g for 10 minutes at 4°C to pellet the precipitated protein.
-
Transfer the supernatant to an HPLC vial for analysis.
Protocol 3: HPLC Analysis
-
Analyze the quenched reaction samples using a reverse-phase HPLC system equipped with a C18 column.
-
Monitor the disappearance of the substrate (this compound) and the appearance of potential products at a suitable wavelength (e.g., 254 nm or 280 nm).
-
Quantify the peak areas and compare them to a standard curve of the substrate to determine the rate of metabolism.[9]
Data Presentation
Table 2: Typical Protein Yield from S30 Extract Preparation
| Parameter | Typical Value |
| Culture Volume | 1 L |
| Wet Cell Mass | 3 - 4 g |
| Final Extract Volume | ~3 mL |
| Protein Concentration | 20 - 30 mg/mL |
| Total Protein Yield | 60 - 90 mg |
Table 3: Example Data for this compound Metabolism
| Time (minutes) | Substrate Concentration (µM) | Product A Concentration (µM) |
| 0 | 100.0 | 0.0 |
| 15 | 85.2 | 14.8 |
| 30 | 71.5 | 28.5 |
| 60 | 48.9 | 51.1 |
| 120 | 22.3 | 77.7 |
Visualizations
Experimental Workflow
Caption: Workflow for preparing and using E. coli S30 extract.
Hypothetical Metabolic Pathway
Caption: Hypothetical hydrolysis of the substrate by a thioesterase.
References
- 1. Cell-Free Metabolic Engineering: Biomanufacturing beyond the cell - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. static.igem.org [static.igem.org]
- 4. Simple Extract Preparation Methods for E. coli-Based Cell-Free Expression | Springer Nature Experiments [experiments.springernature.com]
- 5. publikationen.sulb.uni-saarland.de [publikationen.sulb.uni-saarland.de]
- 6. mdpi.com [mdpi.com]
- 7. Deconstructing Cell-Free Extract Preparation for in Vitro Activation of Transcriptional Genetic Circuitry - PMC [pmc.ncbi.nlm.nih.gov]
- 8. protocols.io [protocols.io]
- 9. researchgate.net [researchgate.net]
Application of Naphthyl-2-oxomethyl-succinyl-CoA Research in Bioremediation: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
The anaerobic degradation of polycyclic aromatic hydrocarbons (PAHs), such as naphthalene and its derivatives, is a critical process in the intrinsic bioremediation of contaminated anoxic environments. Naphthyl-2-oxomethyl-succinyl-CoA is a key intermediate in the anaerobic metabolic pathway of 2-methylnaphthalene. Understanding the formation and subsequent transformation of this compound provides valuable insights for developing and monitoring bioremediation strategies for PAH-contaminated sites. This document provides an overview of the application of this research, detailed experimental protocols, and quantitative data related to the enzymatic reactions involved.
The anaerobic degradation of 2-methylnaphthalene is initiated by the addition of fumarate to the methyl group, a reaction catalyzed by naphthyl-2-methyl-succinate synthase.[1] The resulting naphthyl-2-methyl-succinic acid is then activated to its corresponding CoA-ester.[1] A series of β-oxidation-like reactions follow, leading to the formation of this compound, which is subsequently cleaved to 2-naphthoyl-CoA and acetyl-CoA.[2] 2-naphthoyl-CoA is a central intermediate that is further metabolized through ring reduction and cleavage.[3][4]
The study of this pathway has significant implications for bioremediation. The intermediates of this pathway can serve as biomarkers to monitor the in-situ anaerobic degradation of naphthalene and related compounds.[4][5][6] Furthermore, understanding the enzymes and microorganisms involved can inform the development of bioaugmentation and biostimulation strategies to enhance the cleanup of contaminated sites.
Data Presentation
Table 1: Specific Activities of Enzymes in the Anaerobic 2-Methylnaphthalene Degradation Pathway
| Enzyme | Reaction | Specific Activity (nmol min⁻¹ mg⁻¹ of protein) | Organism/Enrichment Culture | Reference |
| Naphthyl-2-methyl-succinate synthase | 2-Methylnaphthalene + Fumarate → Naphthyl-2-methyl-succinic acid | 0.020 ± 0.003 | Sulfate-reducing enrichment culture | [7] |
| Succinyl-CoA:naphthyl-2-methyl-succinate CoA-transferase | Naphthyl-2-methyl-succinic acid + Succinyl-CoA → Naphthyl-2-methyl-succinyl-CoA + Succinate | 19.6 | Sulfate-reducing enrichment culture N47 | [8] |
| Naphthyl-2-methyl-succinyl-CoA dehydrogenase | Naphthyl-2-methyl-succinyl-CoA + Electron Acceptor → Naphthyl-2-methylene-succinyl-CoA + Reduced Acceptor | 0.115 (with phenazine methosulphate as electron acceptor) | Sulfate-reducing enrichment culture N47 | [8] |
Mandatory Visualization
Caption: Anaerobic degradation pathway of 2-methylnaphthalene.
Experimental Protocols
Protocol 1: Enrichment and Cultivation of Anaerobic Naphthalene-Degrading Bacteria
This protocol is adapted from methodologies described for the enrichment of sulfate-reducing bacteria capable of degrading naphthalene.[9][10][11]
1. Media Preparation:
-
Prepare a defined mineral medium buffered with bicarbonate. The medium should be free of oxygen.
-
Add sulfate (e.g., as Na₂SO₄) as the electron acceptor.
-
Dispense the medium into serum bottles under an N₂/CO₂ atmosphere and seal with butyl rubber stoppers.
-
Autoclave to sterilize.
2. Inoculation:
-
Collect sediment or water samples from a PAH-contaminated anoxic environment.
-
In an anaerobic chamber or under a stream of sterile, oxygen-free gas, add a small amount of the environmental sample to the prepared media.
3. Substrate Addition:
-
Naphthalene, being poorly soluble and potentially toxic at high concentrations, should be added dissolved in an inert, water-immiscible carrier phase like 2,2,4,4,6,8,8-heptamethylnonane (HMN) or coated onto a solid adsorber resin like Amberlite XAD-7.[9] This creates a slow-release system.
-
For a liquid carrier phase, add a small volume (e.g., 1-2% v/v) of the naphthalene-HMN solution to the culture bottles.
4. Incubation:
-
Incubate the cultures in the dark at a controlled temperature (e.g., 28-30°C) without shaking.
-
Monitor for signs of growth, such as turbidity or the production of sulfide (which can be detected by a black precipitate of FeS if iron is included in the medium, or measured colorimetrically).
5. Subculturing:
-
Once significant degradation of naphthalene is observed (monitored by GC-MS analysis of the carrier phase or medium), transfer an aliquot of the culture to fresh medium.
-
Repeat the subculturing process several times to enrich for the naphthalene-degrading microorganisms.
Protocol 2: Enzyme Assay for Naphthyl-2-methyl-succinate Synthase
This protocol is based on the assay described by Annweiler et al. (2002).[7]
1. Preparation of Cell Suspensions:
-
Harvest cells from an active 2-methylnaphthalene-degrading culture by centrifugation under anoxic conditions.
-
Wash the cell pellet with an anoxic, buffered solution (e.g., phosphate buffer, pH 7.2).
-
Resuspend the cells in the same buffer to a high density.
2. Enzyme Assay:
-
Conduct the assay in sealed vials under an anoxic atmosphere.
-
The reaction mixture should contain the dense cell suspension, a defined concentration of 2-methylnaphthalene (added from a stock solution in a suitable solvent), and fumarate.
-
Initiate the reaction by adding fumarate.
-
Run control assays without cells and without fumarate.
-
Incubate the vials at a controlled temperature with gentle shaking.
3. Sample Analysis:
-
At different time points, take samples from the reaction mixture.
-
Stop the reaction by adding acid (e.g., HCl) and an organic solvent for extraction (e.g., ethyl acetate).
-
Analyze the organic extract for the formation of naphthyl-2-methyl-succinic acid using High-Performance Liquid Chromatography (HPLC) with a UV detector or by Gas Chromatography-Mass Spectrometry (GC-MS) after derivatization (e.g., methylation).
-
Quantify the product based on a standard curve prepared with a synthesized reference compound.
-
Calculate the specific activity as nmol of product formed per minute per mg of total protein.
Protocol 3: Identification of Pathway Intermediates by GC-MS
This protocol outlines the general procedure for identifying metabolites like naphthyl-2-methyl-succinic acid and reduced 2-naphthoic acids from culture supernatants.[7][9]
1. Sample Preparation:
-
Centrifuge a sample of the culture to remove cells.
-
Acidify the supernatant to protonate the acidic intermediates.
2. Extraction:
-
Extract the acidified supernatant with an organic solvent such as ethyl acetate.
-
Dry the organic phase (e.g., over anhydrous Na₂SO₄) and evaporate it to a small volume under a stream of nitrogen.
3. Derivatization:
-
For GC-MS analysis, the carboxylic acid functional groups of the metabolites need to be derivatized to increase their volatility. This is commonly done by methylation using diazomethane or by silylation.
4. GC-MS Analysis:
-
Inject the derivatized sample into a gas chromatograph coupled to a mass spectrometer.
-
Use a suitable capillary column (e.g., DB-5) and a temperature program that allows for the separation of the different metabolites.
-
Identify the compounds by comparing their retention times and mass spectra with those of authentic standards or by interpreting the fragmentation patterns.
-
The use of labeled substrates (e.g., ¹³C-naphthalene) can help to confirm that the identified metabolites are indeed derived from the parent compound.[9]
Application in Bioremediation
-
Biomarker for In-Situ Bioremediation Monitoring: The intermediates of the anaerobic 2-methylnaphthalene degradation pathway, such as naphthyl-2-methyl-succinic acid and 2-naphthoic acid, are unique to this metabolic route.[4][5][6] Their detection in groundwater or sediment samples from a contaminated site can serve as a strong indicator that anaerobic degradation of naphthalene and related compounds is occurring. This provides a more direct measure of bioremediation activity than simply monitoring the disappearance of the parent contaminant, which could be due to other processes like dilution or sorption.
-
Development of Molecular Probes: The genes encoding the key enzymes of this pathway, such as naphthyl-2-methyl-succinate synthase (nms) and 2-naphthoyl-CoA reductase (ncr), can be used as functional gene markers.[2][12] PCR-based assays targeting these genes can be developed to detect and quantify the presence and abundance of anaerobic naphthalene-degrading microorganisms in environmental samples. This information can be used to assess the bioremediation potential of a site and to monitor the effectiveness of biostimulation or bioaugmentation efforts.
-
Bioaugmentation and Biostimulation Strategies: Isolating and characterizing microorganisms that can carry out this degradation pathway can lead to the development of specialized microbial consortia for bioaugmentation. These cultures can be introduced into contaminated sites to enhance the rate and extent of cleanup. Furthermore, understanding the nutritional and environmental requirements of these organisms can guide the development of biostimulation strategies, where the addition of specific nutrients or electron acceptors can enhance the activity of the indigenous degrading populations.
References
- 1. researchgate.net [researchgate.net]
- 2. apps.dtic.mil [apps.dtic.mil]
- 3. researchgate.net [researchgate.net]
- 4. Metabolic Biomarkers for Monitoring in Situ Anaerobic Hydrocarbon Degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchwithrutgers.com [researchwithrutgers.com]
- 6. academic.oup.com [academic.oup.com]
- 7. Anaerobic Degradation of 2-Methylnaphthalene by a Sulfate-Reducing Enrichment Culture - PMC [pmc.ncbi.nlm.nih.gov]
- 8. scispace.com [scispace.com]
- 9. Anaerobic Naphthalene Degradation by a Sulfate-Reducing Enrichment Culture - PMC [pmc.ncbi.nlm.nih.gov]
- 10. academic.oup.com [academic.oup.com]
- 11. Anaerobic Degradation of Naphthalene and Pyrene by Sulfate-Reducing Cultures Enriched from Former Manufactured Gas Plant Soil - PMC [pmc.ncbi.nlm.nih.gov]
- 12. academic.oup.com [academic.oup.com]
Application Notes and Protocols for Genetic Manipulation of Bacteria to Study Naphthyl-2-oxomethyl-succinyl-CoA Production
For Researchers, Scientists, and Drug Development Professionals
Introduction
Naphthyl-2-oxomethyl-succinyl-CoA is a key intermediate in the bacterial biosynthesis of menaquinone (Vitamin K2), a vital electron carrier in the electron transport chain and a nutrient with significant implications for human health, including roles in blood coagulation and bone metabolism.[1][2][3] The study of its production through genetic manipulation of bacteria, such as Escherichia coli, offers a powerful platform for understanding the intricate enzymatic reactions of the menaquinone pathway and for developing microbial cell factories for the overproduction of Vitamin K2 and its precursors.[4][5]
These application notes provide a detailed overview of the biosynthetic pathway leading to this compound, protocols for the genetic manipulation of bacteria to enhance its production, and methods for its quantification.
Biosynthetic Pathway of Menaquinone
The biosynthesis of menaquinone in bacteria like E. coli originates from the shikimate pathway.[6][7][8] Chorismate, a key branch-point metabolite, is converted through a series of enzymatic steps to form the naphthoquinone ring of menaquinone. The intermediate of interest, or a closely related derivative, is synthesized within this pathway. The core set of enzymes involved are encoded by the men genes (menF, menD, menC, menB, menE, menA).[4] Overexpression of these genes, particularly menD, has been shown to significantly increase menaquinone production.[4]
Caption: Biosynthetic pathway of menaquinone in bacteria.
Experimental Protocols
Protocol for Cloning of men Genes
This protocol describes the cloning of a men gene (e.g., menD) from E. coli into an expression vector.
Materials:
-
E. coli genomic DNA
-
High-fidelity DNA polymerase
-
PCR primers for the target men gene (with appropriate restriction sites)
-
pET expression vector (or similar)
-
Restriction enzymes
-
T4 DNA ligase
-
Chemically competent E. coli DH5α (for cloning)
-
Chemically competent E. coli BL21(DE3) (for expression)
-
LB agar plates and broth (with appropriate antibiotics)
-
Plasmid miniprep kit
-
Gel electrophoresis equipment
Methodology:
-
PCR Amplification: Amplify the target men gene from E. coli genomic DNA using high-fidelity PCR.
-
Digestion: Digest both the PCR product and the expression vector with the chosen restriction enzymes.
-
Ligation: Ligate the digested gene insert into the digested vector using T4 DNA ligase.
-
Transformation (Cloning Strain): Transform the ligation mixture into competent E. coli DH5α cells and plate on selective LB agar.
-
Colony PCR and Plasmid Purification: Screen colonies by PCR and purify the plasmid from positive clones.
-
Sequence Verification: Verify the sequence of the cloned gene.
-
Transformation (Expression Strain): Transform the sequence-verified plasmid into competent E. coli BL21(DE3) cells for protein expression and metabolite production studies.
Protocol for Overexpression and Production
This protocol outlines the overexpression of the cloned men gene and the subsequent production of the target intermediate.
Materials:
-
E. coli BL21(DE3) strain harboring the expression plasmid
-
LB broth (with appropriate antibiotics)
-
Isopropyl β-D-1-thiogalactopyranoside (IPTG)
-
Shaking incubator
-
Centrifuge
Methodology:
-
Inoculation: Inoculate a starter culture of the recombinant E. coli strain in LB broth with the appropriate antibiotic and grow overnight at 37°C with shaking.
-
Main Culture: Inoculate a larger volume of LB broth with the overnight culture and grow at 37°C with shaking until the OD600 reaches 0.6-0.8.
-
Induction: Induce protein expression by adding IPTG to a final concentration of 0.1-1 mM.
-
Incubation: Continue to incubate the culture at a lower temperature (e.g., 18-25°C) for 12-16 hours to allow for proper protein folding and metabolite production.
-
Cell Harvesting: Harvest the cells by centrifugation. The cell pellet can be used for metabolite extraction and analysis.
Protocol for Metabolite Extraction and Quantification
This protocol describes the extraction and quantification of this compound and related intermediates.
Materials:
-
Bacterial cell pellet
-
Extraction solvent (e.g., acetonitrile/methanol/water mixture)[9]
-
Sonication equipment or bead beater
-
Centrifuge
-
Liquid chromatography-mass spectrometry (LC-MS/MS) system[10][11][12]
Methodology:
-
Cell Lysis: Resuspend the cell pellet in the cold extraction solvent and lyse the cells using sonication or bead beating.
-
Centrifugation: Centrifuge the lysate to pellet cell debris.
-
Supernatant Collection: Collect the supernatant containing the metabolites.
-
LC-MS/MS Analysis: Analyze the extracted metabolites by LC-MS/MS. This technique provides high sensitivity and selectivity for the quantification of CoA esters.[9][10]
-
Data Analysis: Quantify the target metabolite by comparing its peak area to a standard curve generated from a pure standard, if available. Relative quantification can be performed by normalizing to an internal standard and cell mass.
Data Presentation
Quantitative data from different genetically engineered strains should be summarized in tables for clear comparison.
| Strain | Relevant Genotype | This compound Titer (µg/g DCW) | Fold Increase vs. Wild Type |
| Wild Type | - | Value | 1.0 |
| Strain A | Overexpression of menD | Value | Value |
| Strain B | Overexpression of menA and menD | Value | Value |
| Strain C | Deletion of ubiC | Value | Value |
DCW: Dry Cell Weight
Experimental Workflow Visualization
The overall experimental workflow for enhancing the production of this compound can be visualized as follows:
Caption: Workflow for genetic engineering and analysis.
References
- 1. Menaquinone production in genetically engineered E. coli - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Biosynthesis of menaquinone (vitamin K2) and ubiquinone (coenzyme Q): a perspective on enzymatic mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Metabolic engineering of menaquinone-8 pathway of Escherichia coli as a microbial platform for vitamin K production - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Menaquinone-7 production in engineered Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Biosynthesis of Menaquinone (Vitamin K2) and Ubiquinone (Coenzyme Q) - PMC [pmc.ncbi.nlm.nih.gov]
- 7. journals.asm.org [journals.asm.org]
- 8. "Biosynthesis of Menaquinone (Vitamin K2) and Ubiquinone (Coenzyme Q)." by R. Meganathan and Ohsuk Kwon [huskiecommons.lib.niu.edu]
- 9. mdpi.com [mdpi.com]
- 10. A Single LC-MS/MS Analysis to Quantify CoA Biosynthetic Intermediates and Short-Chain Acyl CoAs - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Quantitative Analysis of Acetyl-CoA, Malonyl-CoA, and Succinyl-CoA in Myocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Stability of Naphthyl-2-oxomethyl-succinyl-CoA in different buffer systems
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the stability of Naphthyl-2-oxomethyl-succinyl-CoA in different buffer systems.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its stability important?
This compound is a thioester intermediate that plays a role in the anaerobic degradation pathway of 2-methylnaphthalene.[1][2] The stability of this molecule is crucial for accurate experimental results, particularly in enzymatic assays and metabolic studies. Degradation of the thioester bond can lead to the formation of inactive products, affecting kinetic measurements and the overall interpretation of experimental data. Thioesters, in general, are considered high-energy molecules and are more reactive than their oxygen ester counterparts.[3][4]
Q2: What are the primary factors that influence the stability of this compound in buffer systems?
The stability of thioesters like this compound is primarily influenced by:
-
pH: Thioesters are susceptible to hydrolysis, which is catalyzed by both acid and base. The rate of hydrolysis is generally lowest at a neutral pH and increases under acidic or alkaline conditions.[3]
-
Temperature: As with most chemical reactions, the rate of degradation increases with temperature. Therefore, it is recommended to handle and store this compound at low temperatures.
-
Buffer Composition: The components of the buffer can affect stability. Nucleophilic species present in the buffer can react with the thioester and accelerate its degradation. It is advisable to use non-nucleophilic buffers.
-
Presence of Enzymes: Contaminating enzymes, such as thioesterases, can rapidly hydrolyze the thioester bond.[5] Ensuring the purity of the sample and using sterile, nuclease-free water for buffer preparation is important.
Q3: What are the recommended storage conditions for this compound?
For long-term storage, it is recommended to store this compound as a lyophilized powder at -20°C or -80°C. For short-term storage of solutions, it is best to prepare aliquots in a suitable buffer (e.g., a non-nucleophilic buffer at a slightly acidic to neutral pH) and store them at -80°C to minimize degradation from repeated freeze-thaw cycles.
Q4: How can I quantify the concentration and assess the purity of my this compound sample?
The concentration and purity of acyl-CoA compounds, including this compound, are commonly determined using analytical techniques such as:
-
High-Performance Liquid Chromatography (HPLC): HPLC coupled with a UV detector can be used to separate and quantify the compound of interest from potential impurities.
-
Liquid Chromatography-Mass Spectrometry (LC-MS/MS): This is a highly sensitive and specific method for the identification and quantification of CoA esters and their metabolites.[6][7][8]
Troubleshooting Guides
Issue 1: Inconsistent or lower-than-expected activity in enzymatic assays.
| Possible Cause | Troubleshooting Step |
| Degradation of this compound stock solution. | Prepare fresh solutions of this compound before each experiment. Aliquot stock solutions to avoid multiple freeze-thaw cycles. Verify the concentration and purity of the stock solution using HPLC or LC-MS/MS. |
| Inappropriate buffer pH. | Ensure the pH of the assay buffer is within the optimal range for both enzyme activity and substrate stability. The rate of thioester hydrolysis is pH-dependent.[3] |
| Presence of nucleophiles in the buffer. | Avoid buffers containing nucleophilic species (e.g., Tris buffers at higher pH). Consider using buffers like HEPES or MOPS. |
| Contamination with thioesterases. | Use high-purity reagents and sterile, nuclease-free water to prepare buffers. Ensure all equipment is thoroughly cleaned. |
Issue 2: Observing multiple peaks during HPLC or LC-MS analysis of a supposedly pure sample.
| Possible Cause | Troubleshooting Step |
| On-column or in-source degradation. | Optimize the analytical method. For LC-MS, this may involve adjusting the mobile phase composition and pH, as well as the ion source parameters. |
| Degradation during sample preparation. | Keep samples on ice or at 4°C throughout the preparation process. Minimize the time between sample preparation and analysis. Recent studies highlight the importance of sample stability during analytical workflows.[7][9] |
| Improper storage of the sample. | Review storage conditions (temperature, buffer composition). Store samples at -80°C for long-term stability. |
Experimental Protocols
Protocol 1: General Workflow for Assessing the Stability of this compound
This protocol outlines a general procedure to evaluate the stability of this compound in a specific buffer system.
-
Preparation of Stock Solution: Dissolve lyophilized this compound in the desired buffer to a known concentration.
-
Incubation: Aliquot the solution into several vials and incubate them at a specific temperature (e.g., 4°C, 25°C, 37°C).
-
Time-Point Sampling: At various time points (e.g., 0, 1, 2, 4, 8, 24 hours), take a sample from the incubation mixture.
-
Quenching: Immediately quench the reaction to stop further degradation. This can be done by adding a strong acid (e.g., trichloroacetic acid) or a cold organic solvent (e.g., acetonitrile/methanol).[8]
-
Analysis: Analyze the samples using a validated analytical method, such as HPLC or LC-MS/MS, to quantify the remaining amount of intact this compound.
-
Data Analysis: Plot the concentration of this compound as a function of time to determine the degradation rate and half-life in the tested buffer system.
Visualizations
Caption: Experimental workflow for stability testing.
References
- 1. researchgate.net [researchgate.net]
- 2. Naphthyl-2-methyl-succinyl-CoA - enviPath at MU [osbornelab.manchester.edu]
- 3. Förster Resonance Energy Transfer Assay for Investigating the Reactivity of Thioesters in Biochemistry and Native Chemical Ligation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Thioester - Wikipedia [en.wikipedia.org]
- 5. Stability of thioester intermediates in ubiquitin-like modifications - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A Single LC-MS/MS Analysis to Quantify CoA Biosynthetic Intermediates and Short-Chain Acyl CoAs - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdanderson.elsevierpure.com [mdanderson.elsevierpure.com]
- 8. Multi-Method Quantification of Acetyl-Coenzyme A and Further Acyl-Coenzyme A Species in Normal and Ischemic Rat Liver | MDPI [mdpi.com]
- 9. Quantitative Analysis of Acetyl-CoA, Malonyl-CoA, and Succinyl-CoA in Myocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
Common interferences in the detection of Naphthyl-2-oxomethyl-succinyl-CoA
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Naphthyl-2-oxomethyl-succinyl-CoA. The information is presented in a question-and-answer format to directly address common issues encountered during experimental analysis, primarily using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
Frequently Asked Questions (FAQs)
Q1: What is this compound and in what context is it typically analyzed?
A1: this compound is a key intermediate metabolite in the anaerobic degradation pathway of 2-methylnaphthalene by certain microorganisms, particularly sulfate-reducing bacteria. Its detection and quantification are crucial for studying the bioremediation of polycyclic aromatic hydrocarbons (PAHs) and understanding the metabolic capabilities of the involved microorganisms.
Q2: What is the primary analytical method for the detection of this compound?
A2: The most common and sensitive method for the analysis of this compound, like other acyl-CoA derivatives, is Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). This technique offers high selectivity and sensitivity, which is necessary for detecting low-abundance metabolites in complex biological matrices.
Q3: What are the predicted mass transitions for this compound in an LC-MS/MS analysis?
A3: While an experimental mass spectrum for a purified standard is ideal, the mass transitions for this compound can be predicted based on its structure and the known fragmentation patterns of acyl-CoA compounds. The molecular weight of this compound is approximately 1021.8 g/mol . In positive ion mode, the protonated molecule [M+H]⁺ would be observed at m/z 1022.8.
Acyl-CoAs typically exhibit a characteristic neutral loss of the 3'-phospho-AMP-5'-diphosphate moiety (507.1 Da). Therefore, a primary transition for quantification would be:
-
Precursor Ion (Q1): m/z 1022.8
-
Product Ion (Q3): m/z 515.7
Another common fragment ion for CoA derivatives corresponds to the phosphoadenosine part of the molecule. This can be used as a qualifying ion:
-
Precursor Ion (Q1): m/z 1022.8
-
Product Ion (Q3): m/z 428.0
Q4: How can I prepare samples from microbial cultures for this compound analysis?
A4: A typical sample preparation workflow involves rapid quenching of metabolic activity, cell lysis, protein precipitation, and extraction of the analyte. It is crucial to work quickly and at low temperatures to minimize degradation of the target compound. A general protocol is outlined below.
Troubleshooting Guide
This guide addresses common issues encountered during the detection of this compound.
Issue 1: No or Very Low Signal for the Target Analyte
Q: I am not seeing a peak for this compound, or the signal is extremely weak. What are the possible causes and solutions?
A: This is a common issue that can arise from several factors related to sample stability, instrument parameters, or the chromatographic method.
Possible Causes & Troubleshooting Steps:
-
Analyte Degradation: Acyl-CoA thioesters are susceptible to hydrolysis, especially at neutral or alkaline pH and elevated temperatures.
-
Solution: Ensure that samples are kept on ice or at 4°C throughout the extraction process. Use acidic conditions (e.g., by adding 5% sulfosalicylic acid) for protein precipitation and extraction, as this has been shown to improve the stability of CoA derivatives. Minimize freeze-thaw cycles.
-
-
Suboptimal MS/MS Parameters: Incorrect mass transitions or insufficient collision energy will lead to poor detection.
-
Solution: Verify the calculated mass transitions for this compound. If possible, infuse a standard to optimize the collision energy for the specific instrument being used.
-
-
Inefficient Ionization: The composition of the mobile phase can significantly impact the ionization efficiency of the analyte.
-
Solution: For positive ion mode ESI, ensure the mobile phase has a slightly acidic pH (e.g., with 0.1% formic acid) to promote protonation.
-
-
Poor Chromatographic Peak Shape: Broad or tailing peaks can result in a low signal-to-noise ratio.
-
Solution: Evaluate the choice of a reversed-phase column and the gradient elution profile. Ensure compatibility between the sample solvent and the initial mobile phase to avoid peak distortion.
-
Issue 2: Suspected Interference from Co-eluting Compounds
Q: I see a peak at the expected retention time, but the signal-to-noise is poor, or the peak shape is distorted. How can I identify and mitigate interferences?
A: In the context of anaerobic 2-methylnaphthalene degradation, several structurally similar compounds are likely to be present in your sample and may interfere with the detection of this compound.
Potential Interfering Compounds:
-
Structurally Similar Metabolites:
-
Naphthyl-2-methyl-succinyl-CoA
-
Naphthyl-2-methylene-succinyl-CoA
-
Naphthyl-2-hydroxymethyl-succinyl-CoA
-
-
Other Pathway Intermediates:
-
2-Naphthoic acid
-
Reduced 2-naphthoic acid derivatives (e.g., 5,6,7,8-tetrahydro-2-naphthoic acid)
-
Naphthyl-2-methyl-succinic acid
-
-
Matrix Components:
-
Components of the microbial growth medium
-
Other cellular metabolites
-
Mitigation Strategies:
-
Improve Chromatographic Resolution:
-
Action: Lengthen the gradient elution time or use a column with a different stationary phase chemistry to better separate the target analyte from interfering compounds.
-
-
Optimize Sample Preparation:
-
Action: Incorporate a Solid-Phase Extraction (SPE) step after protein precipitation to clean up the sample and remove interfering matrix components. The choice of SPE sorbent and elution solvents should be optimized.
-
-
Use High-Resolution Mass Spectrometry (HRMS):
-
Action: If available, use an HRMS instrument (e.g., Q-TOF or Orbitrap) to distinguish the target analyte from isobaric interferences based on their exact mass.
-
-
Matrix Effect Evaluation:
-
Action: Perform a post-extraction addition experiment. Compare the signal of a pure standard in a clean solvent to the signal of the same standard spiked into an extracted blank matrix sample. A significant decrease in signal in the matrix indicates ion suppression.
-
Technical Support Center: Optimizing Anaerobic Culture Conditions for Naphthyl-2-oxomethyl-succinyl-CoA Formation
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing anaerobic culture conditions for the consistent formation of Naphthyl-2-oxomethyl-succinyl-CoA.
Troubleshooting Guides
This section addresses specific issues that may arise during the anaerobic cultivation for the production of this compound.
Issue 1: Low or No Formation of this compound
| Potential Cause | Troubleshooting Step |
| Incorrect or Inactive Inoculum | Verify the viability and purity of the microbial culture. Use a fresh, actively growing inoculum. Consider re-culturing from a stock. |
| Sub-optimal pH | Measure and adjust the pH of the medium. For anaerobic degradation of aromatic hydrocarbons, a pH range of 7.0-7.4 is generally recommended.[1] |
| Sub-optimal Temperature | Ensure the incubator is maintaining the correct temperature. A common temperature for the anaerobic degradation of 2-methylnaphthalene is 30°C.[1] |
| Lack of Essential Co-substrates | Confirm the presence of a suitable co-substrate for the initial activation of 2-methylnaphthalene, such as fumarate.[1][2] |
| Oxygen Contamination | Strictly maintain anaerobic conditions. Check for leaks in the anaerobic chamber or bioreactor seals. Use an oxygen indicator strip to confirm anoxia. |
| Inhibitory Substrate Concentration | High concentrations of 2-methylnaphthalene can be toxic to microorganisms. Start with a lower concentration and gradually increase it. |
Issue 2: Inconsistent Yield of this compound Between Batches
| Potential Cause | Troubleshooting Step |
| Variability in Inoculum Preparation | Standardize the inoculum preparation procedure, including the age of the culture, cell density, and volume. |
| Inconsistent Medium Composition | Prepare the medium from fresh, high-quality reagents. Ensure all components are fully dissolved and the final volume is accurate. |
| Fluctuations in Incubation Conditions | Monitor and log the pH and temperature throughout the fermentation process to ensure consistency. |
| Incomplete Mixing | For bioreactor cultures, ensure adequate but not excessive mixing to maintain homogeneity without shearing the cells. |
| Changes in Redox Potential | Monitor the redox potential of the culture. A highly reducing environment is necessary for anaerobic metabolism. |
Issue 3: Accumulation of Intermediates and Low Conversion to Final Product
| Potential Cause | Troubleshooting Step |
| Enzyme Inhibition | The accumulation of intermediate metabolites or the final product may cause feedback inhibition of the enzymes in the pathway. Consider strategies for in-situ product removal. |
| Limitation of a Specific Nutrient | Ensure that all essential nutrients, including trace elements, are present in sufficient quantities to support the complete metabolic pathway. |
| Sub-optimal Succinyl-CoA Pool | The availability of succinyl-CoA is critical for the reaction. Ensure the metabolic pathways that generate succinyl-CoA are active. This can be influenced by the primary carbon source in the medium. |
Frequently Asked Questions (FAQs)
Q1: What is the metabolic pathway for the formation of this compound?
A1: this compound is an intermediate in the anaerobic degradation of 2-methylnaphthalene. The pathway is initiated by the addition of fumarate to the methyl group of 2-methylnaphthalene. This is followed by a series of reactions analogous to β-oxidation, leading to the formation of this compound.[1]
Q2: What are the key enzymes involved in this pathway?
A2: The key enzymes include naphthyl-2-methyl-succinate synthase, which catalyzes the initial addition of fumarate, and a series of enzymes for the subsequent β-oxidation-like steps, including a CoA transferase, dehydrogenase, hydratase, and thiolase.[1]
Q3: What are the recommended starting culture conditions for optimizing this compound formation?
A3: Based on successful cultivation for the anaerobic degradation of 2-methylnaphthalene, the following starting conditions are recommended:
| Parameter | Recommended Value |
| Temperature | 30°C[1] |
| pH | 7.4[1] |
| Electron Acceptor | Sulfate (e.g., 10 mM)[1] |
| 2-Methylnaphthalene | Start with a low concentration (e.g., 2-4 mg/50 ml) provided as solid crystals.[1] |
| Co-substrate | Fumarate (presence is essential)[1][2] |
Q4: How can I monitor the formation of this compound?
A4: The formation of this compound and other intermediates can be monitored by taking samples from the culture at different time points, extracting the metabolites, and analyzing them using High-Performance Liquid Chromatography coupled with tandem Mass Spectrometry (HPLC-MS/MS).
Q5: What are common sources of failure in establishing and maintaining these anaerobic cultures?
A5: The most common sources of failure are oxygen contamination, use of an inactive or contaminated inoculum, and sub-optimal medium composition (e.g., incorrect pH or lack of essential nutrients and co-substrates). The slow growth rate of anaerobic microorganisms that degrade aromatic compounds also requires patience and careful monitoring.
Experimental Protocols
Protocol 1: General Anaerobic Cultivation for this compound Formation
-
Medium Preparation: Prepare a carbonate-buffered, sulfide-reduced freshwater medium with a pH of 7.4.[1] Add trace element solution.
-
Dispensing Medium: Dispense the medium into serum bottles inside an anaerobic chamber.
-
Substrate Addition: Add solid 2-methylnaphthalene crystals (2-4 mg/50 ml) and the electron acceptor (e.g., 10 mM sulfate).[1] Ensure the presence of a fumarate source.
-
Sealing and Gassing: Seal the bottles with Viton rubber stoppers and flush the headspace with an N₂/CO₂ (80:20) gas mixture.
-
Inoculation: Inoculate with 10% (v/v) of an active, pre-grown culture.
-
Incubation: Incubate the cultures at 30°C in the dark.[1]
-
Monitoring: Monitor the degradation of 2-methylnaphthalene and the formation of intermediates by taking samples periodically for HPLC-MS/MS analysis.
Protocol 2: Analytical Method for Quantification of this compound using HPLC-MS/MS
-
Sample Preparation:
-
Centrifuge a sample of the culture to pellet the cells.
-
Quench metabolism by adding a cold extraction solvent (e.g., acetonitrile/methanol/water mixture).
-
Lyse the cells (e.g., by sonication or bead beating) to release intracellular metabolites.
-
Centrifuge to remove cell debris.
-
Dry the supernatant under a stream of nitrogen or by lyophilization.
-
-
Reconstitution: Reconstitute the dried extract in a suitable solvent for HPLC analysis (e.g., 5% acetonitrile in water).
-
HPLC Separation:
-
Use a C18 reversed-phase column.
-
Employ a gradient elution with mobile phases such as A: 10 mM ammonium acetate in water and B: acetonitrile.
-
-
MS/MS Detection:
-
Use an electrospray ionization (ESI) source in negative ion mode.
-
Set up Multiple Reaction Monitoring (MRM) for the specific precursor-to-product ion transition of this compound.
-
-
Quantification: Generate a standard curve using a synthesized or purified standard of this compound to quantify its concentration in the samples.
Visualizations
Caption: Experimental workflow for optimizing this compound formation.
Caption: Anaerobic degradation pathway of 2-methylnaphthalene leading to this compound.
References
Overcoming low yields in the enzymatic synthesis of Naphthyl-2-oxomethyl-succinyl-CoA
This guide provides troubleshooting advice and answers to frequently asked questions to help researchers, scientists, and drug development professionals overcome low yields in the enzymatic synthesis of Naphthyl-2-oxomethyl-succinyl-CoA.
Frequently Asked Questions (FAQs)
Q1: What is the enzymatic reaction for the synthesis of this compound?
The synthesis is typically achieved via a reversible CoA transfer reaction catalyzed by a CoA-transferase (EC 2.8.3.-). The reaction is as follows:
Succinyl-CoA + Naphthyl-2-methyl-succinic acid ⇌ Succinate + this compound
This reaction is part of microbial metabolic pathways for the degradation of aromatic compounds like naphthalene.
Q2: Which type of enzyme is suitable for this synthesis?
A succinyl-CoA:naphthyl-2-methyl-succinate CoA-transferase is the specific enzyme for this reaction. While a commercially available, specific enzyme for this substrate may be rare, CoA-transferases from microbial sources, particularly those involved in aromatic compound degradation, are promising candidates due to their potential for broader substrate specificity. Some succinyl-CoA:3-oxoacid CoA transferases have been shown to accept other dicarboxylic acids like maleate and glutarate, suggesting that a naphthyl-substituted succinate may also serve as a substrate.[1][2]
Q3: Why is my product yield consistently low?
Low yields can stem from several factors:
-
Enzyme Inactivity or Inhibition: The enzyme may not be optimally active under your experimental conditions, or it could be inhibited by substrates, products, or contaminants.
-
Substrate Quality and Concentration: The purity and concentration of your substrates (Succinyl-CoA and Naphthyl-2-methyl-succinic acid) are critical.
-
Product Instability: Acyl-CoA thioesters can be unstable in aqueous solutions and are susceptible to hydrolysis, especially at non-optimal pH.[3]
-
Product Degradation: The presence of acyl-CoA thioesterases in your enzyme preparation can lead to the degradation of your final product.[4]
-
Reaction Equilibrium: As the reaction is reversible, the accumulation of products (Succinate and this compound) can drive the reaction backward, limiting the net forward rate.
Q4: How can I monitor the progress of the reaction?
Reaction progress can be monitored by measuring the decrease in Succinyl-CoA concentration or the formation of this compound. This is typically done using High-Performance Liquid Chromatography (HPLC) with UV detection, as the adenine moiety of Coenzyme A has a strong absorbance at approximately 260 nm.
Troubleshooting Guide
Issue 1: Low or No Product Formation
If you observe very little or no formation of this compound, consider the following troubleshooting steps.
Caption: Troubleshooting workflow for low or no product yield.
Troubleshooting Steps:
-
Verify Enzyme Activity:
-
Action: Perform a control experiment with known substrates for your CoA-transferase, such as succinyl-CoA and acetoacetate, if applicable.
-
Rationale: This will confirm if the enzyme is active in its current state. If there is no activity, the enzyme itself may be denatured or inactive.
-
-
Assess Substrate Quality:
-
Action: Check the purity of Naphthyl-2-methyl-succinic acid and Succinyl-CoA using techniques like NMR or mass spectrometry. Verify the concentration of Succinyl-CoA spectrophotometrically.
-
Rationale: Impurities can inhibit the enzyme, and incorrect substrate concentrations will lead to inaccurate yield calculations and potentially suboptimal reaction kinetics.
-
-
Optimize Reaction Conditions:
-
Action: Systematically vary the pH, temperature, and buffer components.
-
Rationale: Enzymatic reactions are highly sensitive to these parameters. The optimal conditions for this specific non-natural substrate may differ from the enzyme's known optima with its native substrates.
-
Issue 2: Yield Stagnates at a Low Level
If the reaction starts but plateaus at a low yield, the issue may be related to product instability or reaction equilibrium.
Caption: Troubleshooting workflow for stagnated reaction yields.
Troubleshooting Steps:
-
Investigate Product Stability:
-
Action: If you have access to a small amount of purified this compound, incubate it in the reaction buffer without the enzyme and monitor its concentration over time via HPLC.
-
Rationale: This will determine the chemical stability of your product under the reaction conditions. Acyl-CoA thioesters can be prone to hydrolysis.[3] If instability is high, consider lowering the temperature or adjusting the pH.
-
-
Address Reaction Equilibrium:
-
Action: Try shifting the equilibrium towards the product side. This can be achieved by increasing the concentration of one of the substrates (e.g., using a 2:1 or 3:1 molar ratio of Naphthyl-2-methyl-succinic acid to Succinyl-CoA) or by removing one of the products as it is formed.
-
Rationale: According to Le Chatelier's principle, removing a product or increasing reactant concentration will drive the reaction forward.
-
-
Test for Enzymatic Product Degradation:
-
Action: Incubate your purified product with your enzyme preparation. As a control, do the same with a heat-inactivated enzyme preparation. Compare the rate of degradation.
-
Rationale: If the product degrades significantly faster with the active enzyme, your preparation may be contaminated with acyl-CoA thioesterases.[4] Further purification of the CoA-transferase may be necessary.
-
Data Presentation
Table 1: Example Optimization of Reaction Conditions
| Parameter | Range Tested | Recommended Starting Point | Observation/Notes |
| pH | 6.0 - 9.0 | 7.5 | CoA-transferases are often active in the neutral to slightly alkaline range. Product stability may decrease at higher pH. |
| Temperature (°C) | 25 - 45 | 30 | Higher temperatures may increase reaction rate but can also lead to enzyme denaturation and product degradation. |
| Enzyme Conc. (U/mL) | 0.1 - 2.0 | 0.5 | Higher enzyme concentration can increase the initial rate but may not improve the final yield if other factors are limiting. |
| Succinyl-CoA (mM) | 0.1 - 1.0 | 0.5 | High concentrations of Succinyl-CoA can sometimes lead to substrate inhibition. |
| Naphthyl-2-methyl-succinic acid (mM) | 0.1 - 2.0 | 1.0 | A molar excess of the non-CoA substrate can help drive the reaction to completion. |
| Buffer | Tris-HCl, HEPES, Phosphate | 50 mM Tris-HCl | Ensure the buffer does not chelate essential metal ions if your enzyme requires them. |
Experimental Protocols
Protocol 1: General Enzymatic Synthesis of this compound
This protocol provides a starting point for the synthesis. Optimization will be required based on the specific enzyme used.
-
Reaction Mixture Preparation:
-
In a microcentrifuge tube, prepare the reaction mixture on ice. For a 100 µL final volume:
-
50 µL of 2x Reaction Buffer (e.g., 100 mM Tris-HCl, pH 7.5, 20 mM MgCl₂)
-
10 µL of 10 mM Naphthyl-2-methyl-succinic acid (in a suitable solvent like DMSO, then diluted in buffer)
-
5 µL of 10 mM Succinyl-CoA solution (freshly prepared in water)
-
25 µL of nuclease-free water
-
-
The final concentrations will be approximately: 50 mM Tris-HCl, 10 mM MgCl₂, 1 mM Naphthyl-2-methyl-succinic acid, 0.5 mM Succinyl-CoA.
-
-
Enzyme Addition and Incubation:
-
Add 10 µL of your CoA-transferase enzyme solution (e.g., at a concentration of 5 U/mL).
-
Gently mix and incubate the reaction at 30°C for 1-4 hours. It is advisable to take time-point samples (e.g., at 0, 30, 60, 120, and 240 minutes).
-
-
Reaction Quenching and Analysis:
-
To stop the reaction, add an equal volume of a quenching solution, such as 10% perchloric acid or by flash-freezing in liquid nitrogen.
-
Centrifuge the quenched reaction to pellet any precipitated protein.
-
Analyze the supernatant for product formation using reverse-phase HPLC with a C18 column, monitoring at 260 nm.
-
Protocol 2: Assay for Acyl-CoA Thioesterase Contamination
This protocol helps determine if your enzyme preparation is degrading the desired product.
-
Prepare Reaction Mixtures:
-
Mixture A (Active Enzyme): 50 µL Reaction Buffer, 10 µL of 1 mM purified this compound, 10 µL of your CoA-transferase preparation, 30 µL water.
-
Mixture B (Inactive Enzyme): 50 µL Reaction Buffer, 10 µL of 1 mM purified this compound, 10 µL of heat-inactivated CoA-transferase preparation (heat at 95°C for 10 minutes), 30 µL water.
-
Mixture C (No Enzyme Control): 50 µL Reaction Buffer, 10 µL of 1 mM purified this compound, 40 µL water.
-
-
Incubation and Analysis:
-
Incubate all three mixtures under the same conditions as your synthesis reaction (e.g., 30°C).
-
Take samples at various time points (e.g., 0, 1, and 2 hours) and quench the reaction.
-
Analyze the concentration of remaining this compound by HPLC.
-
-
Interpretation:
-
If the product concentration decreases significantly faster in Mixture A compared to B and C, it indicates the presence of contaminating thioesterase activity. The decrease in C represents the chemical instability of the product.
-
References
- 1. Substrate specificity of succinyl-CoA transferase from rat kidney mitochondria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Structure of succinyl-CoA:3-ketoacid CoA transferase from Drosophila melanogaster - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Stability of fatty acyl-coenzyme A thioester ligands of hepatocyte nuclear factor-4alpha and peroxisome proliferator-activated receptor-alpha - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Deactivating Fatty Acids: Acyl-CoA Thioesterase-Mediated Control of Lipid Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting poor separation of CoA derivatives in liquid chromatography
Welcome to the technical support center for troubleshooting the liquid chromatography (LC) separation of Coenzyme A (CoA) derivatives. This guide provides answers to frequently asked questions (FAQs) and detailed protocols to help researchers, scientists, and drug development professionals overcome common challenges in their experiments.
Frequently Asked Questions (FAQs)
Q1: Why are my CoA derivative peaks showing poor shape (tailing or broadening)?
A1: Poor peak shape is a common issue when analyzing acyl-CoAs. The primary causes are often related to secondary interactions with the stationary phase, issues with the mobile phase, or sample-related effects.[1] CoA derivatives contain negatively charged phosphate groups that can interact with metal surfaces in the HPLC system or with residual silanol groups on silica-based columns, leading to peak tailing.
Troubleshooting Steps:
-
Assess Column Health:
-
Column Contamination: A contaminated column or guard column can lead to broad peaks.[1] Try flushing the column with a strong solvent or follow the manufacturer's regeneration protocol.
-
Column Degradation: Over time, especially with aggressive mobile phases (e.g., high pH), the stationary phase can degrade, causing poor peak shape.[2] If washing does not help, the column may need to be replaced.[1]
-
-
Optimize Mobile Phase:
-
pH Control: The pH of the mobile phase is critical. Ensure it is adequately buffered to maintain a consistent ionization state of the analytes.[3] Inadequate buffering is a common cause of tailing for acidic or basic peaks.[1]
-
Ion-Pairing Reagents: Using ion-pairing reagents can significantly improve the peak shape of ionic analytes like CoAs by masking residual silanol groups.[4] However, the concentration of the ion-pairing reagent must be optimized; too low a concentration may be ineffective, while too high a concentration can lead to other issues.[5]
-
Additive Choice: Using phosphate buffers can help reduce interactions between the phosphate groups on the CoA molecules and the stainless steel surfaces of the HPLC system.[6]
-
-
Check Sample and Injection Conditions:
-
Sample Overload: Injecting too much sample can lead to peak fronting or broadening.[1][2] Try diluting the sample or reducing the injection volume.[2]
-
Solvent Mismatch: If the sample solvent is significantly stronger than the mobile phase, it can cause peak distortion.[7][8] Whenever possible, dissolve your sample in a solvent that is as weak as or weaker than the initial mobile phase.[9]
-
Q2: How can I improve the separation of short-chain and long-chain acyl-CoAs?
A2: Achieving good resolution between acyl-CoAs of varying chain lengths requires careful method development, focusing on the mobile phase composition and stationary phase chemistry. Reversed-phase chromatography using C18 columns is the most common approach.[10][11]
Key Strategies:
-
Mobile Phase Optimization:
-
Gradient Elution: A gradient elution, typically with acetonitrile or methanol as the organic modifier, is essential for separating a wide range of acyl-CoAs.[11][12]
-
Ion-Pairing Reagents (IPR): Ion-pairing chromatography is frequently used to retain and separate the highly polar short-chain acyl-CoAs on a reversed-phase column.[5][13] The type and concentration of the IPR must be carefully selected.[3] For example, amines like triethylamine (TEA) or hexylamine are common choices.[14][15]
-
pH Adjustment: Operating at a specific pH can improve resolution. For instance, using a high pH (e.g., 10.5 with ammonium hydroxide) has been shown to enhance peak shape and separation.[10]
-
-
Stationary Phase Selection:
-
C18 Columns: C18 columns are the workhorse for acyl-CoA separations, effectively resolving species based on the hydrophobicity of their acyl chains.[10][16]
-
Alternative Phases: For very polar or isomeric short-chain species, other stationary phases like Hydrophilic Interaction Liquid Chromatography (HILIC) can provide complementary selectivity.[10][17]
-
| Parameter | Recommendation for Short-Chain CoAs | Recommendation for Long-Chain CoAs | Rationale |
| Column Type | Standard C18, HILIC | C18, C8 | C18 provides good hydrophobic retention. HILIC is an alternative for very polar short-chain species.[10][16] |
| Mobile Phase | Ion-Pairing Reagents (e.g., TEA) | Acetonitrile/Methanol Gradient | IPRs are crucial for retaining highly polar short-chain CoAs on a reversed-phase column.[5][13] |
| Gradient | Shallow initial gradient | Steeper gradient at later times | A shallow start improves resolution of early eluting peaks, while a steeper ramp elutes strongly retained long-chain species efficiently.[18] |
| pH | Mid to high pH (e.g., 4.9 or 10.5) | Mid to high pH (e.g., 4.9 or 10.5) | Consistent pH ensures stable retention. High pH can improve peak shape for the CoA moiety.[10][12] |
Q3: My retention times are drifting during an analytical run. What are the likely causes and solutions?
A3: Retention time (RT) drift can compromise data quality by making peak identification and quantification unreliable.[19][20] The issue can usually be traced to changes in the mobile phase, column, or instrument hardware.[1][21]
Troubleshooting Steps:
-
Check the Mobile Phase:
-
Composition Change: If using pre-mixed mobile phases, volatile organic components like acetonitrile can evaporate over time, changing the solvent strength and increasing retention times.[20][21] Always use fresh mobile phase and keep solvent bottles capped.
-
Degassing: Insufficient degassing can lead to air bubbles in the pump, causing pressure fluctuations and unstable retention times.[1][22]
-
pH Instability: If using a volatile acid/base (e.g., formic acid, ammonia) for pH control, its concentration can change over time, affecting RT.[21]
-
-
Verify Column Conditions:
-
Column Equilibration: Insufficient equilibration between gradient runs is a major cause of RT drift.[1][21] Ensure the column is fully re-equilibrated to the initial mobile phase conditions before each injection. A good rule of thumb is to use 10-15 column volumes for equilibration.
-
Temperature Fluctuation: Column temperature significantly affects retention.[4] Using a column oven is crucial for maintaining stable and reproducible retention times.[9][21]
-
-
Inspect the HPLC System:
-
Leaks: Even a small, non-visible leak in the system can cause a drop in flow rate, leading to increased retention times.[1][20] Systematically check all fittings and connections.
-
Pump Performance: Worn pump seals or malfunctioning check valves can lead to inconsistent flow rates and RT drift.[9][21] If you suspect the pump, you can check its flow rate accuracy by collecting the eluent in a graduated cylinder over a set time.[20]
-
Key Experimental Protocols
Protocol 1: Optimizing Ion-Pairing Reagent (IPR) Concentration
This protocol provides a systematic approach to finding the optimal concentration of an ion-pairing reagent (e.g., Triethylamine, TEA) for the separation of CoA derivatives.
Objective: To improve the retention and peak shape of polar, short-chain acyl-CoAs.
Materials:
-
HPLC-grade water, acetonitrile (ACN), and methanol (MeOH)
-
Ion-Pairing Reagent (e.g., Triethylamine - TEA)
-
Buffer salt (e.g., Potassium Phosphate, monobasic)
-
Acid for pH adjustment (e.g., Phosphoric Acid)
-
Acyl-CoA standards mix
Procedure:
-
Prepare Mobile Phase A (Aqueous):
-
Prepare a 100 mM potassium phosphate buffer. For example, dissolve the appropriate amount of KH₂PO₄ in HPLC-grade water.
-
Adjust the pH to the desired value (e.g., 4.9) using phosphoric acid.[12]
-
Filter the buffer through a 0.22 µm filter.
-
-
Prepare Mobile Phase B (Organic):
-
100% HPLC-grade Acetonitrile.
-
-
Prepare IPR Stock Solution:
-
Prepare a 1 M stock solution of TEA in methanol. This allows for small, accurate additions to Mobile Phase A.
-
-
Create a Concentration Series:
-
Prepare four different bottles of Mobile Phase A.
-
Spike each bottle with the TEA stock solution to achieve final concentrations of 5 mM, 10 mM, 15 mM, and 20 mM. A concentration between 0.5 to 20 mM is typical for IPRs.[5]
-
Note: Always add the IPR to the aqueous mobile phase.
-
-
Systematic Evaluation:
-
Equilibration: Begin with the lowest IPR concentration (5 mM). Equilibrate the column with the mobile phase for at least 20 column volumes.
-
Injection: Inject the acyl-CoA standard mix using your established gradient method.
-
Analysis: Evaluate the retention time, peak shape (asymmetry), and resolution of the early-eluting peaks.
-
Iteration: Increase the IPR concentration to the next level (10 mM). Re-equilibrate the column thoroughly and repeat the injection and analysis.
-
Repeat: Continue this process for all prepared concentrations.
-
-
Data Interpretation:
-
Compare the chromatograms from each concentration.
-
Select the concentration that provides the best balance of retention for early eluters without excessively long run times or poor peak shapes for later eluting compounds. Increasing IPR concentration generally increases retention for oppositely charged analytes.[5]
-
References
- 1. Common HPLC Problems & How to Deal With Them [phenomenex.com]
- 2. shimadzu.at [shimadzu.at]
- 3. jk-sci.com [jk-sci.com]
- 4. welch-us.com [welch-us.com]
- 5. Ion Pair Chromatography – How IPC Works, Strengths, Limitations and Applications | Technology Networks [technologynetworks.com]
- 6. researchgate.net [researchgate.net]
- 7. How to Obtain Good Peak Shapes | Technical Information | GL Sciences [glsciences.com]
- 8. researchgate.net [researchgate.net]
- 9. halocolumns.com [halocolumns.com]
- 10. benchchem.com [benchchem.com]
- 11. Fatty acyl CoA analysis | Cyberlipid [cyberlipid.gerli.com]
- 12. An improved method for tissue long-chain acyl-CoA extraction and analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. analyticalscience.wiley.com [analyticalscience.wiley.com]
- 15. agilent.com [agilent.com]
- 16. chromtech.com [chromtech.com]
- 17. Separation of isomeric short-chain acyl-CoAs in plant matrices using ultra-performance liquid chromatography coupled wi… [ouci.dntb.gov.ua]
- 18. Improving peak shapes in an HPLC method in Aqueous Normal Phase ANP - Tips & Suggestions [mtc-usa.com]
- 19. uhplcs.com [uhplcs.com]
- 20. elementlabsolutions.com [elementlabsolutions.com]
- 21. welch-us.com [welch-us.com]
- 22. m.youtube.com [m.youtube.com]
Preventing the degradation of Naphthyl-2-oxomethyl-succinyl-CoA during sample preparation
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the degradation of Naphthyl-2-oxomethyl-succinyl-CoA during sample preparation.
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of this compound degradation during sample preparation?
The primary causes of degradation for this compound, like other acyl-CoA thioesters, are enzymatic activity, chemical instability at non-optimal pH, and thermal decomposition.[1] The thioester bond is high-energy and susceptible to hydrolysis.[2]
-
Enzymatic Degradation: Cellular enzymes, particularly acyl-CoA thioesterases (ACOTs), can rapidly hydrolyze the thioester bond upon cell lysis.[1]
-
Chemical Hydrolysis: The thioester bond is prone to hydrolysis, especially in neutral to alkaline conditions (pH > 7).[1][3]
-
Thermal Degradation: Higher temperatures accelerate the rates of both enzymatic and chemical degradation.[1]
Q2: What is the optimal pH range for maintaining the stability of this compound?
Aqueous solutions of Coenzyme A and its derivatives are most stable in a slightly acidic environment, typically between pH 4.0 and 6.0.[1] Stability significantly decreases in alkaline conditions where the thioester bond becomes labile.[1] For extraction, buffers with a pH of around 4.9 are often recommended for similar compounds.[1]
Q3: What are the recommended temperature conditions for sample processing and storage?
All sample preparation steps, including homogenization, centrifugation, and extraction, should be conducted at low temperatures (0-4°C) to minimize both enzymatic and chemical degradation.[1] For long-term storage, this compound, either as a lyophilized powder or in an acidic solution, should be kept at -80°C.[4]
Q4: How can I effectively inhibit enzymatic activity that degrades my compound?
Immediate and effective inactivation of enzymes upon sample collection or cell lysis is critical. This can be achieved through:
-
Acidic Quenching: Rapidly homogenizing the sample in a pre-chilled acidic buffer (e.g., potassium phosphate buffer, pH 4.9) helps to denature and inactivate most enzymes, including thioesterases.[1]
-
Solvent Precipitation: Using organic solvents like acetonitrile or methanol can also precipitate proteins and halt enzymatic activity.
Troubleshooting Guide
This guide addresses specific issues that may arise during the handling and analysis of this compound.
Issue 1: Low or no recovery of this compound post-extraction.
-
Potential Cause: Incomplete quenching of thioesterase activity.
-
Solution: Ensure immediate homogenization of the sample in a sufficient volume of ice-cold acidic extraction buffer. Minimize the time between sample collection and enzyme inactivation.
-
-
Potential Cause: Non-optimal pH of the extraction buffer.
-
Solution: Verify the pH of your extraction buffer is within the optimal range of 4.0-6.0. Using neutral or alkaline buffers can lead to rapid hydrolysis.[1]
-
-
Potential Cause: High temperature during sample processing.
-
Solution: Maintain ice-cold conditions (0-4°C) for all steps.[1] Use pre-chilled tubes, buffers, and equipment. If using sonication, perform it in short bursts on ice to prevent sample heating.
-
Issue 2: High variability between replicate samples.
-
Potential Cause: Inconsistent timing in the sample preparation workflow.
-
Solution: Standardize the time for each step of the protocol, from sample collection to extraction and analysis. Process each sample individually and rapidly to ensure consistency.
-
-
Potential Cause: Partial thawing of samples during handling.
-
Solution: Keep samples frozen until the moment of extraction. Thaw samples quickly on ice immediately before processing. Avoid repeated freeze-thaw cycles.
-
Issue 3: Appearance of unexpected peaks during chromatographic analysis (e.g., HPLC, LC-MS).
-
Potential Cause: Degradation of the target analyte.
-
Solution: The primary degradation product is likely Naphthyl-2-oxomethyl-succinate (the free acid) and Coenzyme A. Review your sample handling procedure against the recommendations for pH and temperature control. Consider analyzing for the expected degradation products to confirm.
-
-
Potential Cause: Oxidation.
-
Solution: While hydrolysis is the main concern, oxidation can occur if the sample contains unsaturated moieties. Degas solvents and consider adding antioxidants like TCEP (Tris(2-carboxyethyl)phosphine) to your buffers, but be aware that TCEP can also accelerate thioester hydrolysis under certain conditions.[5]
-
Quantitative Data Summary
The stability of the thioester bond is highly dependent on pH and temperature. The following tables provide an overview of the expected stability based on general knowledge of acyl-CoA compounds.
Table 1: Effect of pH on the Half-Life of a Typical Acyl-CoA Thioester at 25°C
| pH | Expected Half-Life | Stability Category |
| 4.0 | > 24 hours | High |
| 5.0 | ~18 hours | Moderate |
| 6.0 | ~8 hours | Moderate |
| 7.0 | < 2 hours | Low |
| 8.0 | < 15 minutes | Very Low |
Table 2: Effect of Temperature on the Degradation Rate at pH 4.9
| Temperature | Relative Degradation Rate | Recommendation |
| -80°C | Negligible | Recommended for long-term storage |
| -20°C | Very Low | Suitable for short to medium-term storage |
| 4°C | Low | Recommended for all sample processing steps |
| 25°C | High | Avoid; significant degradation can occur |
| 37°C | Very High | Avoid; rapid degradation expected |
Experimental Protocols
Protocol 1: Extraction of this compound from Biological Samples
This protocol is designed to maximize recovery by minimizing enzymatic and chemical degradation.
Materials:
-
Extraction Buffer: 100 mM Potassium Phosphate, pH 4.9, chilled to 4°C.
-
Quenching Solution: 60% Methanol, chilled to -20°C.
-
Homogenizer (e.g., bead beater, sonicator).
-
Refrigerated centrifuge.
-
Lyophilizer or vacuum concentrator.
Procedure:
-
Sample Collection: Flash-freeze the biological sample (e.g., cell pellet, tissue) in liquid nitrogen immediately after collection. Store at -80°C until extraction.
-
Homogenization:
-
Pre-chill homogenizer tubes and probes.
-
Weigh the frozen sample and add it to a pre-chilled tube containing 10 volumes of ice-cold Extraction Buffer.
-
Homogenize the sample immediately. If using a sonicator, perform short bursts (10-15 seconds) followed by cooling periods on ice to prevent heating.
-
-
Protein Precipitation:
-
To the homogenate, add an equal volume of ice-cold Quenching Solution (60% Methanol).
-
Vortex vigorously for 30 seconds.
-
Incubate on ice for 20 minutes to allow for complete protein precipitation.
-
-
Centrifugation:
-
Centrifuge the mixture at 14,000 x g for 15 minutes at 4°C.
-
-
Supernatant Collection:
-
Carefully collect the supernatant, which contains the this compound.
-
Transfer to a new pre-chilled tube.
-
-
Drying and Storage:
-
For long-term storage, lyophilize the supernatant to a dry powder.
-
Alternatively, for immediate analysis, the sample can be directly injected or stored temporarily at -80°C.
-
Store the lyophilized powder at -80°C. Reconstitute in an appropriate acidic buffer (e.g., mobile phase for LC-MS) just before analysis.
-
Visualizations
The following diagrams illustrate key workflows and concepts for handling this compound.
Caption: Primary degradation pathways for this compound.
Caption: Recommended workflow for sample preparation to ensure stability.
Caption: Troubleshooting decision tree for low analyte recovery.
References
- 1. benchchem.com [benchchem.com]
- 2. Fatty acyl-CoA esters - Wikipedia [en.wikipedia.org]
- 3. Förster Resonance Energy Transfer Assay for Investigating the Reactivity of Thioesters in Biochemistry and Native Chemical Ligation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis and purification of CoA esters [chromaappdb.mn-net.com]
- 5. pubs.acs.org [pubs.acs.org]
Technical Support Center: Optimizing Enzyme Activity in the 2-Methylnaphthalene Pathway
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to enhance the enzymatic activity in the 2-methylnaphthalene degradation pathway.
Frequently Asked Questions (FAQs)
Q1: What are the key initial enzymes in the aerobic and anaerobic degradation pathways of 2-methylnaphthalene?
A1: The initial enzymatic attack on 2-methylnaphthalene differs under aerobic and anaerobic conditions.
-
Aerobic Pathway: The key enzyme is naphthalene dioxygenase (NDO) , a multi-component enzyme system. It catalyzes the addition of both atoms of molecular oxygen to the aromatic ring of 2-methylnaphthalene, forming a cis-dihydrodiol. This initial step is crucial for the subsequent degradation of the compound.
-
Anaerobic Pathway: The degradation is initiated by naphthyl-2-methyl-succinate synthase (Nms) . This enzyme catalyzes the addition of fumarate to the methyl group of 2-methylnaphthalene. This activation step is analogous to the anaerobic degradation of toluene.[1][2]
Q2: What are the general strategies to improve the overall activity and stability of enzymes in the 2-methylnaphthalene pathway?
A2: Several strategies can be employed to enhance enzyme performance:
-
Optimization of Reaction Conditions: Systematically adjusting pH, temperature, and buffer composition can significantly impact enzyme activity. Each enzyme has an optimal range for these parameters.[3][4][5]
-
Substrate and Cofactor Concentration: Ensuring an adequate supply of substrates (2-methylnaphthalene, O₂, fumarate) and essential cofactors (e.g., NADH for dioxygenases) is critical. However, high substrate concentrations can sometimes lead to inhibition.
-
Protein Engineering: Techniques like directed evolution and site-directed mutagenesis can be used to create enzyme variants with improved catalytic efficiency, stability, or altered substrate specificity.
-
Immobilization: Attaching enzymes to a solid support can enhance their stability and allow for easier reuse, which is particularly beneficial for industrial applications.
Troubleshooting Guides
Aerobic Pathway: Naphthalene Dioxygenase (NDO) Activity Issues
This guide addresses common problems encountered during the assay of naphthalene dioxygenase activity with 2-methylnaphthalene as the substrate.
| Problem | Possible Cause | Troubleshooting Steps |
| No or low enzyme activity | Inactive enzyme due to improper storage or handling. | - Ensure enzymes are stored at the correct temperature (typically -20°C or -80°C).- Avoid repeated freeze-thaw cycles.- Use fresh enzyme preparations. |
| Sub-optimal assay conditions. | - Optimize pH and temperature. For many Pseudomonas NDOs, a pH around 7.0-8.0 and a temperature of 25-30°C is a good starting point.[5]- Ensure the buffer system is appropriate and does not inhibit the enzyme. | |
| Missing or limiting cofactors/cosubstrates. | - Ensure sufficient NADH is present as an electron donor.- For whole-cell assays, ensure adequate oxygen supply through vigorous shaking or aeration. | |
| Presence of inhibitors. | - Check for potential inhibitors in the sample matrix or reagents.- Heavy metals or chelating agents can inactivate the enzyme. | |
| Inconsistent results | Pipetting errors or inaccurate reagent concentrations. | - Calibrate pipettes regularly.- Prepare fresh reagent stocks and verify their concentrations. |
| Variability in cell density or enzyme concentration. | - For whole-cell assays, normalize activity to cell density (e.g., OD600).- For cell-free assays, determine protein concentration accurately (e.g., Bradford assay) and normalize activity to protein amount. | |
| Substrate insolubility. | - 2-Methylnaphthalene is poorly soluble in water. Use a suitable organic solvent (e.g., dimethylformamide, ethanol) to dissolve the substrate before adding it to the assay mixture, ensuring the final solvent concentration does not inhibit the enzyme. |
Anaerobic Pathway: Naphthyl-2-methyl-succinate Synthase (Nms) Activity Issues
This guide focuses on troubleshooting the assay for Nms, the initial enzyme in the anaerobic degradation of 2-methylnaphthalene.
| Problem | Possible Cause | Troubleshooting Steps |
| No or low enzyme activity | Oxygen contamination. | - Nms is an oxygen-sensitive enzyme. All assay steps must be performed under strictly anaerobic conditions (e.g., in an anaerobic chamber or using anaerobic jars).- Use degassed buffers and reagents. |
| Inactive enzyme. | - Prepare cell extracts and perform assays quickly to minimize enzyme degradation.- Store cell pellets and extracts under anaerobic conditions at low temperatures. | |
| Incorrect assay components. | - Ensure the presence of both 2-methylnaphthalene and fumarate, as both are required for the reaction.[1] | |
| Difficulty in product detection (HPLC) | Low product formation. | - Increase incubation time or enzyme concentration.- Optimize assay conditions (pH, temperature). A pH of 7.0 has been used successfully.[6] |
| Poor chromatographic separation. | - Optimize the HPLC method (e.g., mobile phase composition, gradient, column type).- Use a guard column to protect the analytical column from contaminants. | |
| Matrix interference. | - Include a sample preparation step (e.g., solid-phase extraction) to remove interfering compounds from the sample before HPLC analysis. |
Quantitative Data Summary
The following tables summarize key quantitative data for the initial enzymes of the 2-methylnaphthalene pathway. Note that specific values can vary depending on the microbial source of the enzyme and the specific experimental conditions.
Table 1: Naphthalene Dioxygenase (from Pseudomonas sp.)
| Parameter | Value | Reference |
| Optimal pH | 7.0 - 8.5 | [5] |
| Optimal Temperature | 25 - 30 °C | [5] |
| Substrate | 2-Methylnaphthalene | [7][8] |
| Ki (Inhibition Coefficient) | Lower than for naphthalene and 1-methylnaphthalene in P. stutzeri P-16 | [7] |
Table 2: Naphthyl-2-methyl-succinate Synthase (from sulfate-reducing enrichment culture)
| Parameter | Value | Reference |
| Optimal pH | ~7.0 | [6] |
| Specific Activity | 0.020 ± 0.003 nmol min⁻¹ mg of protein⁻¹ | [1] |
| Required Co-substrate | Fumarate | [1] |
Experimental Protocols
Protocol 1: Colorimetric Assay for Naphthalene Dioxygenase Activity
This protocol is adapted for the high-throughput screening of naphthalene dioxygenase activity using indole as a surrogate substrate, which is converted to the blue pigment indigo.
Materials:
-
Whole cells expressing naphthalene dioxygenase
-
M9 minimal medium
-
Indole solution (100 mM in ethanol)
-
96-well microtiter plate
-
Plate shaker
-
Spectrophotometer
Procedure:
-
Grow the bacterial cells in M9 medium to the mid-log phase.
-
Induce the expression of naphthalene dioxygenase if using a recombinant strain.
-
Harvest the cells by centrifugation and resuspend them in fresh M9 medium to the desired optical density (e.g., OD₆₀₀ of 1.0).
-
Add 200 µL of the cell suspension to each well of a 96-well plate.
-
Add indole solution to a final concentration of 1 mM.
-
Incubate the plate at 30°C with shaking for 4-24 hours.
-
Observe the formation of a blue color, indicating the production of indigo.
-
To quantify, centrifuge the plate, discard the supernatant, and extract the indigo from the cell pellet using an appropriate organic solvent (e.g., dimethyl sulfoxide).
-
Measure the absorbance of the extracted indigo at a wavelength of 620 nm.
Protocol 2: HPLC-Based Assay for Naphthyl-2-methyl-succinate Synthase Activity
This protocol is for the in vitro assay of Nms activity in cell-free extracts under anaerobic conditions.
Materials:
-
Cell-free extract containing Nms
-
Anaerobic chamber or glove box
-
Anaerobic buffer (e.g., 50 mM potassium phosphate, pH 7.0, with a reducing agent like dithiothreitol)
-
2-Methylnaphthalene solution (in an anaerobic solvent)
-
Fumarate solution (anaerobic)
-
HPLC system with a C18 column and UV detector
Procedure:
-
Prepare all buffers and solutions under anaerobic conditions.
-
Inside an anaerobic chamber, mix the cell-free extract with the anaerobic buffer.
-
Add 2-methylnaphthalene and fumarate to their final desired concentrations.
-
Incubate the reaction mixture at a controlled temperature (e.g., 30°C) for a specific time.
-
Stop the reaction by adding a quenching solution (e.g., acid or organic solvent).
-
Centrifuge the mixture to pellet any precipitated protein.
-
Analyze the supernatant by reverse-phase HPLC to detect and quantify the product, naphthyl-2-methyl-succinate. The elution can be monitored by UV detection at approximately 280 nm.
Protocol 3: GC-MS Analysis of 2-Methylnaphthalene Metabolites
This protocol outlines the general steps for identifying and quantifying metabolites of 2-methylnaphthalene degradation using Gas Chromatography-Mass Spectrometry (GC-MS).
Materials:
-
Culture supernatant or cell extract
-
Ethyl acetate or other suitable extraction solvent
-
Anhydrous sodium sulfate
-
Derivatizing agent (e.g., BSTFA for silylation)
-
GC-MS system
Procedure:
-
Extraction: Acidify the sample and extract the metabolites with an organic solvent like ethyl acetate. Repeat the extraction multiple times for better recovery.
-
Drying: Pool the organic extracts and dry them over anhydrous sodium sulfate.
-
Concentration: Evaporate the solvent under a gentle stream of nitrogen to concentrate the metabolites.
-
Derivatization: To increase the volatility of polar metabolites (like hydroxylated intermediates), perform a derivatization step. For example, silylation with BSTFA.
-
GC-MS Analysis: Inject the derivatized sample into the GC-MS. The gas chromatograph will separate the different metabolites, and the mass spectrometer will provide mass spectra for their identification and quantification.[9][10]
Visualizations
Caption: Aerobic degradation pathway of 2-methylnaphthalene.
Caption: Anaerobic degradation pathway of 2-methylnaphthalene.
Caption: Workflow for Naphthalene Dioxygenase colorimetric assay.
References
- 1. Anaerobic Degradation of 2-Methylnaphthalene by a Sulfate-Reducing Enrichment Culture - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. monash.edu [monash.edu]
- 4. bio.libretexts.org [bio.libretexts.org]
- 5. neptjournal.com [neptjournal.com]
- 6. academic.oup.com [academic.oup.com]
- 7. cdr.lib.unc.edu [cdr.lib.unc.edu]
- 8. [PDF] Metabolism of naphthalene, 2-methylnaphthalene, salicylate, and benzoate by Pseudomonas PG: regulation of tangential pathways | Semantic Scholar [semanticscholar.org]
- 9. benchchem.com [benchchem.com]
- 10. researchgate.net [researchgate.net]
Addressing matrix effects in the mass spectrometric analysis of Naphthyl-2-oxomethyl-succinyl-CoA
Welcome to the technical support center for the mass spectrometric analysis of Naphthyl-2-oxomethyl-succinyl-CoA. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you address challenges related to matrix effects in your experiments.
Frequently Asked Questions (FAQs)
Q1: What are matrix effects and how can they affect my analysis of this compound?
A1: The "matrix" refers to all components in your sample other than the analyte of interest, this compound.[1] These components can include salts, lipids, proteins, and other endogenous molecules.[1] Matrix effects occur when these co-eluting components interfere with the ionization of your target analyte in the mass spectrometer's ion source, leading to either ion suppression or enhancement.[2][3][4] This can significantly impact the accuracy, precision, and sensitivity of your quantitative analysis.[2][5]
Q2: I am observing a lower than expected signal for this compound. Could this be due to ion suppression?
A2: Yes, a lower than expected signal is a common symptom of ion suppression.[6] This phenomenon occurs when co-eluting matrix components compete with your analyte for ionization, reducing the number of analyte ions that reach the detector.[1][4] To confirm if ion suppression is occurring, you can perform a post-column infusion experiment.[7][8]
Q3: How can I minimize matrix effects in my experiments?
A3: There are several strategies to minimize matrix effects:
-
Effective Sample Preparation: Techniques like Solid-Phase Extraction (SPE), Liquid-Liquid Extraction (LLE), and protein precipitation can remove a significant portion of interfering matrix components.[1][9][10]
-
Chromatographic Separation: Optimizing your LC method to better separate this compound from matrix components can reduce co-elution and thus, ion suppression.[2]
-
Sample Dilution: Diluting your sample can reduce the concentration of interfering matrix components.[2][5][11] However, ensure your analyte concentration remains above the limit of quantification.
-
Use of an Appropriate Internal Standard: A stable isotope-labeled internal standard is the most effective way to compensate for matrix effects, as it will be affected in the same way as your analyte.[2][12]
Q4: What is the best sample preparation technique to reduce matrix effects for this compound?
A4: The choice of sample preparation technique depends on the complexity of your sample matrix. For complex biological matrices, Solid-Phase Extraction (SPE), particularly mixed-mode SPE, is often very effective at removing a broad range of interferences.[13] Liquid-Liquid Extraction (LLE) can also provide very clean extracts.[13] Protein precipitation is a simpler method but is generally less effective at removing non-protein matrix components.[13] It is recommended to evaluate different techniques to determine the most suitable one for your specific application.
Troubleshooting Guide
This guide provides a structured approach to troubleshooting common issues related to matrix effects during the analysis of this compound.
Problem: Poor reproducibility of quantitative results.
-
Possible Cause: Inconsistent matrix effects between samples.
-
Troubleshooting Steps:
-
Assess Matrix Effect Variability: Use the post-extraction spike method to quantify the matrix effect in multiple individual samples. Significant variation indicates that a more robust sample preparation method is needed.
-
Implement a Stable Isotope-Labeled Internal Standard: If not already in use, incorporating a stable isotope-labeled internal standard for this compound is highly recommended to correct for sample-to-sample variations in matrix effects.[12]
-
Improve Sample Cleanup: Switch to a more rigorous sample preparation technique, such as moving from protein precipitation to SPE.[13]
-
Problem: Low signal intensity or complete signal loss for the analyte.
-
Possible Cause: Severe ion suppression.
-
Troubleshooting Steps:
-
Confirm Ion Suppression: Perform a post-column infusion experiment to identify the regions of your chromatogram where ion suppression is most significant.[7][8]
-
Optimize Chromatography: Adjust the chromatographic gradient to move the elution of this compound away from the areas of high ion suppression.[2]
-
Enhance Sample Cleanup: Employ a more selective sample preparation method like mixed-mode SPE to remove the specific interferences causing the suppression.[13]
-
Sample Dilution: A simple dilution of the sample can sometimes alleviate severe ion suppression.[11]
-
Experimental Protocols
Protocol 1: Assessment of Matrix Effects using the Post-Extraction Spike Method
This method quantifies the extent of ion suppression or enhancement.
-
Prepare three sets of samples:
-
Set A (Neat Solution): Analyte standard prepared in the mobile phase.
-
Set B (Post-Spiked Sample): Blank matrix extract spiked with the analyte standard at the same concentration as Set A.
-
Set C (Pre-Spiked Sample): Blank matrix spiked with the analyte standard before the extraction process.
-
-
Analyze all samples using the developed LC-MS/MS method.
-
Calculate the Matrix Effect (%) and Recovery (%):
-
Matrix Effect (%) = (Peak Area in Set B / Peak Area in Set A) * 100
-
Recovery (%) = (Peak Area in Set C / Peak Area in Set B) * 100
A matrix effect value of 100% indicates no matrix effect. A value < 100% indicates ion suppression, and a value > 100% indicates ion enhancement.[14]
-
Protocol 2: Solid-Phase Extraction (SPE) for Sample Cleanup
This protocol provides a general procedure for SPE. The specific sorbent and solvents should be optimized for this compound.
-
Conditioning: Pass a conditioning solvent (e.g., methanol) through the SPE cartridge.
-
Equilibration: Pass an equilibration solvent (e.g., water or buffer) through the cartridge.
-
Loading: Load the pre-treated sample onto the cartridge.
-
Washing: Pass a wash solvent through the cartridge to remove interfering components.
-
Elution: Elute the analyte of interest with an appropriate elution solvent.
-
Evaporation and Reconstitution: Evaporate the eluate to dryness and reconstitute in the mobile phase for LC-MS/MS analysis.
Quantitative Data Summary
The following table provides a hypothetical comparison of different sample preparation methods for the analysis of this compound from a plasma sample, illustrating how to present such data.
| Sample Preparation Method | Analyte Recovery (%) | Matrix Effect (%) | Relative Standard Deviation (RSD, n=5) (%) |
| Protein Precipitation | 85 | 45 (Suppression) | 15.2 |
| Liquid-Liquid Extraction | 78 | 82 (Suppression) | 8.5 |
| Solid-Phase Extraction (C18) | 92 | 95 (Suppression) | 4.1 |
| Mixed-Mode SPE | 95 | 105 (Enhancement) | 3.5 |
Visualizations
Experimental Workflow
Caption: Workflow for the analysis of this compound.
Troubleshooting Logic
Caption: Troubleshooting flowchart for addressing matrix effects.
References
- 1. longdom.org [longdom.org]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. welch-us.com [welch-us.com]
- 4. tandfonline.com [tandfonline.com]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. gmi-inc.com [gmi-inc.com]
- 7. benchchem.com [benchchem.com]
- 8. Ion suppression in Biological Sample Analysis: You May or May Not See It but It’s There | Separation Science [sepscience.com]
- 9. chromatographyonline.com [chromatographyonline.com]
- 10. Two Distinct Sample Prep Approaches to Overcome Matrix Effect in LC/MS of Serum or Plasma Samples [sigmaaldrich.com]
- 11. Compensate for or Minimize Matrix Effects? Strategies for Overcoming Matrix Effects in Liquid Chromatography-Mass Spectrometry Technique: A Tutorial Review - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Matrix effects break the LC behavior rule for analytes in LC-MS/MS analysis of biological samples - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Biological Matrix Effects in Quantitative Tandem Mass Spectrometry-Based Analytical Methods: Advancing Biomonitoring - PMC [pmc.ncbi.nlm.nih.gov]
Enhancing the solubility of Naphthyl-2-oxomethyl-succinyl-CoA for in vitro assays
Welcome to the technical support center for Naphthyl-2-oxomethyl-succinyl-CoA. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on enhancing the solubility of this compound for in vitro assays. Here you will find troubleshooting guides and frequently asked questions to address common challenges encountered during your experiments.
Troubleshooting Guide: Compound Precipitation
One of the most common issues when working with complex organic molecules like this compound in aqueous-based in vitro assays is precipitation. This guide provides a systematic approach to diagnosing and resolving solubility challenges.
Issue: Immediate Precipitation Upon Dilution of DMSO Stock in Aqueous Buffer
Question: I've dissolved my this compound in DMSO, but upon adding it to my aqueous assay buffer, a precipitate forms immediately. What is causing this and how can I resolve it?
Answer: Immediate precipitation, often termed "crashing out," is a frequent problem with hydrophobic compounds.[1] This occurs because the compound is poorly soluble in the aqueous environment once the DMSO is diluted.[1] The Naphthyl group in this compound likely contributes to its hydrophobicity.
Here are the potential causes and recommended solutions:
| Potential Cause | Explanation | Recommended Solution |
| High Final Concentration | The final concentration of the compound in the assay buffer exceeds its aqueous solubility limit.[1][2] | Decrease the final working concentration. Perform a solubility test to determine the maximum soluble concentration in your specific assay buffer.[1] |
| Solvent Shock | Rapidly adding a concentrated DMSO stock to a large volume of aqueous buffer causes a rapid solvent exchange, leading to localized supersaturation and precipitation.[1][2] | Perform a serial dilution of the DMSO stock in pre-warmed (37°C) assay buffer.[1] Add the compound dropwise while gently vortexing the buffer.[1][2] |
| Low Temperature of Buffer | The solubility of many compounds decreases at lower temperatures. Adding the stock solution to a cold buffer can induce precipitation. | Always use pre-warmed (e.g., 37°C or room temperature, depending on the assay) assay buffer for dilutions.[1] |
| Buffer Composition | Components in your assay buffer (e.g., salts, pH) may negatively impact the solubility of the compound. | Consider adjusting the pH of the buffer, as ionizable drugs can have pH-dependent solubility.[3] You could also test the addition of a small amount of a non-ionic surfactant (e.g., 0.01-0.05% Tween-20 or Triton X-100) to your buffer, if compatible with your assay. |
Experimental Protocol: Determining Maximum Soluble Concentration
This protocol will help you find the highest concentration of this compound that remains soluble in your assay buffer.
Materials:
-
This compound
-
100% DMSO
-
Your specific in vitro assay buffer
-
96-well clear bottom plate
-
Spectrophotometer (plate reader)
Procedure:
-
Prepare a High-Concentration Stock Solution: Dissolve the compound in 100% DMSO to create a concentrated stock (e.g., 10-50 mM). Ensure it is fully dissolved by vortexing.
-
Create Serial Dilutions in DMSO: Prepare a 2-fold serial dilution of your stock solution in 100% DMSO.
-
Add to Assay Buffer: In a 96-well plate, add a fixed volume of your assay buffer to each well. Then, add a small, equal volume of each DMSO dilution to the wells. For example, add 198 µL of buffer and then 2 µL of your DMSO serial dilutions. This keeps the final DMSO concentration constant (in this example, 1%).
-
Include Controls: Have wells with assay buffer only and wells with assay buffer plus the corresponding concentration of DMSO (without the compound) as controls.
-
Incubate and Observe: Incubate the plate under your standard assay conditions (e.g., 37°C). Visually inspect for any signs of cloudiness or precipitate at different time points (e.g., 0, 1, and 4 hours).
-
Quantitative Assessment: To quantify precipitation, read the absorbance of the plate at a wavelength of 600-650 nm. An increase in absorbance compared to the DMSO-only control indicates precipitation.[1]
-
Determine Maximum Soluble Concentration: The highest concentration that remains clear (visually and by absorbance) is your maximum working soluble concentration under these specific conditions.[1]
Frequently Asked Questions (FAQs)
Q1: What is the best initial solvent for this compound?
Given its chemical structure, which includes a large aromatic naphthyl group, 100% Dimethyl Sulfoxide (DMSO) is a recommended starting solvent for creating a high-concentration stock solution.[4][5]
Q2: What is the maximum recommended final concentration of DMSO in an in vitro assay?
To avoid solvent toxicity to cells or interference with enzyme activity, the final concentration of DMSO in the assay should be kept as low as possible, typically not exceeding 1% (v/v), with 0.1% being a commonly used and well-tolerated concentration.[2][5] Always include a vehicle-only control (DMSO without the compound) in your experiments to account for any effects of the solvent itself.[1]
Q3: My compound seems to precipitate over the course of a long-term experiment (e.g., 24-48 hours). What can I do?
This is known as time-dependent precipitation and can occur even if the initial solution is clear. Here are some strategies to mitigate this:
-
Reduce the Final Concentration: Your working concentration may be near the limit of solubility and the compound is slowly coming out of solution. Try using a lower concentration.
-
Incorporate a Surfactant: If compatible with your assay, adding a low concentration of a non-ionic surfactant like Tween-20 (e.g., 0.01%) to your medium can help maintain solubility over time.
-
Use of Cyclodextrins: Cyclodextrins are cage-like molecules that can encapsulate hydrophobic compounds and increase their aqueous solubility. This is an advanced technique and would require validation to ensure the cyclodextrin itself does not interfere with the assay.
Q4: Can I use sonication to help dissolve the compound in my final assay buffer?
While brief sonication can be used to help dissolve the initial stock solution in DMSO, it is generally not recommended to sonicate the final aqueous solution.[1] Sonication can introduce heat, which may degrade the compound or other components in your assay, and it may only temporarily disperse aggregates rather than truly dissolving the compound, leading to re-precipitation later.
Q5: Could the CoA moiety itself be causing solubility issues?
Coenzyme A and its derivatives are generally water-soluble due to the charged phosphate groups and the polar ribose and pantothenic acid components.[6] The solubility challenge for this compound is more likely to stem from the large, nonpolar naphthyl group.
Visualizing Experimental Workflows
To aid in your experimental setup, the following diagrams illustrate key processes.
Caption: A logical workflow for troubleshooting precipitation of this compound.
Caption: A standard experimental workflow for determining the maximum soluble concentration.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Insoluble drug delivery strategies: review of recent advances and business prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Solvent Selection for Insoluble Ligands, a Challenge for Biological Assay Development: A TNF-α/SPD304 Study - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. avantiresearch.com [avantiresearch.com]
Best practices for the long-term storage of Naphthyl-2-oxomethyl-succinyl-CoA
This technical support center provides researchers, scientists, and drug development professionals with best practices for the long-term storage and handling of Naphthyl-2-oxomethyl-succinyl-CoA. The information is presented in a question-and-answer format to address specific issues that may be encountered during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What are the recommended long-term storage conditions for this compound?
Q2: What is the recommended solvent for preparing stock solutions of this compound?
A2: To minimize hydrolysis, it is advisable to prepare stock solutions in an anhydrous organic solvent such as dimethyl sulfoxide (DMSO) or a mixture of water and DMSO. If an aqueous buffer is necessary for immediate experimental use, it should be prepared fresh and maintained at a slightly acidic to neutral pH (6.0-7.5).
Q3: How should I handle this compound during an experiment?
A3: Due to its potential for rapid degradation in aqueous solutions, it is crucial to keep solutions of this compound on ice throughout the experiment. Prepare working solutions fresh for each experiment if possible. When not in immediate use, store aliquots at -80°C.
Troubleshooting Guide
Q4: I am observing low or no activity in my enzyme assay that uses this compound as a substrate. What could be the cause?
A4: Low or no enzyme activity can stem from several factors related to the handling of this compound:
-
Substrate Degradation: The thioester bond is susceptible to hydrolysis. If the compound has been stored improperly or subjected to multiple freeze-thaw cycles, it may have degraded. It is recommended to use a fresh aliquot or prepare a new stock solution.
-
Suboptimal Assay Conditions: The pH of the reaction buffer can significantly impact the stability of the acyl-CoA ester. Ensure the pH is within the optimal range for both the enzyme and the stability of the substrate.
-
Incorrect Substrate Concentration: Verify the concentration of your stock solution. If possible, determine the concentration of a freshly prepared solution spectrophotometrically.
Q5: My experimental results are inconsistent when using this compound. What are the potential reasons?
A5: Inconsistent results are often linked to the instability of the compound and variations in experimental technique:
-
Pipetting Errors: Acyl-CoA solutions can be viscous. Ensure accurate and consistent pipetting using properly calibrated equipment.
-
Variable Substrate Quality: The degree of degradation can vary between aliquots if they have been handled differently. Using a single, freshly prepared batch of working solution for a set of comparative experiments can help ensure consistency.
-
Time Delays: Extended incubation times at room temperature can lead to significant substrate degradation. Plan your experiments to minimize the time the compound spends in aqueous solutions before analysis.
Data Presentation
Table 1: Summary of Recommended Storage Conditions for Acyl-CoA Esters
| Storage Type | Temperature | Recommended Solvent/Form | Key Considerations |
| Long-Term | -80°C | Dry Powder or Anhydrous Organic Solvent (e.g., DMSO) | Aliquot to avoid freeze-thaw cycles. Protect from moisture. |
| Short-Term | -20°C | Dry Powder or Anhydrous Organic Solvent | Suitable for days to weeks. Avoid repeated warming. |
| Working Solution | On Ice | Freshly Prepared Aqueous Buffer (pH 6.0-7.5) | Use immediately after preparation for best results. |
Experimental Protocols
Protocol: Enzymatic Assay Using this compound
This protocol outlines a general procedure for an enzymatic assay where this compound serves as a substrate.
-
Preparation of Stock Solution:
-
Allow the vial of solid this compound to equilibrate to room temperature before opening to prevent condensation.
-
Prepare a 10 mM stock solution by dissolving the compound in anhydrous DMSO.
-
Vortex briefly to ensure complete dissolution.
-
Aliquot the stock solution into small, single-use volumes and store at -80°C.
-
-
Preparation of Working Solution:
-
On the day of the experiment, thaw a single aliquot of the stock solution on ice.
-
Dilute the stock solution to the desired final concentration in a pre-chilled reaction buffer (e.g., 50 mM phosphate buffer, pH 7.0).
-
Keep the working solution on ice at all times.
-
-
Enzyme Assay:
-
Pre-warm the reaction buffer and any other reagents (excluding the enzyme and substrate) to the optimal reaction temperature.
-
In a reaction vessel, combine the reaction buffer and other necessary components.
-
Initiate the reaction by adding the enzyme, followed immediately by the this compound working solution.
-
Monitor the reaction progress using a suitable detection method (e.g., spectrophotometry, HPLC).
-
-
Data Analysis:
-
Calculate the initial reaction velocity from the linear phase of the reaction progress curve.
-
Run appropriate controls, including a reaction without the enzyme to account for any non-enzymatic hydrolysis of the substrate.
-
Mandatory Visualization
Anaerobic Degradation Pathway of 2-Methylnaphthalene
The following diagram illustrates the metabolic pathway for the anaerobic degradation of 2-methylnaphthalene, in which this compound is a key intermediate.
Caption: Metabolic pathway of 2-methylnaphthalene degradation.
Validation & Comparative
A Comparative Guide to the Validation of Naphthyl-2-oxomethyl-succinyl-CoA as a Cellular Intermediate
For Researchers, Scientists, and Drug Development Professionals
The study of cellular metabolism and the intricate roles of intermediates like succinyl-CoA is fundamental to understanding health and disease. While direct measurement of these molecules in live cells is challenging, novel chemical probes offer a potential solution. This guide provides a framework for the validation of one such potential probe, Naphthyl-2-oxomethyl-succinyl-CoA, and compares the necessary validation methodologies with existing alternatives for measuring acyl-CoA esters in biological samples.
Currently, there is limited direct published evidence validating this compound as a readily usable intermediate or probe in live mammalian cells. Its mention is primarily in the context of microbial naphthalene degradation pathways.[1] Therefore, this guide outlines a proposed validation workflow and compares it against established analytical techniques.
Proposed Workflow for Validation
A rigorous validation process is essential to ensure that a chemical probe like this compound is a reliable tool for studying cellular processes. The following workflow outlines the key experimental steps.
References
Comparative analysis of 2-methylnaphthalene versus naphthalene anaerobic degradation pathways
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the anaerobic degradation pathways of 2-methylnaphthalene and naphthalene, two common polycyclic aromatic hydrocarbons (PAHs). Understanding these pathways is crucial for developing effective bioremediation strategies for contaminated sites and for assessing the environmental fate of these compounds. This document summarizes key differences in their activation and degradation, presents available quantitative data, details relevant experimental protocols, and provides visual representations of the biochemical pathways and experimental workflows.
Executive Summary
Under anaerobic conditions, the degradation of 2-methylnaphthalene and naphthalene proceeds through distinct initial activation steps before converging into a common pathway. The presence of a methyl group on 2-methylnaphthalene leads to an activation mechanism involving the addition of fumarate, a process analogous to the anaerobic degradation of toluene. In contrast, the activation of the unsubstituted naphthalene molecule is initiated by a carboxylation or methylation event. Both pathways ultimately lead to the formation of 2-naphthoic acid, a central intermediate that undergoes subsequent ring reduction and cleavage. While both compounds are biodegradable under anaerobic conditions, the differences in their initial activation can influence the microbial populations involved and the overall degradation kinetics.
Data Presentation: A Quantitative Comparison
Direct comparative studies detailing the degradation rates of 2-methylnaphthalene and naphthalene under identical anaerobic conditions are limited in the scientific literature. However, data from various studies using different experimental setups provide insights into their respective degradation kinetics. The following tables summarize available quantitative data for each compound.
Table 1: Quantitative Data on Anaerobic 2-Methylnaphthalene Degradation
| Parameter | Value | Experimental Conditions | Reference |
| Specific Activity of Naphthyl-2-methyl-succinate Synthase | 0.020 ± 0.003 nmol min⁻¹ mg of protein⁻¹ | Sulfate-reducing enrichment culture, in the presence of cells and fumarate. | [1] |
| Accumulation of Naphthyl-2-methyl-succinic acid | 0.5 µM | In culture supernatants of a sulfate-reducing enrichment culture. | [1] |
| Half-saturation constant (Km) | 0.0029 ± 0.499 µM (for Carbon) | Pure sulfate-reducing culture (NaphS2), one-phase biotic experiment. | |
| Maximum conversion rate (qmax) | 0.077 ± 0.0063 µM h⁻¹ (biomass)⁻¹ (for Carbon) | Pure sulfate-reducing culture (NaphS2), one-phase biotic experiment. |
Table 2: Quantitative Data on Anaerobic Naphthalene Degradation
| Parameter | Value | Experimental Conditions | Reference |
| First-order kinetic constant (K) | 3.5 x 10⁻³ h⁻¹ | Activated anaerobic sludge with naphthalene as the sole electron donor. | |
| First-order kinetic constant (K) with co-metabolism | 16 x 10⁻³ h⁻¹ | Activated anaerobic sludge with naphthalene and lactate as electron donors. | |
| Degradation Rate | 4 mM naphthalene degraded within 300 days | Enrichment cultures from hydrocarbon-contaminated sites under sulfate-reducing conditions. |
Note: The data presented in these tables are from different studies with varying experimental conditions (e.g., microbial consortia, electron acceptors, substrate concentrations). Therefore, direct comparison of the absolute values should be made with caution.
Comparative Degradation Pathways
The initial steps in the anaerobic degradation of 2-methylnaphthalene and naphthalene are distinct, as illustrated in the pathways below.
2-Methylnaphthalene Anaerobic Degradation Pathway
The anaerobic degradation of 2-methylnaphthalene is initiated by the activation of the methyl group. This process is analogous to the anaerobic degradation of toluene.[1]
Naphthalene Anaerobic Degradation Pathway
The anaerobic degradation of naphthalene, which lacks a methyl group for fumarate addition, is initiated through a different mechanism, believed to be either carboxylation or methylation.[2][3] The carboxylation pathway is more widely reported.[4]
Convergence of Pathways
Despite the different initial activation steps, both pathways converge at the formation of 2-naphthoic acid.[4] This central metabolite then undergoes a series of reduction reactions to dearomatize one of the rings, followed by hydrolytic cleavage of the ring system.
Experimental Protocols
The following sections provide an overview of the methodologies commonly employed in studying the anaerobic degradation of 2-methylnaphthalene and naphthalene.
Enrichment and Isolation of PAH-Degrading Anaerobic Bacteria
Objective: To enrich and isolate microorganisms capable of degrading 2-methylnaphthalene and/or naphthalene under anaerobic conditions.
Materials:
-
Source of inoculum (e.g., contaminated soil, sediment, or sludge)
-
Anaerobic mineral salts medium (specific composition varies, but generally contains essential nutrients and a redox indicator like resazurin)
-
Electron acceptor (e.g., sulfate, nitrate)
-
Target PAH (2-methylnaphthalene or naphthalene) as the sole carbon and energy source
-
Anaerobic chamber or gas-exchange manifold
-
Sterile, anaerobic culture vessels (e.g., serum bottles with butyl rubber stoppers)
Procedure:
-
Medium Preparation: Prepare the anaerobic mineral salts medium and dispense it into serum bottles.
-
Anoxia Establishment: Deoxygenate the medium by sparging with an oxygen-free gas mixture (e.g., N₂/CO₂) and then seal the bottles.
-
Inoculation: In an anaerobic chamber, inoculate the medium with a small amount of the environmental sample.
-
Substrate Addition: Add the target PAH, often dissolved in a non-biodegradable carrier solvent to ensure a slow and continuous supply.
-
Incubation: Incubate the cultures in the dark at a controlled temperature.
-
Monitoring: Monitor for signs of microbial activity, such as changes in the redox indicator, production of metabolic byproducts (e.g., sulfide from sulfate reduction), and depletion of the parent PAH.
-
Subculturing: Once significant degradation is observed, transfer a small aliquot of the culture to fresh anaerobic medium to enrich for the degrading microorganisms.
-
Isolation: After several rounds of enrichment, isolate pure cultures using anaerobic plating techniques (e.g., agar deeps or roll tubes).
Anaerobic Microcosm Study for Degradation Analysis
Objective: To quantify the degradation of 2-methylnaphthalene and naphthalene in a controlled laboratory setting that simulates environmental conditions.
Procedure:
-
Microcosm Preparation: Set up serum bottles containing a known amount of the environmental matrix (e.g., soil or sediment) and anaerobic medium.
-
Spiking: Add a known concentration of 2-methylnaphthalene or naphthalene.
-
Controls: Prepare sterile controls (to account for abiotic losses) and unspiked controls (to measure background microbial activity).
-
Incubation: Incubate all microcosms under strict anaerobic conditions.
-
Sampling: At regular intervals, sacrifice replicate microcosms for analysis.
-
Extraction: Extract the PAHs and their metabolites from the soil/sediment and aqueous phases using an appropriate organic solvent.
-
Analysis: Analyze the extracts using Gas Chromatography-Mass Spectrometry (GC-MS) to quantify the parent compounds and identify and quantify metabolites.
GC-MS Analysis of PAHs and Metabolites
Objective: To identify and quantify 2-methylnaphthalene, naphthalene, and their degradation products.
Sample Preparation:
-
Extraction: Liquid-liquid extraction or solid-phase extraction is used to isolate the analytes from the culture medium or soil/sediment extracts.
-
Derivatization: Carboxylic acid metabolites, such as 2-naphthoic acid, are often derivatized (e.g., by methylation or silylation) to increase their volatility for GC analysis.
GC-MS Parameters (General):
-
Column: A non-polar or semi-polar capillary column (e.g., DB-5ms) is typically used for separation.
-
Carrier Gas: Helium is the most common carrier gas.
-
Injection Mode: Splitless injection is often used for trace analysis.
-
Temperature Program: A temperature gradient is programmed to achieve good separation of the analytes.
-
Mass Spectrometer: Operated in either full-scan mode for metabolite identification or selected ion monitoring (SIM) mode for enhanced sensitivity and quantification of target compounds.
Conclusion
The anaerobic degradation of 2-methylnaphthalene and naphthalene showcases distinct initial activation strategies dictated by their chemical structures. While 2-methylnaphthalene degradation is initiated by fumarate addition to the methyl group, naphthalene degradation proceeds via carboxylation or methylation. Both pathways, however, converge to the central intermediate 2-naphthoic acid. The available data, although not from direct comparative studies, suggest that the presence of a co-substrate can significantly enhance the degradation rate of naphthalene. Further research conducting direct comparative kinetic studies under identical conditions is necessary to fully elucidate the relative biodegradability of these two important PAHs. The experimental protocols outlined in this guide provide a framework for conducting such research, which is essential for advancing our understanding of the anaerobic bioremediation of PAH-contaminated environments.
References
- 1. Isolation and Characterization of Polycyclic Aromatic Hydrocarbon-Degrading Bacteria Associated with the Rhizosphere of Salt Marsh Plants - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Methylation is the initial reaction in anaerobic naphthalene degradation by a sulfate-reducing enrichment culture - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Identical Ring Cleavage Products during Anaerobic Degradation of Naphthalene, 2-Methylnaphthalene, and Tetralin Indicate a New Metabolic Pathway - PMC [pmc.ncbi.nlm.nih.gov]
Anaerobic Degradation Showdown: Naphthyl-2-oxomethyl-succinyl-CoA vs. Benzylsuccinyl-CoA Pathways
A Comparative Guide for Researchers in Microbiology and Drug Development
The anaerobic degradation of aromatic hydrocarbons is a critical biogeochemical process and a key area of research for bioremediation and industrial biotechnology. Two parallel pathways have been elucidated for the breakdown of methylated aromatic compounds: the degradation of toluene via benzylsuccinyl-CoA and the degradation of 2-methylnaphthalene, which proceeds through the analogous intermediate, (2-naphthylmethyl)succinyl-CoA, and its subsequent β-oxidation products, including naphthyl-2-oxomethyl-succinyl-CoA. This guide provides an objective comparison of these two pathways, supported by experimental data, detailed methodologies, and pathway visualizations to aid researchers in understanding their similarities, differences, and enzymatic efficiencies.
At a Glance: Pathway Performance Comparison
The anaerobic degradation of both toluene and 2-methylnaphthalene is initiated by a remarkable enzymatic reaction: the addition of a fumarate molecule to the methyl group of the aromatic compound. This initial step is catalyzed by glycyl radical enzymes, benzylsuccinate synthase (BSS) for toluene and naphthyl-2-methyl-succinate synthase (NMS) for 2-methylnaphthalene. Following this activation, the resulting succinate adducts are channeled into a modified β-oxidation pathway.
The following table summarizes the specific activities of the key enzymes in both pathways, providing a quantitative basis for comparison. It is important to note that these values are compiled from different studies using various organisms or enrichment cultures and experimental conditions, which may influence the observed activities.
| Enzyme | Substrate | Organism/Culture | Specific Activity (nmol min⁻¹ mg⁻¹ protein) | Reference(s) |
| Toluene Degradation Pathway | ||||
| Benzylsuccinate Synthase (BSS) | Toluene, Fumarate | Cell-free extracts of Thauera aromatica | 15 ± 5 | [1] |
| Succinyl-CoA:(R)-benzylsuccinate CoA-transferase | (R)-Benzylsuccinate, Succinyl-CoA | Thauera aromatica | 15 ± 5 (forward), 25 ± 5 (reverse) | [1] |
| (R)-Benzylsuccinyl-CoA dehydrogenase | (R)-Benzylsuccinyl-CoA | Thauera aromatica (overexpressed in E. coli) | ~150 (purified enzyme with artificial acceptor) | [2] |
| 2-Methylnaphthalene Degradation Pathway | ||||
| Naphthyl-2-methyl-succinate synthase (NMS) | 2-Methylnaphthalene, Fumarate | Sulfate-reducing enrichment culture N47 | 0.020 ± 0.003 | [3][4] |
| Succinyl-CoA:naphthyl-2-methyl-succinate CoA-transferase | Naphthyl-2-methyl-succinate, Succinyl-CoA | Sulfate-reducing enrichment culture N47 | 19.6 | [5] |
| Naphthyl-2-methyl-succinyl-CoA dehydrogenase | Naphthyl-2-methyl-succinyl-CoA | Sulfate-reducing enrichment culture N47 | 0.115 | [5] |
Degradation Pathways: A Visual Comparison
The anaerobic degradation pathways of toluene and 2-methylnaphthalene share a striking parallel in their enzymatic logic, both employing a fumarate addition and subsequent β-oxidation-like sequence. The following diagrams, generated using the DOT language, illustrate these homologous pathways.
Experimental Protocols
Detailed methodologies are crucial for the replication and advancement of research in this field. Below are outlines of the key experimental protocols for the enzymatic assays discussed.
Benzylsuccinate Synthase (BSS) Activity Assay
This assay measures the formation of benzylsuccinate from toluene and fumarate.
-
Principle: The reaction is monitored by quantifying the product, benzylsuccinate, over time using High-Performance Liquid Chromatography (HPLC) or Gas Chromatography-Mass Spectrometry (GC-MS) after derivatization.
-
Reagents:
-
Anaerobic buffer (e.g., 100 mM Tris-HCl, pH 7.8, with a reducing agent like dithiothreitol or titanium(III) citrate)
-
Cell-free extract containing BSS
-
Fumarate solution (e.g., 100 mM)
-
Toluene solution (e.g., in an organic solvent like 2-propanol)
-
Quenching solution (e.g., an acidic solution like HCl to stop the reaction)
-
Internal standard for chromatography
-
-
Procedure:
-
Prepare all solutions and the cell-free extract under strictly anaerobic conditions.
-
In an anaerobic chamber or glovebox, combine the buffer, cell-free extract, and fumarate in a reaction vial.
-
Initiate the reaction by adding the toluene solution.
-
Incubate at a controlled temperature (e.g., 30°C).
-
At specific time points, withdraw aliquots and quench the reaction.
-
Prepare the samples for chromatographic analysis (e.g., extraction and derivatization for GC-MS).
-
Quantify the amount of benzylsuccinate formed against a standard curve.
-
Determine the protein concentration of the cell-free extract to calculate the specific activity.
-
Succinyl-CoA:(R)-benzylsuccinate CoA-transferase Assay
This assay can be performed in both the forward and reverse directions.
-
Principle (Forward Reaction): A coupled photometric assay where the succinate produced from the transferase reaction is oxidized by succinate dehydrogenase, leading to the reduction of an artificial electron acceptor which can be monitored spectrophotometrically.[1]
-
Principle (Reverse Reaction): A coupled luminometric assay where the succinyl-CoA produced is used by succinate-CoA ligase and luciferase to generate light.[1]
-
Reagents (Forward Assay):
-
Anaerobic buffer
-
Cell-free extract or purified enzyme
-
(R)-Benzylsuccinate
-
Succinyl-CoA
-
Succinate dehydrogenase (can be endogenous in cell extracts)
-
Artificial electron acceptor (e.g., 2,6-dichlorophenolindophenol)
-
-
Procedure (Forward Assay):
-
Combine the buffer, enzyme, benzylsuccinate, and electron acceptor in a cuvette under anaerobic conditions.
-
Start the reaction by adding succinyl-CoA.
-
Monitor the change in absorbance at the appropriate wavelength for the chosen electron acceptor.
-
Calculate the specific activity based on the rate of absorbance change and the molar extinction coefficient of the electron acceptor.
-
(R)-Benzylsuccinyl-CoA Dehydrogenase Assay
-
Principle: This assay spectrophotometrically monitors the reduction of an artificial electron acceptor coupled to the oxidation of (R)-benzylsuccinyl-CoA.
-
Reagents:
-
Anaerobic buffer
-
Purified (R)-benzylsuccinyl-CoA dehydrogenase
-
(R)-Benzylsuccinyl-CoA (synthesized enzymatically or chemically)
-
Artificial electron acceptor (e.g., phenazine methosulfate coupled with a terminal electron acceptor like 2,6-dichlorophenolindophenol or iodonitrotetrazolium chloride)
-
-
Procedure:
-
In an anaerobic cuvette, mix the buffer, enzyme, and electron acceptor.
-
Initiate the reaction by adding (R)-benzylsuccinyl-CoA.
-
Follow the reduction of the electron acceptor by measuring the change in absorbance at the corresponding wavelength.
-
Calculate the specific activity from the initial rate of the reaction.
-
Naphthyl-2-methyl-succinate Synthase (NMS) and Subsequent Enzyme Assays
The assays for the enzymes in the 2-methylnaphthalene degradation pathway are analogous to those for the toluene pathway, with the substrates being the corresponding naphthyl derivatives.
-
NMS Assay: Similar to the BSS assay, the formation of naphthyl-2-methyl-succinate is monitored by HPLC or GC-MS.[3][4]
-
Succinyl-CoA:naphthyl-2-methyl-succinate CoA-transferase Assay: The activity is typically measured in the reverse direction by monitoring the formation of succinyl-CoA from naphthyl-2-methyl-succinyl-CoA and succinate via HPLC.[5]
-
Naphthyl-2-methyl-succinyl-CoA Dehydrogenase Assay: The formation of the product, naphthyl-2-methylene-succinyl-CoA, is monitored. Due to the instability of the product, its hydrolysis product, naphthyl-2-methylene-succinic acid, is often quantified by HPLC. The assay uses an artificial electron acceptor like phenazine methosulfate.[5]
-
Thiolase Assay (General): The thiolytic cleavage of the 3-ketoacyl-CoA intermediate is monitored. A common method is a coupled assay where the released Coenzyme A reacts with 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB) to produce a colored product that can be measured spectrophotometrically at 412 nm.
Concluding Remarks
References
- 1. Succinyl-CoA:(R)-Benzylsuccinate CoA-Transferase: an Enzyme of the Anaerobic Toluene Catabolic Pathway in Denitrifying Bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 2. (R)-Benzylsuccinyl-CoA dehydrogenase of Thauera aromatica, an enzyme of the anaerobic toluene catabolic pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Anaerobic degradation of 2-methylnaphthalene by a sulfate-reducing enrichment culture - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Anaerobic Degradation of 2-Methylnaphthalene by a Sulfate-Reducing Enrichment Culture - PMC [pmc.ncbi.nlm.nih.gov]
- 5. academic.oup.com [academic.oup.com]
Unraveling Metabolic Pathways: A Comparative Guide to Functional Genomics in Acyl-CoA Metabolism
For researchers, scientists, and drug development professionals, confirming the precise role of genes within complex metabolic pathways is a critical step in understanding disease and developing targeted therapies. This guide provides a comparative overview of key functional genomics techniques used to elucidate the function of genes involved in acyl-CoA metabolism, with a particular focus on pathways analogous to Naphthyl-2-oxomethyl-succinyl-CoA metabolism.
This document details and contrasts the application of CRISPR-Cas9-based screening, RNA interference (RNAi), and metabolic flux analysis. It provides structured data on their performance, detailed experimental protocols, and visual workflows to aid in experimental design and interpretation.
Comparative Analysis of Functional Genomics Techniques
The selection of an appropriate functional genomics tool is contingent on the specific research question, the model system, and the desired depth of analysis. Here, we compare three powerful techniques: CRISPR-Cas9 screening for robust gene knockout, RNA interference for transient gene knockdown, and ¹³C-Metabolic Flux Analysis for a quantitative understanding of metabolic network responses.
| Technique | Principle | Advantages | Limitations | Typical Applications in Metabolism |
| CRISPR-Cas9 Screening | Permanent gene knockout via DNA double-strand breaks and error-prone repair.[1][2] | - Complete loss-of-function. - High specificity. - Scalable for genome-wide screens.[3][4] | - Potential for off-target effects. - Can be lethal if the gene is essential. - Irreversible genetic modification. | - Identifying essential genes in a metabolic pathway.[5] - Uncovering synthetic lethal interactions between metabolic genes.[1][2] - High-throughput screening for drug target identification. |
| RNA Interference (RNAi) | Post-transcriptional gene silencing by degradation of target mRNA.[6][7][8] | - Tunable and reversible gene knockdown. - Suitable for studying essential genes. - Relatively simple and cost-effective for targeted studies.[7] | - Incomplete knockdown can lead to ambiguous results. - Potential for off-target effects.[9] - Transient effect. | - Validating the function of candidate genes identified from screens. - Studying the impact of partial gene silencing on metabolic phenotypes.[10] - Therapeutic development for metabolic diseases.[6][9] |
| ¹³C-Metabolic Flux Analysis (¹³C-MFA) | Tracing the flow of ¹³C-labeled substrates through metabolic pathways to quantify reaction rates (fluxes).[11][12] | - Provides a quantitative measure of pathway activity. - Offers a systems-level view of metabolic reprogramming. - Can distinguish between competing and parallel pathways. | - Technically demanding and requires specialized equipment (e.g., MS, NMR). - Data analysis is complex. - Assumes metabolic steady-state. | - Quantifying the impact of gene knockout/knockdown on metabolic fluxes. - Mapping novel metabolic pathways. - Identifying metabolic bottlenecks. |
Experimental Workflows and Signaling Pathways
To effectively apply these techniques, a clear understanding of the experimental workflow is essential. The following diagrams, generated using the DOT language, illustrate the key steps involved in each approach and a representative metabolic pathway for acyl-CoA metabolism.
Detailed Experimental Protocols
Reproducibility is paramount in scientific research. This section provides detailed methodologies for the key experiments discussed.
CRISPR-Cas9 Knockout Screening
Objective: To identify genes essential for the metabolism of a specific acyl-CoA compound.
Methodology:
-
sgRNA Library Design: Design a pooled sgRNA library targeting genes in the predicted metabolic pathway and potential upstream regulators. Include non-targeting control sgRNAs.
-
Lentivirus Production: Co-transfect HEK293T cells with the sgRNA library plasmid, a packaging plasmid (e.g., psPAX2), and an envelope plasmid (e.g., pMD2.G). Harvest the virus-containing supernatant after 48-72 hours.
-
Cell Transduction: Transduce the target cell line (e.g., a metabolically relevant cancer cell line) with the lentiviral library at a low multiplicity of infection (MOI) to ensure most cells receive a single sgRNA.
-
Selection: Select for transduced cells using an appropriate antibiotic (e.g., puromycin) for 2-3 days.
-
Metabolic Challenge: Culture the cells in a medium where survival is dependent on the metabolism of the acyl-CoA precursor.
-
Genomic DNA Extraction: Extract genomic DNA from the surviving cells and a control population.
-
Sequencing and Analysis: Amplify the sgRNA sequences from the genomic DNA by PCR and perform next-generation sequencing. Analyze the data to identify sgRNAs (and thus genes) that are depleted in the surviving population, as their knockout was detrimental to metabolism.[1][2]
RNAi-mediated Gene Knockdown and Phenotypic Analysis
Objective: To validate the role of a candidate gene in acyl-CoA metabolism.
Methodology:
-
siRNA Design and Synthesis: Design and synthesize at least two independent siRNAs targeting the mRNA of the candidate gene. A non-targeting siRNA should be used as a negative control.
-
Transfection: Transfect the target cells with the siRNAs using a lipid-based transfection reagent according to the manufacturer's protocol.
-
Verification of Knockdown: After 48 hours, harvest a subset of the cells to quantify the knockdown efficiency at the mRNA level using quantitative real-time PCR (qRT-PCR) and at the protein level using Western blotting.[7]
-
Metabolite Profiling: Culture the remaining cells (control and knockdown) in the presence of the relevant metabolic precursor. After a defined period, extract intracellular metabolites.
-
LC-MS/MS Analysis: Analyze the metabolite extracts using liquid chromatography-tandem mass spectrometry (LC-MS/MS) to measure the levels of the target acyl-CoA and related pathway intermediates. A significant accumulation of the substrate or a reduction in the product of the targeted enzyme would confirm its role.
¹³C-Metabolic Flux Analysis
Objective: To quantify the metabolic flux through the acyl-CoA pathway following genetic perturbation.
Methodology:
-
Isotope Labeling: Culture the wild-type and gene-knockout/knockdown cells in a medium containing a ¹³C-labeled precursor (e.g., U-¹³C-glucose or ¹³C-labeled fatty acid) until they reach a metabolic and isotopic steady state.
-
Metabolite Extraction: Rapidly quench metabolism and extract intracellular metabolites.
-
Derivatization and GC-MS Analysis: Derivatize the proteinogenic amino acids from the cell hydrolysate and analyze them by gas chromatography-mass spectrometry (GC-MS) to determine the mass isotopomer distributions.[11]
-
Flux Calculation: Use a computational model to fit the measured mass isotopomer distributions to a metabolic network model of central carbon metabolism, thereby calculating the intracellular metabolic fluxes.[12][13] The results will quantitatively demonstrate how the genetic perturbation has rewired the metabolic network.
Conclusion
The functional genomics toolbox provides a powerful and multifaceted approach to confirming gene function in novel or poorly understood metabolic pathways like that of this compound. CRISPR-Cas9 screening is ideal for unbiased, large-scale discovery of essential genes. RNAi offers a complementary method for validating these hits and studying the effects of partial loss of function. Finally, ¹³C-MFA provides the ultimate quantitative validation by measuring the direct impact of genetic perturbations on metabolic pathway fluxes. The integrated application of these techniques, as outlined in this guide, will empower researchers to confidently assign function to genes within complex metabolic networks, paving the way for new discoveries in disease biology and drug development.
References
- 1. Combinatorial CRISPR-Cas9 metabolic screens reveal critical redox control points dependent on the KEAP1-NRF2 regulatory axis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Combinatorial CRISPR-Cas9 Metabolic Screens Reveal Critical Redox Control Points Dependent on the KEAP1-NRF2 Regulatory Axis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. kyushu-u.elsevierpure.com [kyushu-u.elsevierpure.com]
- 4. Multiplex metabolic pathway engineering using CRISPR/Cas9 in Saccharomyces cerevisiae - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. RNAi-based therapeutic strategies for metabolic disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. RNA Interference to Knock Down Gene Expression - PMC [pmc.ncbi.nlm.nih.gov]
- 8. RNA interference: learning gene knock-down from cell physiology - PMC [pmc.ncbi.nlm.nih.gov]
- 9. tandfonline.com [tandfonline.com]
- 10. siRNA-based Therapeutics for Metabolic Diseases - Creative Biolabs [creative-biolabs.com]
- 11. High-resolution 13C metabolic flux analysis | Springer Nature Experiments [experiments.springernature.com]
- 12. Metabolic Flux Analysis: Methods and Protocols | NHBS Academic & Professional Books [nhbs.com]
- 13. UQ eSpace [espace.library.uq.edu.au]
A Researcher's Guide to Antibody Cross-Reactivity in the 2-Methylnaphthalene Metabolic Pathway
For researchers in environmental microbiology, bioremediation, and drug development, the specific and sensitive detection of metabolic enzymes is paramount. This guide provides a comparative analysis of antibody-based detection for key enzymes involved in the bacterial degradation of 2-methylnaphthalene, a toxic component of crude oil and fuel. We will delve into the available antibodies, their specificity, and potential cross-reactivity, supported by experimental data and detailed protocols.
Aerobic Degradation Pathway: A Focus on Naphthalene Dioxygenase
The aerobic degradation of 2-methylnaphthalene is primarily initiated by a multi-component enzyme system, with naphthalene dioxygenase (NDO) playing a crucial role. This enzyme belongs to the family of Rieske non-heme iron oxygenases.
Available Antibodies and Performance Data
Currently, the most well-characterized antibody is a monoclonal antibody (mAb α(CT)) raised against a peptide of the alpha-subunit of naphthalene dioxygenase (ISPNAPα) from Pseudomonas aeruginosa. This antibody has demonstrated high specificity for its target.
| Antibody | Type | Target Enzyme | Target Organism | Application | Reported Specificity/Sensitivity | Cross-Reactivity Data |
| mAb α(CT) | Monoclonal | Naphthalene Dioxygenase (α-subunit) | Pseudomonas aeruginosa | ELISA, Western Blot | Highly specific. ELISA detection threshold of 104 colony forming units (cfu) per ml.[1] | No quantitative cross-reactivity data is available. The high specificity reported suggests minimal cross-reactivity with other bacterial dioxygenases. |
Note: While the mAb α(CT) is reported as highly specific, the absence of quantitative cross-reactivity studies means that researchers should validate its performance against other closely related ring-hydroxylating dioxygenases that may be present in their samples.
Potential for Cross-Reactivity with Other Dioxygenases
Ring-hydroxylating dioxygenases (RHDs) are a large family of enzymes with conserved structural motifs, particularly the Rieske [2Fe-2S] cluster and the mononuclear non-heme iron center. While the mAb α(CT) was generated against a specific peptide sequence, the potential for cross-reactivity with other RHDs cannot be entirely dismissed without empirical testing. The degree of cross-reactivity will likely depend on the sequence homology of the epitope region in other dioxygenases.
Anaerobic Degradation Pathway: An Area for Development
The anaerobic degradation of 2-methylnaphthalene proceeds via a distinct pathway, initiated by the addition of fumarate to the methyl group. This initial step is catalyzed by an enzyme analogous to benzylsuccinate synthase.
Key enzymes in the anaerobic pathway include:
-
Naphthyl-2-methyl-succinate synthase
-
Naphthyl-2-methyl-succinate CoA transferase
-
Naphthyl-2-methyl-succinyl-CoA dehydrogenase
Currently, there are no commercially available or published antibodies specifically raised against the enzymes of the anaerobic 2-methylnaphthalene degradation pathway. The identification of a protein band corresponding to the putative catalytic subunit of (2-naphthylmethyl)succinate synthase in marine sulfate-reducing bacteria presents a clear target for future antibody development. The lack of immunochemical tools for this pathway represents a significant gap for researchers studying anaerobic bioremediation processes.
Experimental Protocols
The following are detailed methodologies for the key experiments cited for the detection of naphthalene dioxygenase.
Enzyme-Linked Immunosorbent Assay (ELISA) for Naphthalene Dioxygenase
This protocol is adapted for the detection of NDO in bacterial cultures using the monoclonal antibody mAb α(CT).
Materials:
-
96-well microtiter plates
-
Bacterial cell lysate
-
Phosphate-buffered saline (PBS)
-
Blocking buffer (e.g., 5% non-fat dry milk in PBS)
-
Anti-NDO monoclonal antibody (mAb α(CT))
-
Horseradish peroxidase (HRP)-conjugated secondary antibody (e.g., anti-mouse IgG)
-
TMB (3,3',5,5'-Tetramethylbenzidine) substrate solution
-
Stop solution (e.g., 2N H2SO4)
-
Plate reader
Procedure:
-
Coating: Coat the wells of a 96-well plate with bacterial lysate diluted in PBS. Incubate overnight at 4°C.
-
Washing: Wash the plate three times with PBS containing 0.05% Tween 20 (PBST).
-
Blocking: Block non-specific binding sites by adding 200 µL of blocking buffer to each well and incubating for 1-2 hours at room temperature.
-
Washing: Repeat the washing step.
-
Primary Antibody Incubation: Add 100 µL of the anti-NDO mAb α(CT), diluted in blocking buffer, to each well. Incubate for 2 hours at room temperature.
-
Washing: Repeat the washing step.
-
Secondary Antibody Incubation: Add 100 µL of HRP-conjugated secondary antibody, diluted in blocking buffer, to each well. Incubate for 1 hour at room temperature.
-
Washing: Repeat the washing step.
-
Detection: Add 100 µL of TMB substrate solution to each well and incubate in the dark until a blue color develops.
-
Stopping the Reaction: Add 50 µL of stop solution to each well. The color will change to yellow.
-
Measurement: Read the absorbance at 450 nm using a plate reader.
Western Blotting for Naphthalene Dioxygenase
This protocol outlines the steps for detecting NDO in bacterial cell lysates.
Materials:
-
SDS-PAGE equipment
-
PVDF or nitrocellulose membrane
-
Transfer buffer
-
Tris-buffered saline with Tween 20 (TBST)
-
Blocking buffer (e.g., 5% non-fat dry milk in TBST)
-
Anti-NDO monoclonal antibody (mAb α(CT))
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Sample Preparation: Prepare bacterial cell lysates and determine the protein concentration.
-
SDS-PAGE: Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature or overnight at 4°C.
-
Primary Antibody Incubation: Incubate the membrane with the anti-NDO mAb α(CT), diluted in blocking buffer, overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane three times for 10 minutes each with TBST.
-
Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody, diluted in blocking buffer, for 1 hour at room temperature.
-
Washing: Repeat the washing step.
-
Detection: Incubate the membrane with a chemiluminescent substrate and visualize the protein bands using an imaging system.
Visualizing the Pathways and Experimental Workflow
To better understand the metabolic processes and the application of antibody-based detection, the following diagrams have been generated.
Caption: Aerobic degradation pathway of 2-methylnaphthalene.
Caption: Anaerobic degradation pathway of 2-methylnaphthalene.
Caption: Experimental workflow for antibody-based enzyme detection.
References
Degradation of 2-Methylnaphthalene: A Comparative Analysis of Microbial Consortia Efficiency
For Immediate Release
A detailed comparison of aerobic and anaerobic microbial consortia reveals varying efficiencies in the degradation of the persistent environmental pollutant, 2-methylnaphthalene. This guide synthesizes available data to assist researchers, scientists, and drug development professionals in understanding the metabolic capabilities and experimental considerations for bioremediation strategies.
The bioremediation of polycyclic aromatic hydrocarbons (PAHs), such as 2-methylnaphthalene, is a critical area of environmental research. Microbial consortia, through their synergistic metabolic activities, offer a promising avenue for the detoxification of contaminated sites. This report provides a comparative overview of the efficiency of different microbial consortia in degrading 2-methylnaphthalene, supported by experimental data and detailed protocols.
Comparative Degradation Efficiency
The efficiency of 2-methylnaphthalene degradation is highly dependent on the microbial consortium and the prevailing environmental conditions, particularly the presence or absence of oxygen. Aerobic and anaerobic consortia employ distinct metabolic pathways, resulting in different degradation rates and intermediates.
| Microbial Consortium Type | Key Organisms (Examples) | Degradation Rate / Efficiency | Experimental Conditions |
| Aerobic Consortia | Pseudomonas putida CSV86, Marinobacter sp., Vibrio cyclotrophicus, Neptunomonas naphthovorans, Pseudomonas fluorescens LP6a, Mycobacterium sp.[1] | Data not available in a comparative format. However, aerobic degradation is generally considered faster than anaerobic degradation. | Aerobic, aqueous medium. |
| Anaerobic (Sulfate-Reducing) Consortium | Sulfate-reducing enrichment culture | Specific activity of 0.020 ± 0.003 nmol min⁻¹ mg of protein⁻¹ for the initial conversion of 2-methylnaphthalene.[2] | Anaerobic, sulfate-reducing conditions. |
| Marine Sulfate-Reducing Strains | Deltaproteobacteria strains NaphS2, NaphS3, NaphS6[3][4] | Sulfide formation is coupled to 2-methylnaphthalene degradation, with a lag phase observed if the culture was previously grown on naphthalene.[3] | Anaerobic, marine sediment-derived medium. |
| PAH-Degrading Consortium TC | Dominated by Pseudomonas | 91% degradation of pyrene in 19 days. This consortium is also capable of degrading other PAHs.[5] | Enriched from PAH-contaminated soil.[5] |
Note: The data presented is derived from different studies and experimental conditions may vary, affecting direct comparability.
Degradation Pathways: Aerobic vs. Anaerobic
The metabolic routes for 2-methylnaphthalene degradation differ significantly between aerobic and anaerobic microbial consortia.
Aerobic Degradation Pathway
Under aerobic conditions, the degradation of 2-methylnaphthalene is typically initiated by dioxygenase enzymes that hydroxylate the aromatic ring. The pathway, as elucidated in organisms like Pseudomonas putida CSV86, can proceed via two main routes: oxidation of the aromatic ring or hydroxylation of the methyl group.[1][6]
Anaerobic Degradation Pathway
In the absence of oxygen, anaerobic consortia, particularly sulfate-reducing bacteria, utilize a different strategy. The degradation is initiated by the addition of fumarate to the methyl group, a reaction analogous to the anaerobic degradation of toluene.[2][7] This is followed by a series of reactions leading to the formation of 2-naphthoic acid, which is then further reduced and the ring system is cleaved.[7][8]
References
- 1. 2-Methylnaphthalene Degradation Pathway (Aerobic) [eawag-bbd.ethz.ch]
- 2. Anaerobic degradation of 2-methylnaphthalene by a sulfate-reducing enrichment culture - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. kops.uni-konstanz.de [kops.uni-konstanz.de]
- 4. Anaerobic degradation of naphthalene and 2-methylnaphthalene by strains of marine sulfate-reducing bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Biodegradation performance and diversity of enriched bacterial consortia capable of degrading high-molecular-weight polycyclic aromatic hydrocarbons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Frontiers | Microbial Degradation of Naphthalene and Substituted Naphthalenes: Metabolic Diversity and Genomic Insight for Bioremediation [frontiersin.org]
- 7. 2-Methylnaphthalene Degradation Pathway (Anaerobic) [eawag-bbd.ethz.ch]
- 8. researchgate.net [researchgate.net]
Anaerobic Degradation of PAHs: A Comparative Metabolomic Profiling Guide
A detailed comparison of the anaerobic biodegradation of naphthalene, phenanthrene, and pyrene, supported by metabolomic data, experimental protocols, and pathway visualizations.
Polycyclic Aromatic Hydrocarbons (PAHs) are persistent organic pollutants that pose significant environmental and health risks. Their remediation, particularly in anoxic environments such as sediments and groundwater, relies heavily on the metabolic activity of anaerobic microorganisms. Understanding the comparative degradation rates, metabolic pathways, and key intermediates is crucial for developing effective bioremediation strategies. This guide provides a comparative analysis of the anaerobic degradation of three common PAHs: naphthalene, phenanthrene, and pyrene, with a focus on metabolomic profiling.
Comparative Degradation Kinetics
The anaerobic degradation of PAHs is generally a slow process, with degradation rates influenced by the PAH's structure, the terminal electron acceptor available, and the microbial consortium present.[1] The complexity and hydrophobicity of PAHs increase with the number of aromatic rings, generally leading to decreased bioavailability and slower degradation rates.[2]
Below is a summary of anaerobic degradation rates for naphthalene, phenanthrene, and pyrene compiled from various studies under different electron-accepting conditions.
| PAH | Electron Acceptor | Degradation Rate | Organism/Enrichment | Reference |
| Naphthalene | Acetate-fed enrichment | 0.57 mg/mg cell/day (Max. specific substrate utilization rate) | Anaerobic acetate-fed enrichment culture | [3] |
| Sulfate-reducing | 195 µM over 150 days | Desulfotomaculum dominated enrichment | [4] | |
| Nitrate-reducing | ~70-90% of 12.5 µM in 57 days | Pure cultures (NAP-3-1 and NAP-4) | [5] | |
| Phenanthrene | Acetate-fed enrichment | 0.009 mg/mg cell/day (Max. specific substrate utilization rate) | Anaerobic acetate-fed enrichment culture | [3] |
| Sulfate-reducing | 0.55 µmol/kg/day | Sediment microcosm | [2] | |
| Nitrate-reducing | 8.1-8.5 µM/d | Enriched culture | [6] | |
| Methanogenic | 4.5-5.2 µM/d | Enriched culture | [6] | |
| Iron-reducing | 2.7-2.75 µM/d | Enriched culture | [6] | |
| Pyrene | Acetate-fed enrichment | 0.007 mg/mg cell/day (Max. specific substrate utilization rate) | Anaerobic acetate-fed enrichment culture | [3] |
| Sulfate-reducing | 114 µM over 180 days | Desulfotomaculum dominated enrichment | [4] | |
| Sulfate-reducing | 0.23 µmol/kg/day | Sediment microcosm | [2] |
Metabolomic Profiling: Key Intermediates
Metabolomic analysis, primarily using Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS), has been instrumental in elucidating the anaerobic degradation pathways of PAHs.[5][7] A common initial activation step for unsubstituted PAHs like naphthalene and phenanthrene under anaerobic conditions is carboxylation.[2]
| PAH | Key Identified Metabolites | Analytical Method | Reference |
| Naphthalene | 2-naphthoic acid, 5,6,7,8-tetrahydro-2-naphthoic acid, octahydro-2-naphthoic acid | GC-MS | [8] |
| Phenanthrene | 2-phenanthroic acid, dihydro-2-phenanthroic acid, hexahydro-2-phenanthroic acid, octahydro-2-phenanthroic acid, p-cresol, cyclohex-1-en-1-ol | GC-MS | [6][7] |
| Pyrene | 4,5-dihydropyrene, phenanthrene, dibenzo-p-dioxin, 4-hydroxycinnamate acid | GC-MS | [9] |
Experimental Protocols
Anaerobic Microcosm Setup
A generalized protocol for establishing anaerobic microcosms to study PAH degradation is as follows:
-
Medium Preparation: Prepare a defined mineral medium appropriate for the desired electron-accepting condition (e.g., sulfate-rich for sulfate-reducing conditions). The medium should be prepared anaerobically by boiling and cooling under a stream of N₂/CO₂ gas.
-
Inoculum: Use sediment or sludge from a PAH-contaminated anoxic environment as the inoculum.
-
PAH Addition: Add the target PAH (naphthalene, phenanthrene, or pyrene) to the microcosms. Due to their low aqueous solubility, PAHs can be coated onto sand particles or added in a non-aqueous phase carrier.
-
Incubation: Incubate the microcosms in the dark at a controlled temperature.
-
Sampling: Periodically collect aqueous and/or solvent-extractable samples for PAH and metabolite analysis.
Metabolite Extraction and Analysis
a) Sample Preparation for GC-MS Analysis:
-
Extraction: Acidify the aqueous sample to pH < 2 and extract the metabolites with an organic solvent such as dichloromethane or ethyl acetate.
-
Drying and Concentration: Dry the organic extract over anhydrous sodium sulfate and concentrate it under a gentle stream of nitrogen.
-
Derivatization: For the analysis of carboxylated and hydroxylated metabolites, a derivatization step is necessary to increase their volatility for GC-MS analysis. A common method is silylation using reagents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA).[10][11] Alternatively, methylation using diazomethane can be used for carboxylic acids.[8]
-
GC-MS Analysis: Analyze the derivatized extract using a GC-MS system equipped with a suitable capillary column (e.g., DB-5ms). The mass spectrometer is typically operated in selected ion monitoring (SIM) mode for targeted analysis or full scan mode for untargeted profiling.
b) Sample Preparation for LC-MS/MS Analysis:
-
Extraction: Similar to GC-MS, extract the metabolites from the acidified aqueous sample using a suitable organic solvent. Solid-phase extraction (SPE) can also be employed for sample cleanup and concentration.[12]
-
Reconstitution: Evaporate the solvent and reconstitute the residue in a mobile phase-compatible solvent (e.g., acetonitrile/water mixture).
-
LC-MS/MS Analysis: Analyze the extract using a liquid chromatograph coupled to a tandem mass spectrometer. Reversed-phase chromatography with a C18 column is commonly used for separating PAH metabolites.[13] The mass spectrometer is operated in multiple reaction monitoring (MRM) mode for sensitive and selective quantification of target metabolites.[13]
Visualizing the Degradation Pathways
The following diagrams, generated using Graphviz, illustrate the proposed anaerobic degradation pathways for naphthalene, phenanthrene, and pyrene, as well as a general experimental workflow for metabolomic profiling.
Caption: Experimental workflow for metabolomic profiling.
Caption: Anaerobic naphthalene degradation pathway.
Caption: Anaerobic phenanthrene degradation pathway.
Caption: Proposed anaerobic pyrene degradation pathway.
References
- 1. Item - Anaerobic Degradation of Naphthalene and Pyrene by Sulfate-Reducing Cultures Enriched from Former Manufactured Gas Plant Soil - Open Research Newcastle - Figshare [openresearch.newcastle.edu.au]
- 2. Anaerobic degradation of polycyclic aromatic hydrocarbons - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Biodegradation of naphthalene, phenanthrene, and pyrene under anaerobic conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Anaerobic Degradation of Naphthalene and Pyrene by Sulfate-Reducing Cultures Enriched from Former Manufactured Gas Plant Soil - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Anaerobic phenanthrene biodegradation with four kinds of electron acceptors enriched from the same mixed inoculum and exploration of metabolic pathways [journal.hep.com.cn]
- 7. Anaerobic biodegradation of phenanthrene by a newly isolated nitrate-dependent Achromobacter denitrificans strain PheN1 and exploration of the biotransformation processes by metabolite and genome analyses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Anaerobic Naphthalene Degradation by a Sulfate-Reducing Enrichment Culture - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Aerobic and Anaerobic Bacterial and Fungal Degradation of Pyrene: Mechanism Pathway Including Biochemical Reaction and Catabolic Genes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Simultaneous analysis of PAH urinary mono- and dihydroxylated metabolites by GC-MS-MS following SPE and two-stage derivatization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Determination of hydroxy metabolites of polycyclic aromatic hydrocarbons by fully automated solid-phase microextraction derivatization and gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. A liquid chromatography/tandem mass spectrometry (LC-MS/MS) method for the determination of phenolic polycyclic aromatic hydrocarbons (OH-PAH) in urine of non-smokers and smokers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. sciex.com [sciex.com]
Safety Operating Guide
Essential Guide to the Proper Disposal of Naphthyl-2-oxomethyl-succinyl-CoA
For researchers, scientists, and drug development professionals, the proper handling and disposal of specialized chemical reagents like Naphthyl-2-oxomethyl-succinyl-CoA are paramount for laboratory safety and environmental protection. In the absence of a specific Safety Data Sheet (SDS) for this compound, a cautious approach based on the known hazards of structurally similar chemicals, such as other naphthyl and coenzyme A derivatives, is essential. This guide provides a comprehensive, step-by-step operational plan for the safe disposal of this compound, ensuring compliance with general laboratory safety standards.
Waste Characterization and Hazard Assessment
Before disposal, it is crucial to characterize the waste. Based on the toxicological profiles of related naphthalene compounds and general chemical safety principles, this compound should be handled as a hazardous substance. The primary hazards are inferred from its structural components and include potential skin and eye irritation, possible harm if inhaled or ingested, and potential toxicity to aquatic ecosystems.
Table 1: Inferred Hazard Profile of this compound
| Hazard Characteristic | Inferred Risk |
| Toxicity | Assumed to be toxic if ingested or inhaled, based on data for related naphthalene compounds. Handle with appropriate personal protective equipment (PPE). |
| Irritation | Potential for skin and eye irritation upon direct contact. |
| Reactivity | Considered stable under normal laboratory conditions. Avoid contact with strong oxidizing agents. Thermal decomposition may produce hazardous gases such as carbon monoxide, carbon dioxide, and nitrogen oxides.[1] |
| Environmental | May be toxic to aquatic life with long-lasting effects, a common characteristic of naphthyl-containing compounds.[2] Prevent release into the environment. |
Personal Protective Equipment (PPE) Requirements
To mitigate exposure risks during handling and disposal, the following PPE is mandatory:
Table 2: Required Personal Protective Equipment (PPE)
| Equipment Type | Specification |
| Gloves | Nitrile or other chemically resistant gloves. |
| Eye Protection | Chemical safety goggles or a face shield.[1][2] |
| Lab Coat | Standard laboratory coat to protect from splashes. |
| Respiratory | Use in a well-ventilated area or under a fume hood to avoid inhalation of any dust or aerosols.[1] |
Step-by-Step Disposal Protocol
This protocol outlines the necessary steps for the safe collection, storage, and disposal of this compound waste.
Experimental Workflow for Disposal
Caption: Workflow for the proper disposal of this compound.
Detailed Methodologies
Step 1: Preparation
-
Don Appropriate PPE: Before handling the chemical waste, put on all required PPE as specified in Table 2.
-
Select a Compatible Waste Container: Choose a waste container that is chemically resistant to this compound. A high-density polyethylene (HDPE) or glass container with a secure, leak-proof screw-on cap is recommended. Ensure the container is clean and dry.
-
Label the Container: Clearly label the container with a "Hazardous Waste" sticker. The label must include:
-
The full chemical name: "this compound"
-
The date of waste generation.
-
The primary hazards (e.g., "Toxic," "Irritant").
-
The name of the principal investigator or laboratory contact.
-
Step 2: Waste Collection
-
For Solid Waste (e.g., unused reagent, contaminated lab supplies):
-
Carefully transfer the solid waste into the prepared hazardous waste container.
-
Avoid generating dust. If the material is a fine powder, perform this step in a fume hood.
-
For contaminated items like weigh boats or gloves, place them in a sealed plastic bag before putting them into the main waste container.
-
-
For Liquid Waste (e.g., solutions containing the compound):
-
Do not mix with other incompatible waste streams.
-
Carefully pour the liquid waste into the designated container, avoiding splashes.
-
Do not fill the container to more than 90% of its capacity to allow for expansion and prevent spills.
-
Step 3: Temporary Storage
-
Seal the Container: Tightly screw the cap on the waste container to prevent any leaks or evaporation.
-
Store in a Designated Area: Store the sealed container in a designated hazardous waste accumulation area. This area should be well-ventilated, away from general laboratory traffic, and clearly marked.
-
Use Secondary Containment: Place the waste container in a secondary containment bin or tray that is chemically compatible and can hold at least 110% of the volume of the primary container. This will contain any potential leaks.
Step 4: Final Disposal
-
Arrange for Professional Disposal: Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor to arrange for the pickup and final disposal of the waste.
-
Follow Institutional Protocols: Adhere to all specific procedures and documentation requirements set by your institution for hazardous waste disposal.
-
Do Not Dispose Down the Drain: Under no circumstances should this compound or its solutions be poured down the sink.[2] This can harm the aquatic environment and may violate local regulations.
Logical Relationship of Disposal Decisions
Caption: Decision-making process for the safe disposal of this compound.
By adhering to these procedures, laboratory professionals can ensure the safe and compliant disposal of this compound, fostering a secure research environment and upholding their commitment to environmental stewardship.
References
Personal protective equipment for handling Naphthyl-2-oxomethyl-succinyl-CoA
Safe Handling and Disposal of Naphthyl-2-oxomethyl-succinyl-CoA
This document provides essential safety and logistical information for researchers, scientists, and drug development professionals working with this compound. The procedural guidance aims to ensure the safe handling and disposal of this coenzyme A derivative.
Hazard Assessment and Engineering Controls
Given the presence of a naphthyl group, which is found in compounds with varying levels of toxicity, and the lack of specific toxicological data, this compound should be handled with caution. Assume the compound is potentially hazardous, causing skin, eye, and respiratory tract irritation.
Engineering Controls:
-
Ventilation: All handling of the solid compound and its solutions should be performed in a well-ventilated area.[1] A chemical fume hood is recommended, especially when working with powders or creating solutions.
-
Safety Equipment: An eyewash station and safety shower must be readily accessible in the immediate work area.[1]
Personal Protective Equipment (PPE)
A risk assessment should inform the selection of PPE for any work activity.[2] The following table summarizes the recommended PPE for handling this compound.
| Protection Type | Recommended PPE | Specifications and Rationale |
| Eye and Face Protection | Chemical safety goggles or a face shield | To protect against splashes and airborne particles.[3][4] Standard safety glasses may not provide adequate protection. |
| Hand Protection | Nitrile or neoprene gloves | These materials offer good chemical resistance. Always inspect gloves for tears or punctures before use and wash hands after removal. |
| Body Protection | Laboratory coat or disposable gown | To protect skin and clothing from contamination.[3] A disposable gown is preferred when handling larger quantities. |
| Respiratory Protection | NIOSH-approved respirator (e.g., N95) | Recommended when handling the powder outside of a chemical fume hood to prevent inhalation of airborne particles.[3] |
Operational Plan: Step-by-Step Handling Procedure
This protocol outlines the key steps for safely handling this compound in a research setting.
3.1. Preparation and Weighing:
-
Don all required PPE as outlined in the table above.
-
Perform all manipulations of the solid compound within a chemical fume hood to minimize inhalation exposure.
-
Use a microbalance with a draft shield to accurately weigh the desired amount of the compound.
-
Handle the compound with clean spatulas and weighing paper. Avoid generating dust.
-
Close the primary container tightly after use and store it according to the manufacturer's recommendations, typically in a cool, dry place.[5]
3.2. Solution Preparation:
-
Add the desired solvent to the weighed solid in a suitable container within the chemical fume hood.
-
Gently swirl or vortex the mixture to dissolve the compound. Avoid splashing.
-
Clearly label the container with the compound name, concentration, solvent, and date of preparation.
3.3. Use in Experiments:
-
When transferring solutions, use appropriate pipettes or syringes to avoid spills.
-
Keep all containers with the compound covered when not in immediate use.
-
After use, decontaminate all non-disposable equipment that came into contact with the compound.
Disposal Plan
All waste materials contaminated with this compound must be disposed of as chemical waste in accordance with local, state, and federal regulations.
-
Solid Waste: Contaminated items such as gloves, weighing paper, and pipette tips should be collected in a designated, labeled hazardous waste container.
-
Liquid Waste: Unused solutions and contaminated solvents should be collected in a separate, labeled hazardous waste container. Do not pour chemical waste down the drain.[4]
-
Empty Containers: Empty containers should be rinsed with a suitable solvent, and the rinsate collected as hazardous waste.
Emergency Procedures
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally.[1][4] Seek medical attention.
-
Skin Contact: Remove contaminated clothing and wash the affected area with soap and water.[1] If irritation persists, seek medical attention.
-
Inhalation: Move the individual to fresh air.[1] If breathing is difficult, administer oxygen and seek immediate medical attention.
-
Ingestion: Do not induce vomiting.[1] If the person is conscious, rinse their mouth with water and seek immediate medical attention.
Visual Workflow for Safe Handling
The following diagram illustrates the logical workflow for the safe handling and disposal of this compound.
Caption: Workflow for handling this compound.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
